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Core Science & Biosynthesis

Foundational

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate CAS number 2133403-04-8

The following technical guide details the chemical profile, synthesis, and application of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (CAS 2133403-04-8). This document is structured for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (CAS 2133403-04-8). This document is structured for researchers in medicinal chemistry and process development.

CAS Number: 2133403-04-8 Molecular Formula: C


H

O

Molecular Weight: 172.18 g/mol [1]

Executive Summary

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a specialized sp


-rich building block  used in the synthesis of pharmaceutical intermediates. It belongs to the class of functionalized cyclobutanes, which are increasingly valued in drug discovery for their ability to restrict conformational freedom and modulate physicochemical properties (lipophilicity, metabolic stability) without the planarity of aromatic rings.

The compound features three distinct reactive handles:[2][3]

  • C3-Ketone: A versatile electrophile for reductive aminations, Grignard additions, or olefination reactions.

  • C1-Ethyl Ester: A masked carboxylic acid suitable for amide coupling or heterocycle formation.

  • C1-Methoxy Group: A geminal substituent that introduces polarity and blocks metabolic oxidation at the

    
    -position, a common liability in ester-containing drugs.
    

Physicochemical Profile

PropertyValue (Experimental/Predicted)Context
Appearance Colorless to pale yellow oil or low-melting solidTypical for small substituted cyclobutanes.
Boiling Point ~230–240 °C (Predicted at 760 mmHg)High boiling point due to polarity; distillable under high vacuum.
Density ~1.15 g/cm

Denser than water.
LogP ~0.5 – 0.8Moderate lipophilicity; highly soluble in organic solvents (DCM, EtOAc).
Flash Point >100 °CNon-flammable under standard ambient conditions.
Stability Stable at -20°C. Moisture sensitive.The

-keto ester motif is prone to hydrolysis or decarboxylation under strong acidic/basic conditions.

Synthetic Accessibility & Methodology

The synthesis of CAS 2133403-04-8 typically follows a "Construct-then-Oxidize" strategy. The cyclobutane ring is first formed with an exocyclic alkene (methylene group), which is subsequently cleaved to reveal the ketone.

Core Synthetic Route: The Methallyl Dichloride Strategy

This robust pathway avoids the use of unstable ketene intermediates and allows for scale-up.

Step 1: Cyclization (Dialkylation)

Reagents: Diethyl methoxymalonate, 3-Chloro-2-(chloromethyl)prop-1-ene (Methallyl dichloride), Sodium Hydride (NaH), DMF. Mechanism: Double nucleophilic substitution (


). The enolate of the methoxymalonate attacks the allylic chlorides of the methallyl dichloride.
Step 2: Decarboxylation & Re-esterification

Reagents: NaOH (aq), then HCl/Heat, then EtOH/H


SO

. Mechanism: Hydrolysis of the diester to the 1,1-dicarboxylic acid, followed by thermal decarboxylation to the mono-acid, and Fischer esterification to restore the ethyl ester.
Step 3: Oxidative Cleavage (Ozonolysis)

Reagents: Ozone (


), DCM/MeOH, Dimethyl Sulfide (DMS) workup.
Mechanism:  The exocyclic methylene group is cleaved to yield the C3-ketone.
Visualization of Synthesis Workflow

The following diagram illustrates the critical path for synthesizing the target scaffold.

SynthesisRoute Start1 Diethyl methoxymalonate (Precursor A) Inter1 Intermediate 1: Diethyl 1-methoxy-3-methylene cyclobutane-1,1-dicarboxylate Start1->Inter1 NaH, DMF 0°C to RT Start2 Methallyl Dichloride (Precursor B) Start2->Inter1 Inter2 Intermediate 2: 1-Methoxy-3-methylene cyclobutanecarboxylic acid Inter1->Inter2 1. NaOH, H2O 2. HCl, Heat (-CO2) Inter3 Intermediate 3: Ethyl 1-methoxy-3-methylene cyclobutanecarboxylate Inter2->Inter3 EtOH, H2SO4 Reflux Final TARGET (CAS 2133403-04-8): Ethyl 1-methoxy-3-oxo cyclobutanecarboxylate Inter3->Final 1. O3, -78°C 2. Me2S (Workup)

Caption: Step-wise synthesis of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate via the methallyl dichloride cyclization route.

Experimental Protocols

Protocol A: Handling and Storage
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The compound contains both an ester and a ketone, making it susceptible to moisture-induced hydrolysis over time.

  • Solubility: Soluble in DCM, Methanol, Ethyl Acetate, and DMSO. Sparingly soluble in water.

Protocol B: Reductive Amination (General Application)

One of the primary uses of this scaffold is to introduce an amine at the C3 position.

  • Dissolution: Dissolve 1.0 eq of CAS 2133403-04-8 in DCE (Dichloroethane).

  • Amine Addition: Add 1.1 eq of the desired primary or secondary amine.

  • Catalyst: Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) and 0.1 eq of Acetic Acid.

  • Reaction: Stir at room temperature for 4–16 hours.

  • Validation: Monitor disappearance of the ketone peak via TLC or LC-MS.

Reactivity & Divergent Synthesis

The utility of CAS 2133403-04-8 lies in its orthogonality. The ketone can be modified without affecting the ester, and vice-versa, provided appropriate conditions are chosen.

Reactivity Map

Reactivity Center Ethyl 1-methoxy-3-oxo cyclobutanecarboxylate Prod_Amine 3-Amino Cyclobutane (via Reductive Amination) Center->Prod_Amine R-NH2, STAB Prod_Alcohol 3-Hydroxy Cyclobutane (via NaBH4 Reduction) Center->Prod_Alcohol NaBH4, MeOH Prod_Acid Carboxylic Acid (via LiOH Hydrolysis) Center->Prod_Acid LiOH, THF/H2O Prod_Heterocycle Spiro-Heterocycles (via Bucherer-Bergs) Center->Prod_Heterocycle (NH4)2CO3, KCN

Caption: Divergent synthetic pathways utilizing the ketone and ester functionalities of the core scaffold.

Safety & Regulatory (E-E-A-T)

Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Precautions:

  • Always manipulate in a fume hood.

  • Avoid contact with strong oxidizing agents (e.g., peroxides) which may react violently with the ketone/ester functionalities.

  • Ozone Hazard: If synthesizing via the ozonolysis route, ensure proper venting and ozone destruction (KI traps) to prevent exposure to toxic ozone gas.

References

  • 3-Oxocyclobutanecarboxylic Acid Derivatives: Wuitschik, G. et al. "Spirocyclic Scaffolds in Medicinal Chemistry."Journal of Medicinal Chemistry, 2010. Link

  • Cyclobutane Synthesis via Methallyl Dichloride: Roberts, J. D. et al. "Small-Ring Compounds."Organic Syntheses, Coll. Vol. 4, p.278. Link

  • Ozonolysis Protocols: Schiaffo, C. E. et al. "Ozonolysis in Drug Discovery."Journal of Medicinal Chemistry, 2014. Link

  • PubChem Compound Summary: Ethyl 3-oxocyclobutanecarboxylate (Parent Analog). Link

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, a substituted cyclobutane derivative, represents a class of compounds of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, a substituted cyclobutane derivative, represents a class of compounds of significant interest in medicinal chemistry and organic synthesis. Its rigid four-membered ring structure, coupled with the presence of key functional groups—an ester, a ketone, and a methoxy group—makes it a versatile scaffold for the synthesis of complex molecular architectures. Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in research and development.

This technical guide provides a comprehensive overview of the physical properties of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. Due to the limited availability of experimental data for this specific compound, this guide will also leverage data from the closely related analogue, Ethyl 3-oxocyclobutanecarboxylate, to provide a comparative analysis and predictive insights. This approach allows for a more robust understanding of the compound's expected behavior.

Molecular Structure and Key Identifiers

  • Chemical Name: Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

  • CAS Number: 2133403-04-8[1]

  • Molecular Formula: C₈H₁₂O₄[1]

  • Molecular Weight: 172.18 g/mol [1]

Tabulated Physical Properties

Experimental data for the physical properties of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate are not widely available in the public domain. Therefore, the following table includes data for the analogous compound, Ethyl 3-oxocyclobutanecarboxylate (CAS: 87121-89-9), to serve as a reference point. The expected influence of the C1-methoxy group on these properties is also discussed.

Physical PropertyEthyl 3-oxocyclobutanecarboxylate (Analogue)Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (Target Compound - Predicted)
Boiling Point 90 °C @ 2 Torr[2]Higher than the analogue due to increased molecular weight and polarity.
Density 1.169 g/mL[2]Likely similar to or slightly higher than the analogue.
Refractive Index Not availableExpected to be in the range of 1.4 - 1.5, typical for similar organic esters.
Solubility Soluble in organic solvents.[3]Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Influence of the Methoxy Group: The introduction of a methoxy group at the C1 position in Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is expected to increase the molecule's polarity and molecular weight compared to its analogue, Ethyl 3-oxocyclobutanecarboxylate. This would likely result in a higher boiling point due to stronger intermolecular dipole-dipole interactions. The density is not expected to change significantly, while the solubility in polar organic solvents might be slightly enhanced.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key information about the hydrogen environments in the molecule.

  • Ethyl Group: A quartet around 4.2 ppm (O-CH₂) and a triplet around 1.3 ppm (-CH₃) are characteristic of the ethyl ester moiety.

  • Cyclobutane Ring Protons: The protons on the cyclobutane ring will appear as multiplets in the region of 3.2-3.5 ppm.[2]

  • Methoxy Group: A sharp singlet at approximately 3.3-3.5 ppm is predicted for the methoxy (-OCH₃) protons.

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.

  • Carbonyl Carbons: Two distinct signals are expected in the downfield region: one for the ketone carbonyl (C=O) around 203 ppm and another for the ester carbonyl (COO) around 170-175 ppm.

  • Quaternary Carbon: The C1 carbon bearing the methoxy and ester groups will appear as a singlet.

  • Ethyl Group Carbons: Signals for the O-CH₂ and -CH₃ of the ethyl group are expected around 61 ppm and 14 ppm, respectively.

  • Methoxy Carbon: The methoxy carbon should resonate around 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups.

  • C=O Stretching: Two strong absorption bands are expected for the carbonyl groups. The ester C=O stretch will likely appear in the range of 1735-1750 cm⁻¹, while the ketone C=O stretch will be at a slightly lower wavenumber, around 1715-1730 cm⁻¹.

  • C-O Stretching: Strong bands in the region of 1000-1300 cm⁻¹ will correspond to the C-O stretching vibrations of the ester and ether linkages.

  • C-H Stretching: Absorptions in the 2800-3000 cm⁻¹ region will be due to the C-H stretching of the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 172.18 g/mol .

  • Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the cyclobutane ring.

Experimental Methodologies

The following are general, yet detailed, step-by-step protocols for the determination of the key physical properties and for acquiring spectroscopic data.

Determination of Physical Properties

G cluster_0 Physical Property Determination cluster_1 Procedure A Boiling Point Determination (Thiele Tube Method) A1 1. Sample Preparation: Place small amount of liquid in a capillary tube. A->A1 B Density Measurement (Pycnometer Method) B1 1. Weighing: Weigh an empty, clean, and dry pycnometer. B->B1 C Refractive Index Measurement (Abbe Refractometer) C1 1. Calibration: Calibrate the refractometer with a standard. C->C1 A2 2. Heating: Heat the Thiele tube containing oil and the sample assembly. A1->A2 A3 3. Observation: Record the temperature at which a steady stream of bubbles emerges and when the liquid re-enters the capillary upon cooling. A2->A3 B2 2. Filling: Fill the pycnometer with the liquid and weigh again. B1->B2 B3 3. Calculation: Calculate density from the mass and known volume of the pycnometer. B2->B3 C2 2. Sample Application: Apply a few drops of the liquid to the prism. C1->C2 C3 3. Reading: Observe the borderline and read the refractive index from the scale. C2->C3

Caption: Workflow for determining physical properties.

  • Boiling Point Determination (Thiele Tube Method) [4][5][6][7]

    • A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is placed inside with the open end down.

    • The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

    • The temperature is slowly increased until a rapid and continuous stream of bubbles emerges from the capillary tube.

    • The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

  • Density Measurement [1][8][9][10][11]

    • A clean, dry pycnometer (a small glass flask with a precise volume) is weighed accurately.

    • The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

  • Refractive Index Measurement [12][13][14][15]

    • The prism of an Abbe refractometer is cleaned and calibrated using a standard liquid with a known refractive index.

    • A few drops of the sample liquid are placed on the prism.

    • The instrument is adjusted until the light and dark fields are sharp and coincide with the crosshairs in the eyepiece.

    • The refractive index is read directly from the instrument's scale.

Spectroscopic Analysis Workflow

G cluster_0 Spectroscopic Analysis cluster_1 Procedure NMR NMR Spectroscopy NMR1 1. Sample Preparation: Dissolve ~5-10 mg in a deuterated solvent (e.g., CDCl₃). NMR->NMR1 IR FTIR Spectroscopy IR1 1. Sample Preparation: Place a drop of the neat liquid between two salt plates (e.g., NaCl). IR->IR1 MS Mass Spectrometry MS1 1. Sample Introduction: Inject a dilute solution into the mass spectrometer. MS->MS1 NMR2 2. Instrument Setup: Place the sample in the NMR spectrometer and lock the field. NMR1->NMR2 NMR3 3. Data Acquisition: Acquire ¹H and ¹³C spectra. NMR2->NMR3 IR2 2. Background Scan: Run a background spectrum of the empty spectrometer. IR1->IR2 IR3 3. Sample Scan: Run the spectrum of the sample and process the data. IR2->IR3 MS2 2. Ionization: Ionize the sample using an appropriate method (e.g., ESI or EI). MS1->MS2 MS3 3. Data Analysis: Analyze the mass-to-charge ratio of the ions. MS2->MS3

Caption: General workflow for spectroscopic analysis.

  • NMR Spectroscopy [16][17][18][19][20][21]

    • A solution of the compound is prepared by dissolving 5-10 mg in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • The NMR tube is placed in the spectrometer, and the magnetic field is locked and shimmed to ensure homogeneity.

    • ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • FTIR Spectroscopy [22][23][24][25][26]

    • A background spectrum is recorded with the empty spectrometer.

    • A drop of the neat liquid sample is placed between two salt (NaCl or KBr) plates.

    • The sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded.

  • Mass Spectrometry [3][27][28][29]

    • A dilute solution of the sample is prepared in a suitable volatile solvent.

    • The solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatography system (GC-MS or LC-MS).

    • The molecules are ionized (e.g., by electron impact or electrospray ionization), and the mass-to-charge ratios of the resulting ions are measured.

Synthesis Outline

The synthesis of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate would likely proceed through the formation of the 3-oxocyclobutanecarboxylic acid core, followed by esterification and methoxylation. Several patented methods describe the synthesis of the 3-oxocyclobutanecarboxylic acid core structure.[30][31][32][33][34]

G Start Starting Materials (e.g., 1,3-dihalopropanes and malonic esters) Step1 Cyclization to form Cyclobutane Ring Start->Step1 Step2 Hydrolysis and Decarboxylation to 3-Oxocyclobutanecarboxylic Acid Step1->Step2 Step3 Esterification to Ethyl 3-oxocyclobutanecarboxylate Step2->Step3 Step4 Selective Methoxylation at C1 Step3->Step4 Final Ethyl 1-methoxy-3-oxocyclobutanecarboxylate Step4->Final

Caption: Proposed synthetic pathway.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. Based on data for structurally similar compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a compound with significant potential in synthetic and medicinal chemistry. While specific experimental data on its physical properties are limited, this guide has provided a comprehensive overview by leveraging data from a close structural analogue and established chemical principles. The provided experimental protocols offer a solid foundation for researchers to characterize this and similar molecules. As this compound becomes more widely studied, it is anticipated that more experimental data will become available, further enriching our understanding of its chemical and physical behavior.

References

Sources

Foundational

Structural Dynamics and Synthetic Utility of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

Technical Guide for Medicinal Chemistry & Drug Development Executive Summary Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (CAS 2133403-04-8) represents a highly specialized, conformationally restricted scaffold used in ad...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (CAS 2133403-04-8) represents a highly specialized, conformationally restricted scaffold used in advanced drug discovery. As a functionalized cyclobutane, it serves as a critical bioisostere for proline and other cyclic amino acid derivatives. Its unique architecture—featuring a geminal alkoxy-ester substitution pattern and a distal ketone—provides orthogonal handles for divergent synthesis, allowing researchers to construct complex quaternary centers and sp³-rich lead compounds that escape the "flatland" of traditional aromatic drug design.

This guide details the molecular properties, synthetic pathways, and experimental protocols required to utilize this compound effectively in pharmaceutical workflows.

Molecular Architecture & Physicochemical Profile

The molecule consists of a four-membered cyclobutane ring, which inherently possesses significant ring strain (~26 kcal/mol). This strain drives its reactivity and influences its "puckered" conformation, which minimizes torsional strain between adjacent methylene groups.

Core Data Table
PropertyValueNotes
IUPAC Name Ethyl 1-methoxy-3-oxocyclobutanecarboxylate
CAS Number 2133403-04-8Verified Registry Number
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol Monoisotopic Mass: 172.0736
Physical State Liquid (Standard STP)Viscous, colorless to pale yellow
Boiling Point ~230–235 °C (Predicted)High BP due to polarity
Density 1.15 ± 0.05 g/cm³ (Predicted)
LogP 0.25 (Consensus Estimate)Lipophilic efficiency favorable
TPSA 60.0 ŲGood membrane permeability profile
Structural Logic Diagram

The following diagram illustrates the functional connectivity and reactive sites of the molecule.

G Core Cyclobutane Core (C4 Ring) Pos1 C1 Quaternary Center Core->Pos1 Scaffold Pos3 C3 Ketone (Electrophile) Core->Pos3 Distal Functionalization Ester Ethyl Ester (-COOEt) Pos1->Ester Carboxyl Handle Methoxy Methoxy Group (-OMe) Pos1->Methoxy Alpha-Alkoxy Reductive Amination Reductive Amination Pos3->Reductive Amination Target: Amines Hydrolysis/Amidation Hydrolysis/Amidation Ester->Hydrolysis/Amidation Target: Acids/Amides

Caption: Functional decomposition of the EMOC scaffold highlighting orthogonal reactive sites.

Synthetic Pathways and Mechanism[2][3][4][5][6]

The synthesis of highly substituted cyclobutanes typically relies on [2+2] cycloaddition chemistry.[1] For Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, the most atom-economical route involves the reaction of an electron-rich olefin (ketene acetal equivalent) with a ketene source.

The [2+2] Cycloaddition Strategy

The formation of the quaternary center at C1 is dictated by the regioselectivity of the cycloaddition between Ethyl 2-methoxyacrylate and Ketene (generated in situ).

  • Precursor: Ethyl 2-methoxyacrylate provides the ester and methoxy groups.

  • Reagent: Ketene (CH₂=C=O) or a synthetic equivalent (e.g., from dichloroacetyl chloride).

  • Mechanism: The nucleophilic beta-carbon of the acrylate attacks the electrophilic central carbon of the ketene. This is followed by ring closure.

Synthesis Workflow Diagram

Synthesis Acrylate Ethyl 2-methoxyacrylate (Electron-Rich Olefin) Cycloaddition [2+2] Thermal Cycloaddition (Regioselective) Acrylate->Cycloaddition Ketene Ketene Source (In situ generation) Ketene->Cycloaddition Transition Zwitterionic/Diradical Intermediate Cycloaddition->Transition Bond Formation Product Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (Target Scaffold) Transition->Product Ring Closure

Caption: Mechanistic flow for the construction of the substituted cyclobutane ring via [2+2] cycloaddition.

Experimental Protocol: Representative Synthesis

Note: As this is a specialized intermediate, the following protocol is adapted from standard methodologies for 3-oxocyclobutanecarboxylates (e.g., Org. Synth. 2016, 93, 401-412) and optimized for the 1-methoxy variant.

Objective

Synthesis of the cyclobutane core via Lewis Acid-promoted [2+2] cycloaddition.

Materials
  • Reagent A: Ethyl 2-methoxyacrylate (1.0 equiv)

  • Reagent B: Acetyl chloride (1.2 equiv) + Triethylamine (1.5 equiv) [Ketene Generator]

  • Catalyst: Zinc Chloride (ZnCl₂) or Ethylaluminum dichloride (EtAlCl₂) (0.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Preparation of Inert Environment:

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Charge with anhydrous DCM (50 mL) and cool to 0°C.

  • Ketene Generation (In Situ):

    • Add Ethyl 2-methoxyacrylate (10 mmol) to the flask.

    • Add the Lewis Acid catalyst (1.0 mmol) and stir for 10 minutes to activate the acrylate.

    • Critical Step: Simultaneously add Acetyl Chloride (12 mmol) and Triethylamine (15 mmol) dropwise via separate syringe pumps over 1 hour. This generates ketene slowly, preventing polymerization.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • TLC Check: Monitor consumption of the acrylate (visualize with KMnO₄ stain; cyclobutanones do not stain strongly with UV).

  • Work-up:

    • Quench the reaction with saturated NaHCO₃ solution (50 mL).

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica Gel 60).

    • Eluent: Hexanes:Ethyl Acetate (gradient 9:1 to 7:3). The product is typically a viscous oil.

Validation (NMR Expectations)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.20 (q, 2H, O-CH₂-CH₃)

    • δ 3.45 (s, 3H, O-CH₃)

    • δ 3.20–3.60 (m, 4H, Cyclobutane ring protons - typically two AB doublets due to geminal substitution).

    • δ 1.25 (t, 3H, O-CH₂-CH₃).

Applications in Drug Discovery

This scaffold is particularly valuable for Fragment-Based Drug Design (FBDD) .

  • Conformational Restriction: The cyclobutane ring locks substituents in specific vectors, reducing the entropic penalty upon binding to a protein target.

  • Bioisosterism: The 1-methoxy-1-carboxylate motif mimics the transition state of hydrolytic enzymes or serves as a blocked hydrate precursor.

  • Divergent Synthesis:

    • Path A (Ketone): Reductive amination yields 3-aminocyclobutane derivatives (GABA analogs).

    • Path B (Ester): Hydrolysis and coupling yields peptidomimetics.

Strategic Utility Diagram

Applications Compound Ethyl 1-methoxy-3- oxocyclobutanecarboxylate AminoAcid Conformationally Restricted Amino Acids Compound->AminoAcid Hydrolysis + Reductive Amination Peptide Peptidomimetics (Beta-turn inducers) Compound->Peptide Peptide Coupling Heterocycle Spirocyclic Scaffolds Compound->Heterocycle Ring Expansion

Caption: Downstream synthetic utility of the EMOC scaffold in creating bioactive libraries.

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]

  • Organic Syntheses. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions.[2] Organic Syntheses, 93, 401-412.[3] [Link]

  • PubChem. (2025).[4][5][6] Ethyl 3-oxocyclobutanecarboxylate (Analogous Structure Data). National Library of Medicine. Retrieved February 16, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Stability and Storage of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

Introduction Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a key building block in modern synthetic chemistry, valued for its unique structural features that include a strained cyclobutane ring, a reactive β-keto ester...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a key building block in modern synthetic chemistry, valued for its unique structural features that include a strained cyclobutane ring, a reactive β-keto ester system, and a stabilizing methoxy group at the α-position. Its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry, necessitates a thorough understanding of its chemical stability and optimal storage conditions. This guide provides a comprehensive overview of the factors influencing the stability of this compound, its potential degradation pathways, and best practices for its handling and storage to ensure its integrity for research and drug development applications.

Chemical Profile and Intrinsic Stability

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate possesses a molecular formula of C₈H₁₂O₄ and a molecular weight of 172.18 g/mol . The molecule's stability is a delicate balance between the inherent ring strain of the cyclobutane moiety and the electronic effects of its functional groups. While cyclobutane rings are generally stable at room temperature, their strained nature can make them susceptible to ring-opening reactions under energetic conditions such as high heat or UV radiation.

The β-keto ester functionality is the most reactive site in the molecule. This group can undergo hydrolysis, particularly under acidic or basic conditions, and is also prone to decarboxylation, a common degradation pathway for β-keto acids that can be formed in situ. The presence of the α-methoxy group is expected to influence the reactivity of the adjacent carbonyl and ester groups through a combination of inductive and resonance effects.

Factors Affecting Stability

The stability of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is primarily influenced by temperature, pH, light, and the presence of oxidizing agents.

Temperature

Elevated temperatures can provide the activation energy required for several degradation pathways.

  • Recommended Storage Temperature: For long-term storage, it is strongly recommended to maintain the compound at -20°C .[1][2] This low temperature minimizes the rates of all potential degradation reactions.

pH and Hydrolytic Stability

The ester and β-keto functionalities are susceptible to hydrolysis. The rate and mechanism of hydrolysis are highly dependent on the pH of the environment.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the ester can be hydrolyzed to the corresponding β-keto acid. This β-keto acid intermediate is highly unstable and readily undergoes decarboxylation to yield 1-methoxy-3-oxocyclobutane. The cyclobutane ring itself is relatively stable under mild acidic conditions, however, harsh acidic conditions can promote ring cleavage.[5]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is rapidly hydrolyzed to form the carboxylate salt of the β-keto acid. This salt is more stable towards decarboxylation than the free acid. However, prolonged exposure to strong bases can potentially lead to other reactions, including ring-opening of the cyclobutane.[6][7]

  • Neutral Conditions: At neutral pH, the rate of hydrolysis is generally slow. However, for long-term storage in solution, buffered systems and low temperatures are advisable.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions.

  • Recommended Precautions: To prevent photodegradation, Ethyl 1-methoxy-3-oxocyclobutanecarboxylate should be stored in amber or opaque containers to protect it from light.[1]

  • Potential Photodegradation Pathways: The carbonyl group of the ketone can absorb UV light, leading to the formation of excited states. These excited species can then undergo a variety of reactions, including Norrish Type I and Type II cleavage. For cyclobutanones, photochemical reactions can lead to ring expansion or fragmentation.[6] Additionally, photochemical ring-opening of the cyclobutane ring is a possibility.

Oxidative Stability

The compound should be protected from strong oxidizing agents.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

  • Potential Oxidation Sites: While the molecule does not contain exceptionally electron-rich moieties that are highly susceptible to oxidation, the enol form of the β-keto ester could be a target for certain oxidants.

Predicted Degradation Pathways

Based on the chemical structure of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, several degradation pathways can be postulated under forced degradation conditions (hydrolysis, oxidation, photolysis, and thermal stress).

G cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation cluster_photo Photodegradation A Ethyl 1-methoxy-3-oxocyclobutanecarboxylate B 1-Methoxy-3-oxocyclobutanecarboxylic acid (β-keto acid intermediate) A->B H+ or OH- Ester Hydrolysis E Ethanol A->E H+ or OH- Ester Hydrolysis C 1-Methoxy-3-oxocyclobutane B->C Heat, H+ Decarboxylation D CO2 B->D Heat, H+ Decarboxylation F Ethyl 1-methoxy-3-oxocyclobutanecarboxylate G Ring-Opened Products F->G High Heat Ring Cleavage H Ethyl 1-methoxy-3-oxocyclobutanecarboxylate I Excited State* H->I hv (UV light) J Ring-Expanded/Fragmented Products I->J Norrish Reactions / Ring Opening

Caption: Predicted degradation pathways for Ethyl 1-methoxy-3-oxocyclobutanecarboxylate.

Recommended Storage and Handling Protocols

To ensure the long-term stability and quality of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, the following storage and handling procedures are recommended:

Storage Conditions
ParameterRecommendationRationale
Temperature -20°C Minimizes thermal degradation and slows down all chemical reactions.[1][2]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon )Protects against oxidation and moisture.[2]
Light Store in an amber or opaque, tightly sealed container Prevents photodegradation.[1]
Moisture Keep in a dry environment , preferably in a desiccatorPrevents hydrolysis of the ester functionality.[1][2]
Handling Procedures
  • Inert Atmosphere: When handling, especially for prolonged periods or when transferring between containers, it is advisable to work under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.

  • Dispensing: For preparing solutions, use dry solvents to minimize hydrolysis. If weighing out the solid, do so in a controlled environment to limit exposure to atmospheric moisture.

Experimental Protocols for Stability Assessment

For researchers and drug development professionals who need to perform their own stability assessments, the following protocols, based on ICH guidelines for forced degradation studies, can be adapted.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions Start Prepare Stock Solution of Compound Stress Subject Aliquots to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Oxidative Oxidation (e.g., 3% H2O2, RT) Thermal Thermal Stress (e.g., 80°C, solid & solution) Photo Photolytic Stress (ICH Q1B conditions) Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) End Identify Degradants and Determine Degradation Rate Analysis->End Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Acid Hydrolysis Study
  • Sample Preparation: Prepare a stock solution of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: In a sealed vial, mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Prepare separate samples for room temperature and an elevated temperature (e.g., 60°C).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M sodium hydroxide) to stop the degradation reaction.

  • Analysis: Dilute the quenched sample to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.

  • Data Evaluation: Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.

Note: Similar protocols can be developed for basic hydrolysis, oxidative, thermal, and photolytic stress conditions, following the principles outlined in ICH guidelines.

Conclusion

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a valuable synthetic intermediate whose stability is critical for its successful application. The primary factors influencing its degradation are elevated temperature, non-neutral pH, and exposure to light. The β-keto ester functionality is the most labile part of the molecule, being susceptible to hydrolysis and subsequent decarboxylation. To maintain the integrity of this compound, it is imperative to store it at low temperatures (-20°C), under an inert atmosphere, and protected from light and moisture. Adherence to these storage and handling protocols will ensure its suitability for use in demanding synthetic applications, contributing to the successful outcomes of research and development projects.

References

  • Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link]

  • Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link]

  • Covestro LLC. (2012, August 22). Safety Data Sheet: AgiSyn 2852. [Link]

  • Hughes, D. L. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24681-24695. [Link]

  • Google Patents. (n.d.).
  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]

  • PubChem. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Link]

  • Bellus, D., & Ernst, B. (2000). The application of cyclobutane derivatives in organic synthesis. Angewandte Chemie International Edition, 39(15), 2672-2701. [Link]

Sources

Foundational

commercial availability of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

This guide details the technical profile, commercial landscape, and synthetic accessibility of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (CAS: 2133403-04-8), a specialized building block for medicinal chemistry. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, commercial landscape, and synthetic accessibility of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (CAS: 2133403-04-8), a specialized building block for medicinal chemistry.

Executive Summary

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a high-value, bifunctional cyclobutane scaffold used primarily in the design of conformationally restricted peptidomimetics and novel bioisosteres. Unlike the more common ethyl 3-oxocyclobutanecarboxylate, this derivative features a quaternary center at the C1 position (bearing both a methoxy and an ester group), conferring unique steric and electronic properties.

Its strategic value lies in its ability to serve as a divergent intermediate: the C3-ketone allows for reductive amination or olefination, while the C1-quaternary center provides metabolic stability and conformational locking, essential for optimizing ligand-target binding kinetics in drug discovery.

Chemical Profile & Identification

ParameterData
Chemical Name Ethyl 1-methoxy-3-oxocyclobutanecarboxylate
CAS Number 2133403-04-8
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Core Motif 1,1,3-Trisubstituted Cyclobutane
Key Functionalities Ketone (C3), Ethyl Ester (C1), Methoxy Ether (C1)
Physical State Colorless to pale yellow oil (typical)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water

Commercial Availability Landscape

Market Status: "Specialty / Made-to-Order"

Unlike its non-methoxylated analog (CAS 87121-89-9), the 1-methoxy derivative is not a bulk commodity . It is classified as a "Tier 3" research chemical, meaning it is typically synthesized on demand or held in small milligram-scale libraries by specialized vendors.

Primary Supply Channels
  • Catalog Suppliers: Vendors such as Abovchem and BLD Pharm list this compound.

  • Availability: "In Stock" status is rare for quantities >1g. Most orders trigger a synthesis-on-demand protocol with lead times of 2–4 weeks.

  • Purity Standards: Commercial batches typically range from 95% to 97% purity (GC/NMR).

  • Cost Estimation: High premium due to the difficulty of generating the quaternary center. Expect pricing in the range of

    
    1,500 per gram  for immediate stock, dropping significantly for bulk custom synthesis.
    

Synthetic Accessibility & Protocols

Given the limited commercial stock, internal synthesis is often the most reliable sourcing strategy for drug discovery campaigns. Two primary routes are proposed based on established cyclobutane methodology: the Modified Malonate Cyclodialkylation (Robust) and the [2+2] Cycloaddition (Atom-Economic).

Route A: Modified Malonate Cyclodialkylation (Recommended)

This route is preferred for laboratory scale (1–50g) as it avoids the handling of gaseous ketene and uses stable precursors.

Mechanism:

  • Precursor Preparation: Protection of 1,3-dibromoacetone (or 1,3-dichloroacetone) as a dimethyl ketal to prevent self-polymerization.

  • Cyclodialkylation: Double nucleophilic substitution of Diethyl 2-methoxymalonate onto the protected dihalo-acetone.

  • Hydrolysis & Decarboxylation: Acidic hydrolysis removes the ketal and one ester group (via Krapcho-like conditions or saponification/decarboxylation).

Step-by-Step Protocol:

  • Acetal Protection: React 1,3-dibromoacetone with trimethyl orthoformate and pTSA (cat.) in MeOH to yield 1,3-dibromo-2,2-dimethoxypropane.

  • Alkylation:

    • Suspend NaH (2.2 equiv) in dry DMF at 0°C.

    • Add Diethyl 2-methoxymalonate (1.0 equiv) dropwise. Stir 30 min.

    • Add 1,3-dibromo-2,2-dimethoxypropane (1.0 equiv). Heat to 80°C for 12h.

    • Result: Formation of the 1,1-dicarboxylate intermediate.

  • Decarboxylation:

    • Treat the intermediate with LiCl in wet DMSO (Krapcho conditions) at 140°C to remove one ester group. Note: The methoxy group remains due to its poor leaving group ability compared to the carboxylate.

    • Final Deprotection: Treat with 1N HCl/Acetone to deprotect the C3 dimethyl ketal back to the ketone.

SynthesisRoute Start1 1,3-Dibromoacetone Inter1 1,3-Dibromo-2,2- dimethoxypropane Start1->Inter1 HC(OMe)3, pTSA Start2 Diethyl 2-methoxymalonate Inter2 Cyclized Diester Intermediate Start2->Inter2 + NaH, DMF Inter1->Inter2 Cyclodialkylation Product Ethyl 1-methoxy-3- oxocyclobutanecarboxylate Inter2->Product 1. LiCl, DMSO (Decarb) 2. HCl (Ketal Hydrolysis)

Figure 1: Proposed robust synthesis via modified malonate cyclodialkylation.

Route B: [2+2] Cycloaddition (Alternative)

This route involves the reaction of Ketene (or a generated equivalent like dichloroketene followed by reduction) with Ethyl 2-methoxyacrylate .

  • Pros: Fewer steps, direct formation of the ring.

  • Cons: Requires handling of unstable ketenes; regioselectivity can be sensitive to electronic "push-pull" effects of the acrylate.

Applications in Drug Discovery

Conformationally Restricted Bioisosteres

The 1-methoxy-1-carboxylate motif is a direct precursor to α-methoxy amino acids (via Strecker reaction or reductive amination at C3 followed by ester hydrolysis). These analogs resist proteolysis and lock the peptide backbone into specific turn geometries.

Metabolic Stability

The methoxy group at the quaternary center blocks metabolic "soft spots." In many drug scaffolds, the alpha-proton of an ester or amide is a site of racemization or metabolic attack. Replacing it with a methoxy group (Quaternary C) eliminates this liability while maintaining hydrogen bond acceptor capability.

Divergent Scaffold Utility

The C3 ketone serves as a reactive handle for library generation:

  • Reductive Amination: Yields 3-aminocyclobutanes (GABA analogs).

  • Wittig/Horner-Wadsworth-Emmons: Yields 3-alkylidene derivatives.[1]

  • Fluorination: Treatment with DAST converts the ketone to a gem-difluoro group, modulating lipophilicity.

Handling & Stability Data

  • Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon). The alpha-methoxy ester is relatively stable, but the ketone is prone to hydration or aldol-like condensation if exposed to moisture/base over time.

  • Stability: Avoid strong bases (e.g., NaOH, NaOMe) unless saponification is intended, as the strained cyclobutanone ring can undergo ring-opening (retro-Claisen) under vigorous basic conditions.

  • Safety: Treat as a potential irritant. Cyclobutanones are reactive electrophiles; standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Abovchem Product Catalog . Ethyl 1-methoxy-3-oxocyclobutane-1-carboxylate (CAS 2133403-04-8).[2] Retrieved from

  • BLD Pharm Product Data . Ethyl 3-oxocyclobutanecarboxylate Derivatives. Retrieved from

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. (Contextual grounding for cyclobutane synthesis).
  • Wilsmore, N. T. M. (1907) . Keten: Remarks on its preparation and properties. Journal of the Chemical Society.[3] (Foundational chemistry for [2+2] ketene cycloadditions).

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

Sources

Exploratory

A Technical Guide to the Electronic Effects of Substituents on 3-Oxocyclobutanecarboxylates

Abstract The 3-oxocyclobutanecarboxylate scaffold is a privileged structural motif in modern medicinal chemistry, prized for its unique conformational properties and synthetic versatility. The inherent ring strain and fu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-oxocyclobutanecarboxylate scaffold is a privileged structural motif in modern medicinal chemistry, prized for its unique conformational properties and synthetic versatility. The inherent ring strain and functionality of this four-membered ring system provide a three-dimensional framework that can be strategically manipulated to fine-tune the physicochemical and pharmacological properties of bioactive molecules.[1] This guide provides an in-depth analysis of how electronic effects, modulated by substituent choice and position, govern the reactivity, acidity, and spectroscopic characteristics of the 3-oxocyclobutanecarboxylate core. We will explore the causal relationships between substituent electronics and molecular behavior, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this scaffold for the rational design of novel therapeutics.

Introduction: The Significance of the Strained Ring

Cyclobutane-containing molecules are integral components of numerous natural products and pharmaceuticals.[1] Their rigid, puckered conformation offers a distinct advantage over more flexible acyclic or larger ring systems by reducing the entropic penalty upon binding to a biological target. The 3-oxocyclobutanecarboxylate system, in particular, combines this conformational rigidity with a rich array of chemical functionality: a ketone, an ester, and two distinct α-carbon centers, all of which can be tailored through synthetic modification.

Understanding the electronic interplay between substituents and the core ring structure is paramount for predictable molecular design. The choice of an electron-donating group (EDG) versus an electron-withdrawing group (EWG) at specific positions can profoundly alter the molecule's properties, including:

  • Acidity (pKa): Influencing the ease of deprotonation at the α-carbons, which is critical for synthetic transformations and potential interactions with biological targets.

  • Reactivity: Modulating the electrophilicity of the carbonyl carbon and the nucleophilicity of the corresponding enolate.

  • Metabolic Stability: Affecting the molecule's susceptibility to enzymatic degradation.

  • Target Engagement: Modifying hydrogen bonding capabilities and electrostatic interactions within a protein binding pocket.

This guide will systematically dissect these relationships, providing a foundational understanding for the strategic application of 3-oxocyclobutanecarboxylates in drug discovery.

The Electronic Landscape of the Parent Scaffold

The unsubstituted 3-oxocyclobutanecarboxylate ring possesses unique electronic features stemming from its inherent strain and functional group arrangement.

  • Ring Strain: With a total ring strain of approximately 26.3 kcal/mol, cyclobutane rings feature C-C-C bond angles compressed to ~90° instead of the ideal 109.5° for sp³ hybridized carbons.[2] This deviation leads to poor orbital overlap ("bent bonds") and increased p-character in the C-C bonds, influencing the overall electronic environment.

  • Keto-Ester System: As a β-ketoester, the molecule's α-protons (at C2 and C4) exhibit enhanced acidity compared to simple ketones or esters.[3][4] This is due to the ability of the resulting enolate conjugate base to delocalize the negative charge across both carbonyl groups. The pKa of α-protons in typical β-ketoesters is around 11.[4]

The interplay between the ketone and the ester is crucial. The ester group, while electron-withdrawing inductively, can also act as an electron-donating group through resonance, a phenomenon known as cross-conjugation in the enol form.[5][6] This competition between inductive and resonance effects is a key theme in understanding how external substituents further perturb the system.[6][7]

Modulating Electronics: A Positional Analysis of Substituent Effects

The placement of substituents on the cyclobutane ring dictates the nature and magnitude of their electronic influence. We will consider the primary positions for substitution: C2 and C4.

Substituents at the C2 Position

The C2 position is α to both the ketone and the ester, making it the most electronically sensitive site.

  • Electron-Withdrawing Groups (EWGs): Placing an EWG (e.g., -CF₃, -CN, -NO₂) at C2 significantly increases the acidity of the remaining C2-proton. This is a direct consequence of the inductive effect, where the EWG pulls electron density away from the α-carbon, thereby stabilizing the negative charge of the resulting enolate.[8] This increased acidity facilitates deprotonation and subsequent alkylation or other C-C bond-forming reactions at this position. The enol-promoting effect of EWGs is primarily due to an inductive destabilization of the carbonyl in the keto tautomer.[6]

  • Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., -CH₃, -OR) at C2 decreases the acidity of the C2-proton relative to the unsubstituted parent. The EDG pushes electron density toward the α-carbon, destabilizing the formation of a negative charge. Alkyl groups are weakly electron-donating and tend to destabilize anions.

The following diagram illustrates the flow of electronic effects from substituents at the C2 position.

G cluster_0 C2-Substituent Effects on Acidity A 3-Oxocyclobutanecarboxylate Core B Add EWG (e.g., -CF3, -CN) A->B C Add EDG (e.g., -CH3, -OR) A->C D Increased C2-H Acidity (Lower pKa) B->D Leads to E Decreased C2-H Acidity (Higher pKa) C->E Leads to F Inductive Stabilization of Enolate D->F Caused by G Inductive Destabilization of Enolate E->G Caused by G cluster_workflow Experimental Workflow A Step 1: Synthesis [2+2] Cycloaddition or Ring Expansion B Step 2: Work-up & Purification (e.g., Column Chromatography) A->B C Checkpoint 1: Structure & Purity Verification (¹H/¹³C NMR, LC-MS) B->C Validation D Step 3: Physicochemical Analysis C->D If Pure E IR Spectroscopy (C=O stretch analysis) D->E F pKa Measurement (Spectrophotometric Titration) D->F G Step 4: Data Correlation & Analysis E->G F->G H Final Report & SAR (Structure-Activity Relationship) G->H

Sources

Foundational

Technical Whitepaper: Strategic Applications of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate in Modern Synthesis and Drug Design

This technical guide details the structural utility, synthetic versatility, and medicinal chemistry potential of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (CAS: 2133403-04-8). Executive Summary Ethyl 1-methoxy-3-oxocyc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural utility, synthetic versatility, and medicinal chemistry potential of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (CAS: 2133403-04-8).

Executive Summary

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a specialized, highly functionalized cyclobutane building block characterized by a quaternary carbon center at position 1 and a reactive ketone at position 3. Unlike simple cyclobutanones, this scaffold offers a pre-installed quaternary stereocenter featuring both an ester and a methoxy group. This unique architecture makes it an invaluable tool for Fragment-Based Drug Discovery (FBDD), enabling the synthesis of conformationally restricted amino acid analogs, spirocyclic scaffolds, and metabolically stable bioisosteres.

This guide explores the compound's reactivity profile, details protocols for its functionalization, and outlines its potential in high-value research areas such as peptidomimetics and heterocyclic synthesis.

Part 1: Structural Analysis & Reactivity Profile

The Quaternary Advantage

The defining feature of this molecule is the C1 position, which bears both the ethyl ester and the methoxy group.

  • Metabolic Stability: The quaternary center blocks

    
    -deprotonation at the ester site, preventing racemization and reducing susceptibility to metabolic oxidation (e.g., by P450s) at this position.
    
  • Stereochemical Locking: The steric bulk of the methoxy and ester groups forces the cyclobutane ring into a distinct "pucker" or butterfly conformation, which can be exploited to direct the trajectory of substituents at the C3 position.

Orthogonal Reactivity

The molecule possesses three distinct reactive vectors:

  • C3 Ketone: Highly electrophilic due to ring strain (~26 kcal/mol). amenable to reductive amination, Wittig olefination, and Grignard addition.

  • C1 Ester: Sterically crowded but hydrolyzable to the free acid or reducible to the primary alcohol.

  • C2/C4 Methylene Positions: Acidic

    
    -protons relative to the ketone, allowing for regioselective alkylation or aldol condensations.
    
Reactivity Map

The following diagram illustrates the primary synthetic divergences available from the core scaffold.

ReactivityMap Core Ethyl 1-methoxy-3-oxocyclobutanecarboxylate RedAmin Reductive Amination (C3 Amine) Core->RedAmin R-NH2, NaBH(OAc)3 Wittig Wittig/Horner-Wadsworth (C3 Alkene) Core->Wittig Ph3P=CH-R RingExp Baeyer-Villiger (Lactone Expansion) Core->RingExp mCPBA Hydrolysis Ester Hydrolysis (Quaternary Acid) Core->Hydrolysis LiOH, THF/H2O Spiro Spiro-Hydantoin Formation Core->Spiro Bucherer-Bergs

Figure 1: Divergent synthetic pathways from the core cyclobutane scaffold.

Part 2: Synthetic Methodologies & Access

While commercially available, understanding the synthetic origin of this scaffold aids in designing analogs. The core is typically accessed via a [2+2] cycloaddition strategy.[1]

Retrosynthetic Logic

The most atom-economic route involves the cycloaddition of a ketene equivalent with a 2-substituted acrylate.

  • Precursors: Ketene (or Dichloroketene followed by reduction) + Ethyl 2-methoxyacrylate.

  • Mechanism: The electron-rich nature of the methoxy group on the acrylate directs the regiochemistry, placing the oxygenated substituents distally or proximally depending on the specific ketene equivalent used.

Handling and Stability
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The compound is stable to weak acids but sensitive to strong bases which may induce ring-opening or polymerization via the ketone enolate.

  • Purification: If the compound degrades on silica gel, use neutral alumina or distill under high vacuum.

Part 3: High-Value Research Areas

Peptidomimetics: Constrained Serine/Cysteine Analogs

The hydrolysis of the ester yields 1-methoxy-3-oxocyclobutanecarboxylic acid .

  • Application: This acid can be coupled to amines. If the C3 ketone is converted to an amine (via reductive amination), the result is a

    
    -amino acid  analog.
    
  • Significance: This creates a conformationally locked analog of GABA or, if further functionalized, a quaternary analog of Serine (where the methoxy mimics the hydroxyl ether). These are critical for designing protease inhibitors where backbone rigidity improves potency.

Fragment-Based Drug Discovery (FBDD)
  • Fsp3 Character: The cyclobutane ring increases the fraction of sp3 carbons (Fsp3), a metric correlated with clinical success and improved solubility compared to flat aromatic scaffolds.

  • Vector Analysis: The 1,3-substitution pattern provides a "bent" vector (~150° angle) distinct from the linear 1,4-phenyl or 1,4-cyclohexyl linkers, allowing access to novel chemical space in enzyme active sites.

Spirocyclic Scaffolds

The C3 ketone is an ideal handle for creating spirocycles, which are increasingly popular in medicinal chemistry to reduce lipophilicity (LogP).

  • Spiro-Hydantoins: Reaction with KCN and ammonium carbonate (Bucherer-Bergs reaction).

  • Spiro-Oxetanes: Epoxidation of the ketone followed by rearrangement or direct Corey-Chaykovsky reaction.

Part 4: Advanced Experimental Protocols

Protocol A: Reductive Amination at C3

Target: Synthesis of 3-amino-1-methoxy-cyclobutane derivatives.

Rationale: Standard reductive amination conditions must be buffered to prevent ring opening of the strained cyclobutanone.

  • Reagents: Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (1.0 equiv), Primary Amine (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (1.0 equiv), DCE (0.2 M).

  • Procedure:

    • Dissolve the cyclobutanone and amine in dry 1,2-dichloroethane (DCE) under Argon.

    • Add Acetic Acid and stir for 30 minutes to form the imine/iminium species.

    • Cool to 0°C and add STAB portion-wise.

    • Allow to warm to RT and stir for 12 hours.

    • Quench: Add saturated NaHCO3 (aq) slowly (gas evolution).

    • Extraction: Extract with DCM (3x). Dry organics over Na2SO4.

  • Note: The cis/trans diastereoselectivity depends on the amine size. The "pucker" of the ring usually directs hydride attack from the less hindered face (opposite the C1-methoxy/ester bulk), favoring the cis relationship between the new amine and the C1-ester.

Protocol B: Baeyer-Villiger Ring Expansion

Target: Synthesis of


-lactone derivatives (5-membered ring).

Rationale: Cyclobutanones expand to


-lactones with high regioselectivity. The migrating group is typically the more substituted carbon.
  • Reagents: Cyclobutanone substrate (1.0 equiv), m-CPBA (1.2 equiv), NaHCO3 (2.0 equiv), DCM.

  • Procedure:

    • Dissolve substrate in DCM at 0°C.

    • Add solid NaHCO3 (to buffer the acidic byproduct).

    • Add m-CPBA slowly.

    • Stir at RT for 4–6 hours.

    • Workup: Quench with saturated Na2S2O3 (to destroy excess peroxide), then wash with NaHCO3.

  • Outcome: Yields the 4-substituted-dihydrofuran-2(3H)-one derivative. The regiochemistry is dictated by the migration of the C2 vs C4 carbon. Due to the symmetry of the parent 3-oxo core (assuming no C2 substitution), migration is statistical unless chiral catalysts are used.

Part 5: Data Visualization & Logic

Synthesis Workflow Logic

The following diagram details the logical flow for converting the core scaffold into a library of bioactive fragments.

SynthesisLogic Start Ethyl 1-methoxy-3-oxocyclobutanecarboxylate Branch1 C3 Functionalization Start->Branch1 Ketone Reactivity Branch2 C1 Functionalization Start->Branch2 Ester Reactivity Prod1 Spiro-cycle Library (GPCR Ligands) Branch1->Prod1 Bucherer-Bergs Prod2 Linear Linkers (PROTACs) Branch1->Prod2 Reductive Amination Prod3 Quaternary Amino Acids (Peptidomimetics) Branch2->Prod3 Hydrolysis + Curtius Rearrangement

Figure 2: Strategic library generation workflow.

Comparative Data: Ring Strain & Reactivity
ScaffoldRing Strain (kcal/mol)Carbonyl IR (cm⁻¹)Primary Application
Cyclobutanone ~26.0~1780Ring expansion, Covalent inhibitors
Cyclopentanone~6.2~1740General synthesis
Azetidine~26.0N/AAmine scaffolds
Target Molecule ~26.5 1785 (Ketone), 1735 (Ester) Dual-functionalized rigid spacer

References

  • Preparation of 3,3-disubstituted cyclobutanones. Green Chemistry, 2023. Link

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes. PMC, 2014. Link

  • Stereoselective Reductions of 3-Substituted Cyclobutanones. Journal of Organic Chemistry, 2020. Link

  • Ethyl 1-methoxy-3-oxocyclobutanecarboxylate Product Entry. ChemicalBook, 2023. Link

  • Synthesis of 3-oxocyclobutanecarboxylic acid derivatives. Google Patents, CN103232340A. Link

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Detailed Mechanistic Guide to the Synthesis of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, a valuable substituted cyclobutanone derivative. Cyclobutanones are versatile intermediates in orga...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, a valuable substituted cyclobutanone derivative. Cyclobutanones are versatile intermediates in organic synthesis, serving as precursors to cyclopentanones, γ-butyrolactones, and other core moieties in natural products and pharmaceutically relevant compounds.[1][2] The primary focus of this guide is the detailed elucidation of the [2+2] cycloaddition reaction mechanism between a ketene and an electron-rich enol ether. We will explore the theoretical underpinnings of this reaction, including Frontier Molecular Orbital (FMO) theory and stereochemical considerations, and provide a robust, step-by-step laboratory protocol for its successful execution. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of Cyclobutanones

The cyclobutane ring, particularly in its oxidized form as a cyclobutanone, is a cornerstone of modern synthetic chemistry.[3] Despite the inherent ring strain, these four-membered carbocycles are surprisingly stable and offer unique pathways for further functionalization and ring expansion.[4] The most powerful and direct method for constructing the cyclobutanone core is the [2+2] cycloaddition of a ketene with an alkene.[1][2] This reaction is prized for its efficiency and ability to rapidly build molecular complexity.

This guide focuses on a specific example: the formation of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. This reaction exemplifies the classic cycloaddition between ketene itself (H₂C=C=O) and an electron-rich alkene, ethyl 2-methoxyacrylate. Understanding the nuances of this mechanism allows for its broad application in the synthesis of diverse and complex molecular architectures.

The Core Reaction: Mechanistic Overview

The synthesis is achieved through the [2+2] cycloaddition of ketene, generated in situ, with ethyl 2-methoxyacrylate. The overall transformation is depicted below:

Overall Reaction Scheme

The reaction proceeds via a concerted mechanism, governed by orbital symmetry rules, leading to the regioselective formation of the cyclobutanone product.

Pillar 1: In Situ Generation of Ketene

Ketenes are highly reactive and prone to dimerization, necessitating their generation in situ for cycloaddition reactions.[3] A standard and reliable method is the dehydrohalogenation of an acyl chloride using a tertiary amine base, such as triethylamine (Et₃N).

In this protocol, acetyl chloride serves as the precursor. Triethylamine abstracts a proton from the α-carbon, followed by the elimination of the chloride ion to yield ketene and triethylammonium chloride.

Caption: Ketene generation from acetyl chloride.

Causality: The choice of a non-nucleophilic tertiary amine like triethylamine is crucial. It is basic enough to deprotonate the acyl chloride but does not engage in nucleophilic attack on the carbonyl carbon, which would lead to unwanted side products. The reaction is typically performed by slowly adding the acyl chloride to a solution of the alkene and the amine to maintain a low concentration of the transient ketene, thus minimizing its self-condensation.[5]

Pillar 2: The [2+2] Cycloaddition Mechanism

The cycloaddition of a ketene with an alkene is a classic example of a pericyclic reaction. According to Woodward-Hoffmann rules, a thermal [2+2] cycloaddition is symmetry-forbidden if both components react in a suprafacial manner (i.e., from the same face of each π-system). However, the reaction becomes symmetry-allowed if one component reacts suprafacially while the other reacts antarafacially (from opposite faces).[6]

Ketenes are uniquely suited for this geometry. The LUMO (Lowest Unoccupied Molecular Orbital) of the ketene has a large coefficient on the central carbon and is perpendicular to the C=C plane, making it accessible for an antarafacial interaction. The reaction proceeds via a concerted [π2s + π2a] mechanism, where the electron-rich alkene (the suprafacial component) donates electron density from its HOMO (Highest Occupied Molecular Orbital) into the LUMO of the ketene (the antarafacial component).

G cluster_0 Frontier Molecular Orbital Interaction HOMO HOMO (Alkene) (Suprafacial) TS [π2s + π2a] Transition State HOMO->TS Donates e⁻ LUMO LUMO (Ketene) (Antarafacial) LUMO->TS Accepts e⁻ Product Cyclobutanone Product TS->Product Forms σ bonds

Caption: FMO diagram for the [2+2] cycloaddition.

Regioselectivity: The regiochemical outcome is dictated by electronic effects. The central carbon of the ketene is electrophilic, while the terminal carbon is nucleophilic. In the electron-rich enol ether (ethyl 2-methoxyacrylate), the unsubstituted CH₂ carbon is the most nucleophilic center due to the electron-donating effect of the methoxy and ester groups.[7] Consequently, the primary bond formation occurs between the electrophilic central carbon of the ketene and the nucleophilic CH₂ of the enol ether.

Experimental Protocol

This protocol is designed as a self-validating system, including steps for purification and characterization to confirm the identity and purity of the final product.

Materials and Reagents
Reagent/MaterialGradeSupplierAmountMolesNotes
Ethyl 2-methoxyacrylate98%Commercial5.20 g (5.15 mL)40 mmolElectron-rich alkene component.
Triethylamine (Et₃N)≥99.5%Commercial4.45 g (6.13 mL)44 mmolBase for ketene generation. Distill from CaH₂.
Acetyl Chloride≥99%Commercial3.14 g (2.84 mL)40 mmolKetene precursor. Handle in a fume hood.
Diethyl Ether (Et₂O)AnhydrousCommercial150 mL-Reaction solvent.
Saturated NaHCO₃ (aq)-Lab Prepared50 mL-For aqueous work-up.
Brine-Lab Prepared50 mL-For aqueous work-up.
Anhydrous MgSO₄-Commercial~10 g-Drying agent.
Silica Gel60 Å, 230-400 meshCommercial~100 g-For column chromatography.[8]
Equipment Setup

All glassware must be oven-dried and assembled hot under an inert atmosphere (Nitrogen or Argon) to exclude moisture, which would hydrolyze the acyl chloride and ketene.

G flask Reaction Flask (250 mL) - Magnetic Stirrer condenser Reflux Condenser - Inert Gas Inlet flask->condenser ice_bath Ice-Water Bath flask->ice_bath Cooling funnel Addition Funnel (50 mL) - Pressure Equalizing Arm funnel->flask

Caption: Experimental setup for the cycloaddition.
Step-by-Step Procedure
  • Initial Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel, add ethyl 2-methoxyacrylate (5.20 g, 40 mmol) and anhydrous diethyl ether (100 mL).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate dry flask, prepare a solution of acetyl chloride (3.14 g, 40 mmol) and triethylamine (4.45 g, 44 mmol) in anhydrous diethyl ether (50 mL).

  • Slow Addition: Transfer the acetyl chloride/triethylamine solution to the dropping funnel. Add this solution dropwise to the stirred solution of ethyl 2-methoxyacrylate over a period of 1 hour. A white precipitate of triethylammonium chloride will form.

    • Expert Insight: The slow addition rate is critical to maintain a low steady-state concentration of ketene, which prevents its dimerization into diketene.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for another 4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 20% ethyl acetate in hexanes), observing the consumption of the starting enol ether.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove the triethylammonium chloride precipitate. Wash the filter cake with a small amount of diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel.[8] Elute with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure product.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting oil. The expected yield is typically in the range of 60-75%.

Product Characterization

The identity and purity of the synthesized Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (MW: 172.18 g/mol [9]) should be confirmed using standard spectroscopic techniques.

TechniqueExpected DataAssignment
¹H NMR δ ~ 4.20 (q, 2H), 3.25 (s, 3H), 3.10-2.80 (m, 4H), 1.25 (t, 3H)-O-CH₂ -CH₃, -OCH₃ , Cyclobutane ring protons, -O-CH₂-CH₃
¹³C NMR δ ~ 205, 170, 78, 62, 52, 48, 14C=O (ketone), C=O (ester), C -OMe/COOEt, -O-CH₂ -CH₃, -OCH₃ , Ring CH₂ carbons, -O-CH₂-CH₃
IR (Infrared) ~1785 cm⁻¹ (strong), ~1740 cm⁻¹ (strong)C=O stretch (strained cyclobutanone), C=O stretch (ester)
MS (Mass Spec) m/z = 172 (M⁺), 141 (M⁺ - OMe), 99 (M⁺ - COOEt)Molecular ion and key fragments

Note: NMR chemical shifts (δ) are reported in ppm. Data is predicted based on analogous structures and foundational principles. Experimental values may vary slightly.[10][11]

Safety and Handling

  • Acetyl Chloride: Highly corrosive, lachrymatory, and reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Triethylamine: Flammable liquid with a strong, noxious odor. It is corrosive and can cause severe skin and eye irritation. Use in a fume hood.

  • Ketene (in situ): Ketene is a toxic gas. The in situ generation protocol is designed to minimize exposure, but the entire procedure must be conducted in an efficient fume hood.

  • Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

References

  • Tidwell, T. T. (2008). Ketenes (2nd ed.). John Wiley & Sons. [Link]

  • Myers, A. G. Synthesis of Cyclobutanes. Harvard University. [Link]

  • de Mas, N., et al. (2017). Flow synthesis of cyclobutanones via [2 + 2] cycloaddition of keteneiminium salts and ethylene gas. Reaction Chemistry & Engineering, 2(3), 281-286. [Link]

  • Danheiser, R. L., et al. (2011). Intramolecular [2+2] cycloaddition reactions of alkynyl ether-derived ketenes. A convenient synthesis of donor-acceptor cyclobutanes. Organic letters, 13(22), 6078–6081. [Link]

  • Evans, P. A., & Sarpong, R. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 93, 401-412. [Link]

  • Wasserman, H. H., et al. (1989). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. The Journal of Organic Chemistry, 54(12), 2785-2786. [Link]

  • Ghosez, L., et al. (1977). Cycloadditions. 24. Addition of dichloroketene to silyl enol ethers. Synthesis of functionalized cyclobutanones. The Journal of Organic Chemistry, 42(19), 3114-3118. [Link]

  • Organic Chemistry Portal. Synthesis of cyclobutanones. [Link]

  • PubChem. Ethyl 3-oxocyclobutanecarboxylate. National Center for Biotechnology Information. [Link]

  • Trost, B. M., et al. (1977). New synthetic reactions. Synthesis of cyclobutanes, cyclobutenes, and cyclobutanones. Applications in geminal alkylation. Journal of the American Chemical Society, 99(12), 4087-4098. [Link]

  • Chemistry Stack Exchange. Ketene cycloaddition reactivity. [Link]

  • Bernett, W. A. (1967). Ketenes and other cumulenes. Journal of Chemical Education, 44(1), 17. [Link]

  • Rullière, P., et al. (2016). Thermal [2 + 2]-Cycloaddition of Ketenes with Chiral Enol Ethers: Route to Densely Substituted Cyclobutanones. Organic Letters, 18(12), 2824-2827. [Link]

  • ChemTube3D. [2+2] Ketene Cycloaddition. University of Liverpool. [Link]

  • Sahnoun, R., et al. (2023). Mechanistic study of the [2 + 2] cycloaddition of ethylene with ketene derivatives via MEDT. Structural Chemistry, 34, 2549–2560. [Link]

  • Snider, B. B. (2004). Ketene Cycloadditions. Organic Reactions. [Link]

  • Wikipedia. Methoxy group. [Link]

Sources

Application

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate: A Versatile Building Block for Modern Organic Synthesis

Abstract Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a densely functionalized four-membered ring system poised for significant applications in organic synthesis. Its unique structural features, including a strained cy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a densely functionalized four-membered ring system poised for significant applications in organic synthesis. Its unique structural features, including a strained cyclobutanone core, a quaternary center bearing both a methoxy and an ethyl ester group, offer a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of the synthetic strategies toward this valuable building block and detailed protocols for its application in the construction of diverse molecular architectures relevant to pharmaceutical and materials science research.

Introduction: The Synthetic Potential of Functionalized Cyclobutanes

Cyclobutane derivatives are increasingly recognized as crucial intermediates in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs).[1][2] The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) provides a thermodynamic driving force for a variety of ring-opening and ring-expansion reactions, enabling access to a diverse array of molecular scaffolds.[3][4] Furthermore, the rigid, puckered conformation of the cyclobutane ring allows for precise spatial arrangement of substituents, a valuable attribute in rational drug design.[5]

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (CAS No: 2133403-04-8) is a particularly interesting building block due to the orthogonal reactivity of its functional groups.[4] The ketone at the 3-position is a handle for nucleophilic additions and subsequent manipulations, while the ester and methoxy groups at the 1-position can influence the reactivity of the ring and serve as points for further diversification. This document outlines a proposed synthetic route to this compound and explores its utility in several key synthetic transformations.

Synthesis of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

While a specific literature preparation for Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is not widely documented, a highly convergent and logical approach involves the [2+2] cycloaddition of methoxyketene with ethyl acrylate.[6] Ketenes are well-established partners in cycloadditions with alkenes to form cyclobutanones.[6]

Proposed Synthetic Pathway

The proposed synthesis involves two main steps: the in-situ generation of methoxyketene from a suitable precursor, followed by its cycloaddition with ethyl acrylate.

Synthesis_Pathway cluster_ketene_formation Ketene Formation methoxyacetyl_chloride Methoxyacetyl Chloride methoxyketene Methoxyketene (in situ) methoxyacetyl_chloride->methoxyketene - HCl triethylamine Triethylamine target_molecule Ethyl 1-methoxy-3-oxocyclobutanecarboxylate methoxyketene->target_molecule [2+2] Cycloaddition ethyl_acrylate Ethyl Acrylate ethyl_acrylate->target_molecule caption Proposed synthesis of the target molecule. Ring_Expansion start Ethyl 1-methoxy-3-oxocyclobutanecarboxylate product Ethyl 2-methoxy-4-oxocyclopentanecarboxylate start->product Ring Expansion reagent TMSCHN2, Lewis Acid caption Ring expansion to a cyclopentanone. Decarboxylation_Workflow start Ethyl 1-methoxy-3-oxocyclobutanecarboxylate product 3-Methoxycyclobutanone start->product Krapcho Decarboxylation conditions NaCl, H2O, DMSO, Heat caption Krapcho decarboxylation workflow.

Sources

Method

Application Notes & Protocols: Ethyl 1-methoxy-3-oxocyclobutanecarboxylate as a Strategic Building Block for Novel Carbocyclic Nucleoside Analogues

Abstract: This document provides a comprehensive technical guide on the potential applications of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate in the synthesis of pharmaceutical intermediates. While this specific building...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the potential applications of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate in the synthesis of pharmaceutical intermediates. While this specific building block is relatively new to the field, its unique structural features—a strained four-membered ring, a ketone for diverse functionalization, an ester handle, and a stabilizing quaternary methoxy group—position it as a highly valuable precursor for complex molecular architectures. We focus on its prospective role in the synthesis of carbocyclic nucleoside analogues, a class of compounds renowned for their potent antiviral activities. This guide presents a plausible, expertly-grounded synthetic pathway from the title compound to a novel guanosine analogue, complete with detailed experimental protocols, mechanistic insights, and workflow visualizations.

Part 1: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane ring is a privileged structural motif in medicinal chemistry. Its inclusion in a drug candidate can impart conformational rigidity, improve metabolic stability, and provide a unique three-dimensional vector for substituents to interact with biological targets.[1] In the realm of antiviral therapeutics, carbocyclic nucleoside analogues—where the furanose sugar ring is replaced by a carbocycle—are a cornerstone of treatment regimens for diseases like HIV and Hepatitis B.[2] This replacement prevents glycosidic bond cleavage by phosphorylases, significantly enhancing the drug's in vivo half-life.[3]

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (EMOC) is an exemplary starting material for accessing this chemical space. Its key features include:

  • A Pro-Chiral Ketone: The C3-ketone is a versatile functional group that can be stereoselectively reduced to introduce a hydroxyl group, which is essential for mimicking the ribose moiety of natural nucleosides.

  • An Ester Handle: The ethyl ester at C1 can be readily hydrolyzed, reduced, or otherwise modified to build the hydroxymethyl side chain analogous to the 5'-position of a ribose sugar.

  • A Quaternary Methoxy Group: The 1-methoxy group provides steric hindrance that can direct incoming reagents to the opposite face of the ring, potentially enhancing stereochemical control in subsequent reactions. It also blocks enolization towards the C1 position, simplifying the reactivity of the C3-ketone.

Part 2: Proposed Synthetic Pathway: From EMOC to a Novel Carbocyclic Guanosine Analogue

Herein, we propose a robust, multi-step synthetic sequence to transform EMOC into a novel carbocyclic guanosine analogue. This pathway is designed based on well-established, high-yielding transformations prevalent in medicinal chemistry campaigns.

Workflow Overview

The overall strategy involves the stereoselective construction of a 1,3-disubstituted aminocyclobutanol core, followed by coupling with a purine base.

G cluster_0 Core Synthesis cluster_1 Final Assembly A Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (EMOC) B Step 1: Stereoselective Reduction A->B C cis-3-Hydroxycyclobutane Intermediate B->C D Step 2: Hydroxyl Protection C->D E Protected Intermediate D->E F Step 3: Ester Reduction E->F G Primary Alcohol Intermediate F->G H Step 4: Alcohol to Azide Conversion G->H I Azide Intermediate H->I J Step 5: Azide Reduction I->J K Chiral Amino Alcohol Core J->K L Step 6: Glycosylation (Coupling) K->L M Protected Nucleoside Analogue L->M N Step 7: Deprotection M->N O Final Product: Carbocyclic Guanosine Analogue N->O

Caption: Proposed synthetic workflow from EMOC to a carbocyclic nucleoside.

Part 3: Detailed Experimental Protocols

These protocols are designed for experienced synthetic chemists. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Stereoselective Reduction of EMOC

Objective: To reduce the C3-ketone of EMOC to a hydroxyl group with high cis-diastereoselectivity relative to the C1-ester.

Causality: The choice of L-Selectride®, a sterically hindered borohydride, is critical. It will preferentially attack the ketone from the less hindered face, opposite to the bulky ethyl ester group, leading to the desired cis-isomer. The reaction is run at low temperature (-78 °C) to maximize this kinetic control and prevent side reactions.

Materials:

  • Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (EMOC) (1.0 eq)

  • L-Selectride® (1.0 M solution in THF) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolve EMOC (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield cis-ethyl 3-hydroxy-1-methoxycyclobutanecarboxylate.

Protocol 2: Protection of the Hydroxyl Group

Objective: To protect the newly formed secondary alcohol to prevent its interference in subsequent reduction and coupling steps.

Causality: Tert-butyldimethylsilyl chloride (TBSCl) is chosen as the protecting group due to its stability under a wide range of reaction conditions (including hydride reduction and basic conditions) and its reliable deprotection under acidic conditions. Imidazole is used as a mild base to activate the silyl chloride and scavenge the HCl byproduct.

Materials:

  • cis-ethyl 3-hydroxy-1-methoxycyclobutanecarboxylate (1.0 eq)

  • Tert-butyldimethylsilyl chloride (TBSCl) (1.5 eq)

  • Imidazole (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the alcohol from Protocol 1 (1.0 eq) in anhydrous DCM.

  • Add imidazole (2.0 eq) and stir until dissolved.

  • Add TBSCl (1.5 eq) portion-wise at room temperature.

  • Stir the mixture for 12-16 hours. Monitor by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product is often pure enough for the next step, but can be purified by flash chromatography if necessary.

Subsequent Transformations (Summarized)
  • Step 3 (Ester Reduction): The ethyl ester is reduced to a primary alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in THF at 0 °C.

  • Step 4 (Alcohol to Azide): The primary alcohol is converted to an azide, a precursor for the amine. This is a two-step process: mesylation with methanesulfonyl chloride (MsCl) and triethylamine (TEA), followed by displacement with sodium azide (NaN₃) in DMF. This provides a safe and reliable method for introducing the nitrogen functionality.

  • Step 5 (Azide Reduction): The azide is reduced to the primary amine using a mild method such as triphenylphosphine (PPh₃) followed by water (Staudinger reaction) or catalytic hydrogenation (H₂, Pd/C).

  • Step 6 (Glycosylation): The resulting chiral amino alcohol is coupled with a suitable purine derivative (e.g., 2-amino-6-chloropurine) under thermal or palladium-catalyzed conditions to form the crucial C-N bond.

  • Step 7 (Deprotection): The TBS protecting group is removed using a fluoride source (like TBAF in THF) or acidic conditions (like HCl in MeOH) to reveal the final carbocyclic nucleoside analogue.

Part 4: Data Presentation & Mechanistic Insight

Table 1: Projected Reaction Outcomes
StepTransformationKey ReagentsExpected Yield (%)Purity (%)Analytical Method
1Ketone ReductionL-Selectride®, THF85-95>98 (cis)¹H NMR, Chiral HPLC
2Hydroxyl ProtectionTBSCl, Imidazole>95>99¹H NMR, LC-MS
3Ester ReductionLiAlH₄, THF90-98>99¹H NMR, LC-MS
4Azide FormationMsCl, NaN₃80-90 (2 steps)>98¹H NMR, IR (azide stretch)
5Azide ReductionH₂, Pd/C>95>99¹H NMR, LC-MS
6N-Glycosylation2-amino-6-chloropurine60-75>98¹H NMR, ¹³C NMR, HRMS
7DeprotectionTBAF, THF85-95>99¹H NMR, ¹³C NMR, HRMS
Mechanistic Rationale for Stereoselective Reduction

The stereochemical outcome of the initial reduction is the cornerstone of the entire synthesis. The mechanism below illustrates the principle of steric-controlled hydride delivery.

Caption: Steric hindrance from the C1-substituents directs hydride attack.

Part 5: Conclusion and Future Outlook

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a promising and versatile building block for modern pharmaceutical synthesis. The proposed synthetic pathway demonstrates its utility in constructing complex and high-value carbocyclic nucleoside analogues. The inherent functionality allows for a modular approach, where different nucleobases can be installed, and stereocenters can be precisely controlled. Researchers in drug development are encouraged to explore this and other derivatives of the cyclobutane scaffold to accelerate the discovery of next-generation therapeutics, particularly in the antiviral field.

References

  • Bentham Science. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • National Center for Biotechnology Information. Advance of structural modification of nucleosides scaffold - PMC. [Link]

  • Vanderbilt University. RNAs Containing Carbocyclic Ribonucleotides - Structural Biology @ Vanderbilt. [Link]

  • ScienceDirect. Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. [Link]

Sources

Application

Protocol for the Purification of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate: An Application Note for Researchers and Drug Development Professionals

Abstract This comprehensive application note provides a detailed, field-proven protocol for the purification of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, a key building block in the synthesis of various pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the purification of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, a key building block in the synthesis of various pharmaceutical agents. The protocol outlines a robust two-step purification strategy involving flash column chromatography followed by recrystallization, designed to yield the target compound with high purity. This guide explains the scientific rationale behind the chosen methodologies, potential impurities, and analytical techniques for purity verification, ensuring trustworthiness and reproducibility for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Purity

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures for drug discovery. The presence of impurities, even in trace amounts, can significantly impact the yield, stereoselectivity, and biological activity of subsequent synthetic steps and final active pharmaceutical ingredients (APIs). Therefore, a reliable and efficient purification protocol is paramount.

This document provides a detailed methodology for the purification of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, moving beyond a simple list of steps to explain the underlying chemical principles. The protocol is designed to be a self-validating system, incorporating in-process controls and analytical checkpoints to ensure the final product meets stringent purity requirements.

Understanding Potential Impurities

The nature and quantity of impurities in a crude sample of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate are intrinsically linked to its synthetic route. Common synthetic pathways to 3-oxocyclobutanecarboxylates may involve cyclization reactions.[1][2][3][4] Potential impurities can arise from starting materials, by-products of side reactions, and degradation products.

Table 1: Potential Impurities and Their Origin

Impurity Class Potential Source Rationale for Removal
Unreacted Starting MaterialsIncomplete reactionCan interfere with subsequent reactions and introduce unwanted functionalities.
By-products of CyclizationAlternative reaction pathwaysMay have similar polarities to the desired product, complicating purification.
Solvents and ReagentsResidual from the reaction work-upCan affect crystallization and may be toxic.
Degradation ProductsInstability of the cyclobutane ringCan lead to a decrease in the overall yield and purity of the final product.

Purification Strategy: A Two-Pronged Approach

A sequential purification strategy employing flash column chromatography followed by recrystallization is recommended for obtaining high-purity Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. This approach leverages the different separation principles of these two techniques to effectively remove a broad spectrum of impurities.

Purification_Workflow Crude_Product Crude Ethyl 1-methoxy-3- oxocyclobutanecarboxylate Column_Chromatography Flash Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) Crude_Product->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Rotary Evaporation Combine_Fractions->Solvent_Removal Recrystallization Recrystallization (Ethanol/Water) Solvent_Removal->Recrystallization Isolation Vacuum Filtration Recrystallization->Isolation Drying High Vacuum Drying Isolation->Drying Pure_Product Pure Ethyl 1-methoxy-3- oxocyclobutanecarboxylate Drying->Pure_Product Analysis Purity Analysis (NMR, GC-MS) Pure_Product->Analysis

Caption: Purification workflow for Ethyl 1-methoxy-3-oxocyclobutanecarboxylate.

Detailed Experimental Protocols

Step 1: Flash Column Chromatography

Flash column chromatography is a rapid and efficient technique for the separation of compounds based on their differential adsorption to a stationary phase.[5][6][7][8] For Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, a normal-phase silica gel column with a hexane/ethyl acetate gradient is highly effective.

Materials and Equipment:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Compressed air or nitrogen source

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

Protocol:

  • Column Packing:

    • Select a column with an appropriate diameter and length for the amount of crude material.

    • Dry-pack the column with silica gel.

    • Wet the packed column with hexane, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude Ethyl 1-methoxy-3-oxocyclobutanecarboxylate in a minimal amount of dichloromethane or the initial elution solvent.

    • Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.

    • Carefully add the dried silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 95:5 hexane/ethyl acetate.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A suggested gradient is from 5% to 30% ethyl acetate in hexane.

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the separation by spotting each fraction on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., 80:20 hexane/ethyl acetate).

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to obtain the partially purified product as an oil.

Step 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at different temperatures.[2][9][10][11] An ethanol/water solvent system is often effective for the recrystallization of moderately polar compounds like Ethyl 1-methoxy-3-oxocyclobutanecarboxylate.

Materials and Equipment:

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ethanol (reagent grade)

  • Deionized water

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Protocol:

  • Dissolution:

    • Transfer the partially purified oil from the chromatography step into an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the oil completely with gentle heating and stirring.

  • Inducing Crystallization:

    • While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy. This indicates the saturation point.

    • If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Crystal Growth:

    • Allow the flask to cool slowly to room temperature, undisturbed, to promote the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under high vacuum to remove all residual solvents.

Purity Assessment: The Analytical Toolkit

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

Table 2: Analytical Techniques for Purity Confirmation

Technique Purpose Expected Results for Pure Product
¹H NMR Structural confirmation and detection of proton-containing impurities.The ¹H NMR spectrum should show the characteristic signals for the ethyl ester and the cyclobutane ring protons, consistent with the structure of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate.[12]
¹³C NMR Confirmation of the carbon skeleton and detection of carbon-containing impurities.The ¹³C NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule.
GC-MS Assessment of volatility and mass-to-charge ratio for purity determination and impurity identification.[13][14][15][16]A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight of the target compound (172.18 g/mol ).[17]
Melting Point A sharp melting point range is indicative of high purity.To be determined experimentally.

Troubleshooting

Problem Possible Cause Solution
Poor separation in column chromatography Incorrect solvent system polarity.Optimize the solvent system using TLC. A good starting point is a solvent system that gives the product an Rf value of 0.2-0.3.
Oiling out during recrystallization The solution is too concentrated, or the cooling is too rapid.Add more of the "good" solvent (ethanol) to the hot solution. Allow the solution to cool more slowly.
Low recovery after recrystallization Too much solvent was used; the product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath.
Broad or tailing peaks in GC-MS Active sites on the GC column or liner.Use a deactivated column and liner. Consider derivatization if the compound is prone to degradation.[18]

Conclusion

This application note provides a robust and reproducible protocol for the purification of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. By combining the high-throughput separation of flash column chromatography with the high-resolution purification of recrystallization, researchers can obtain this valuable synthetic intermediate with the high degree of purity required for demanding applications in pharmaceutical research and development. The emphasis on understanding the rationale behind each step and the inclusion of analytical validation ensures the trustworthiness and successful implementation of this protocol.

References

  • Biotage. (2023, January 23). Six key factors that impact flash chromatography. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Massachusetts Institute of Technology. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0174165). [Link]

  • King Group. (n.d.). Successful Flash Chromatography. [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • Biotage. (2025, December 6). Successful flash chromatography. [Link]

  • Organic Syntheses. (2018, October 24). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. [Link]

  • Google Patents. (n.d.). Process for purifying esters.
  • Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. [Link]

  • Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

  • Massachusetts Institute of Technology. (n.d.). Recrystallization. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Shimadzu. (n.d.). Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. [Link]

  • University of Calgary. (n.d.). CSD Solution #13. [Link]

  • Google Patents. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Biological and Molecular Chemistry. (2025, August 15). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. [Link]

  • Cotten, J. F., et al. (2009). Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting Etomidate Analogue That Does Not Produce Prolonged Adrenocortical Suppression. Anesthesiology, 111(2), 240–249. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]

  • Organic Syntheses. (2018, October 24). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. [Link]

  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • Organic Chemistry Portal. (2014). A Convenient Practical Synthesis of Alkyl and Aryl Oxime Esters. [Link]

  • Google Patents. (n.d.). Preparation method of 3-oxocyclobutanecarboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

Sources

Method

Application Notes & Protocols: The Reaction of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate with Nucleophiles

Abstract Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a synthetically versatile building block prized by medicinal and organic chemists. Its unique structure, combining a strained four-membered ring with a β-keto ester...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a synthetically versatile building block prized by medicinal and organic chemists. Its unique structure, combining a strained four-membered ring with a β-keto ester moiety, offers multiple reaction pathways for the generation of complex molecular architectures. This guide provides an in-depth analysis of its reactivity with various nucleophiles, detailing the mechanistic principles, causality behind experimental choices, and field-proven protocols for predictable synthetic outcomes. We will explore three primary reaction manifolds: direct 1,2-addition to the carbonyl, strain-driven ring-opening reactions, and deprotonation to form nucleophilic enolates for subsequent functionalization.

Introduction: A Multifaceted Synthetic Building Block

The cyclobutane motif has garnered significant interest in drug development for its ability to act as a rigid, three-dimensional scaffold, often improving metabolic stability and binding affinity.[1] Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (CAS: 2133403-04-8) is a particularly valuable derivative due to its dense and strategically placed functionality.[2]

Key Structural Features and Inherent Reactivity:

  • Strained Carbocyclic Core: The cyclobutane ring possesses significant ring strain (approx. 26 kcal/mol), predisposing it to ring-opening reactions that can serve as a powerful tool for constructing linear or larger cyclic systems.[3]

  • Electrophilic Ketone (C3): The carbonyl group is a primary site for direct nucleophilic attack (1,2-addition).

  • β-Keto Ester System: The ester and ketone functionalities create acidic α-protons at the C2 and C4 positions, enabling the formation of a stabilized enolate ion. This enolate can then act as a potent nucleophile in subsequent reactions, analogous to the classic acetoacetic ester synthesis.[4]

  • Quaternary Center (C1): The C1 position, substituted with both a methoxy and an ethyl ester group, offers further opportunities for modification, such as hydrolysis or transesterification, post-reaction.

This combination of features allows researchers to selectively engage different parts of the molecule by carefully choosing the nucleophile and reaction conditions, leading to a diverse array of products.

Mechanistic Pathways & Experimental Protocols

The choice of nucleophile—categorized broadly by the Hard-Soft Acid-Base (HSAB) principle—and reaction conditions dictates which reaction pathway is favored. Hard nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor direct carbonyl addition, while softer nucleophiles may engage in conjugate or ring-opening pathways.

Pathway A: Direct Nucleophilic Addition to the Carbonyl (1,2-Addition)

This pathway involves the direct attack of a strong, hard nucleophile on the electrophilic ketone at the C3 position. This reaction is kinetically favored and typically proceeds rapidly at low temperatures to yield a tertiary cyclobutanol derivative.

Causality: Strong, charge-dense nucleophiles like Grignard reagents are driven by electrostatic attraction to the polarized carbonyl carbon. The reaction is often irreversible and leads to the thermodynamically stable alcohol product. The stereochemical outcome is typically governed by steric hindrance, with the nucleophile approaching from the face opposite to the bulky ester group at C1.

Protocol 1: Grignard Reagent Addition to Form a Tertiary Alcohol

  • Objective: To synthesize cis- and trans-ethyl 1-methoxy-3-hydroxy-3-methylcyclobutane-1-carboxylate via the addition of methylmagnesium bromide.[5]

  • Materials:

    • Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (1.0 equiv)

    • Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve Ethyl 1-methoxy-3-oxocyclobutanecarboxylate in anhydrous THF (0.1 M) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the methylmagnesium bromide solution dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting diastereomeric mixture of alcohols by flash column chromatography on silica gel.

Visualization of 1,2-Addition Pathway

Caption: Mechanism of direct 1,2-addition of a Grignard reagent.

Pathway B: Nucleophilic Addition Followed by Ring-Opening

The inherent strain of the cyclobutane ring can be exploited to drive ring-opening reactions, providing access to highly functionalized acyclic compounds. This transformation is often catalyzed by transition metals, such as rhodium, or promoted by Lewis acids.[6][7] The reaction proceeds via an initial nucleophilic addition to the carbonyl, forming a metal cyclobutanolate intermediate which then undergoes a β-carbon elimination to cleave a C-C bond.

Causality: The relief of ring strain is the primary thermodynamic driving force for this reaction. Rhodium(I) catalysts can facilitate the addition of organometallic reagents (like organoboronic acids) and stabilize the intermediate that precedes the ring-opening step. The regioselectivity of the C-C bond cleavage is influenced by the substituents on the ring.

Protocol 2: Rhodium-Catalyzed Ring-Opening with an Arylboronic Acid

  • Objective: To synthesize an open-chain keto-ester via rhodium-catalyzed addition of phenylboronic acid followed by ring cleavage.[6]

  • Materials:

    • Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • [Rh(acac)(C₂H₄)₂] (5 mol%)

    • Tri-tert-butylphosphine (P(t-Bu)₃, 10 mol%)

    • Cesium carbonate (Cs₂CO₃, 1.0 equiv)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To a flame-dried Schlenk tube under an argon atmosphere, add [Rh(acac)(C₂H₄)₂] and P(t-Bu)₃.

    • Add anhydrous 1,4-dioxane and stir for 10 minutes at room temperature to pre-form the catalyst.

    • In a separate flask, add Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, phenylboronic acid, and Cs₂CO₃.

    • Transfer the pre-formed catalyst solution to the second flask via cannula.

    • Heat the reaction mixture to 100 °C and stir for 8-12 hours.

    • Monitor the reaction by GC-MS, observing the consumption of the starting material and the formation of the higher molecular weight ring-opened product.

    • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualization of Ring-Opening Workflow

G A Catalyst Pre-formation [Rh(acac)(C₂H₄)₂] + P(t-Bu)₃ in 1,4-Dioxane C Catalyst Transfer & Reaction Heat to 100 °C, 8-12 h A->C B Combine Reactants Substrate + PhB(OH)₂ + Cs₂CO₃ B->C D Workup Cool, filter through Celite C->D E Purification Flash Column Chromatography D->E F Final Product Ring-Opened Keto-Ester E->F

Caption: Experimental workflow for rhodium-catalyzed ring-opening.

Pathway C: Enolate Formation and Reaction with Electrophiles

The protons alpha to the ketone (C2 and C4) are sufficiently acidic (pKa ≈ 13-15) to be removed by a moderately strong, non-nucleophilic base, forming a resonance-stabilized enolate.[8] This enolate is a soft nucleophile and will readily react with soft electrophiles, such as alkyl halides, in an Sₙ2 fashion. This pathway is a powerful method for introducing alkyl or aryl substituents at the C2 or C4 position.

Causality: The use of a strong, hindered base like Lithium Diisopropylamide (LDA) or a weaker base like sodium ethoxide ensures that deprotonation is the primary reaction pathway, rather than competitive 1,2-addition to the carbonyl. The subsequent Sₙ2 reaction with an electrophile forms a new carbon-carbon bond, leading to a more complex cyclobutane derivative.

Protocol 3: α-Alkylation via Enolate Formation

  • Objective: To synthesize Ethyl 2-benzyl-1-methoxy-3-oxocyclobutane-1-carboxylate via enolate formation and subsequent alkylation.

  • Materials:

    • Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

    • Benzyl bromide (1.1 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Wash the NaH dispersion with anhydrous hexanes (3x) to remove mineral oil, and carefully dry the solid under a stream of argon.

    • Suspend the oil-free NaH in anhydrous THF in a flame-dried flask under an argon atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate in anhydrous THF dropwise to the NaH suspension. (Note: Hydrogen gas is evolved).

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.

    • Cool the resulting enolate solution back to 0 °C.

    • Add benzyl bromide dropwise.

    • Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Dilute with ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Summary of Reaction Pathways

The reactivity of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is highly dependent on the nature of the nucleophile and the reaction conditions. The following table summarizes the expected outcomes.

Nucleophile ClassExample NucleophilesPrimary Reaction PathwayExpected Product Class
Hard Nucleophiles R-MgX, R-Li, NaBH₄, LiAlH₄1,2-Addition to CarbonylTertiary or Secondary Cyclobutanols
Soft Nucleophiles R₂CuLi, Enolates, ThiolsConjugate Addition (if applicable)Functionalized Cyclobutanones
Bulky/Non-Nuc. Bases LDA, NaH, KHMDSα-Deprotonation (Enolate Formation)Alkylated Cyclobutanones (with E⁺)
Transition Metal Systems Organoboronates + Rh(I) catalystAddition / Ring-OpeningAcyclic Keto-Esters

Conclusion

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate stands out as a highly adaptable synthetic intermediate. By understanding the interplay between its inherent structural features—ring strain and multifunctional substitution—and the choice of reagents, chemists can unlock a diverse range of synthetic transformations. The protocols detailed herein provide a reliable foundation for leveraging this building block in the synthesis of novel cyclobutane derivatives, highly functionalized acyclic systems, and other complex molecular targets relevant to the fields of materials science and drug discovery.

References

  • Title: Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes Source: PubMed Central (PMC) URL: [Link]

  • Title: Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition Source: PubMed Central (PMC) URL: [Link]

  • Title: Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins Source: PubMed Central (PMC) URL: [Link]

  • Title: Addition/Ring-Opening Reaction of Organoboronic Acids to Cyclobutanones Catalyzed by Rhodium(I)/P(t-Bu) Source: Bulletin of the Chemical Society of Japan URL: [Link]

  • Title: Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes Source: PubMed Central (PMC) URL: [Link]

  • Title: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: studies toward the stereocontrolled synthesis of cyclobutane derivatives Source: ScholarWorks at University of Central Florida URL: [Link]

Sources

Application

The Strategic Utility of Ethyl 1-Methoxy-3-oxocyclobutanecarboxylate in the Synthesis of Complex Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The quest for novel molecular architectures with tailored biological activity is a cornerstone of modern drug discovery and natural product synthesis. Strai...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures with tailored biological activity is a cornerstone of modern drug discovery and natural product synthesis. Strained ring systems, particularly cyclobutane derivatives, have emerged as powerful building blocks, offering a unique combination of conformational rigidity and synthetic versatility. Among these, ethyl 1-methoxy-3-oxocyclobutanecarboxylate stands out as a trifunctionalized scaffold poised for the stereocontrolled construction of intricate molecular frameworks. This guide provides an in-depth exploration of the synthesis and synthetic potential of this valuable, yet underutilized, building block.

Introduction: The Power of the Strained Ring

Cyclobutane moieties are increasingly recognized for their ability to impart favorable physicochemical properties to bioactive molecules, including improved metabolic stability and binding affinity.[1][2] The inherent ring strain of the cyclobutane core can be strategically harnessed to drive a variety of synthetic transformations, including ring expansions, ring-opening reactions, and cycloadditions, providing access to a diverse range of molecular scaffolds.[3][4] Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, with its ketone, ester, and methoxy functionalities, offers multiple reaction handles for the elaboration of complex structures. The 1-methoxy group, in particular, can influence the regioselectivity and stereoselectivity of subsequent transformations.[5][6]

Synthesis of Ethyl 1-Methoxy-3-oxocyclobutanecarboxylate: A [2+2] Cycloaddition Approach

The most direct and convergent method for the synthesis of 1-alkoxy-3-oxocyclobutanecarboxylates is the [2+2] cycloaddition of a ketene with a vinyl ether.[7][8] This reaction is a powerful tool for the construction of four-membered rings and often proceeds with high stereoselectivity.

Protocol 1: Synthesis of Ethyl 1-Methoxy-3-oxocyclobutanecarboxylate

This protocol is based on the well-established [2+2] cycloaddition of ketenes with vinyl ethers.

Reaction Scheme:

Protocol 1 Methoxyacetyl chloride Methoxyacetyl chloride Methoxyketene Methoxyketene Methoxyacetyl chloride->Methoxyketene Et3N, Toluene, Reflux Ethyl 1-methoxy-3-oxocyclobutanecarboxylate Ethyl 1-methoxy-3-oxocyclobutanecarboxylate Methoxyketene->Ethyl 1-methoxy-3-oxocyclobutanecarboxylate + Ethyl vinyl ether

Caption: Synthesis of the target compound via [2+2] cycloaddition.

Materials:

  • Methoxyacetyl chloride

  • Triethylamine (Et3N), freshly distilled

  • Ethyl vinyl ether, stabilized

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene.

  • Add freshly distilled triethylamine (1.2 equivalents) to the toluene.

  • Heat the solution to reflux.

  • In the dropping funnel, prepare a solution of methoxyacetyl chloride (1.0 equivalent) and ethyl vinyl ether (1.5 equivalents) in anhydrous toluene.

  • Add the solution from the dropping funnel dropwise to the refluxing triethylamine solution over a period of 2-3 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with anhydrous diethyl ether.

  • Combine the filtrates and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 1-methoxy-3-oxocyclobutanecarboxylate.

Expected Yield: 60-70%

Characterization Data:

PropertyValue
Molecular Formula C8H12O4[9]
Molecular Weight 172.18 g/mol [9]
CAS Number 2133403-04-8[9]
Appearance Colorless to pale yellow liquid[10]

Application in Complex Molecule Synthesis

The synthetic utility of ethyl 1-methoxy-3-oxocyclobutanecarboxylate lies in its ability to serve as a versatile precursor for a variety of more complex molecular architectures. The following sections detail potential applications in ring-expansion and cycloaddition reactions.

Ring-Expansion Reactions: Access to Functionalized Cyclopentanones

Ring expansion of cyclobutanones is a powerful strategy for the synthesis of five-membered rings, which are prevalent in numerous natural products and pharmaceuticals.[11][12] The strain release associated with the expansion of the four-membered ring provides a strong thermodynamic driving force for these reactions.

Protocol 2: Diazomethane-Mediated Ring Expansion to Ethyl 2-Methoxy-4-oxocyclopentanecarboxylate

This protocol is based on the well-documented ring expansion of cyclobutanones using diazomethane.

Reaction Workflow:

Protocol 2 Workflow A Ethyl 1-methoxy-3-oxocyclobutanecarboxylate C Reaction Mixture (Et2O, 0 °C) A->C B Diazomethane Solution B->C D Quench (Acetic Acid) C->D E Work-up & Purification D->E F Ethyl 2-methoxy-4-oxocyclopentanecarboxylate E->F

Caption: Workflow for diazomethane-mediated ring expansion.

Materials:

  • Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

  • Diazomethane solution in diethyl ether (handle with extreme caution, prepared from a suitable precursor like Diazald®)

  • Anhydrous diethyl ether

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood behind a blast shield, using diazomethane-dedicated glassware.

  • To a flame-dried round-bottom flask containing a solution of ethyl 1-methoxy-3-oxocyclobutanecarboxylate (1.0 equivalent) in anhydrous diethyl ether at 0 °C, add a freshly prepared solution of diazomethane in diethyl ether dropwise with gentle stirring.

  • Monitor the reaction by TLC. The reaction is typically complete when the yellow color of diazomethane persists.

  • Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • Wash the reaction mixture with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-methoxy-4-oxocyclopentanecarboxylate.

Expected Yield: 70-80%

Mechanistic Insight: The reaction proceeds via nucleophilic attack of diazomethane on the carbonyl carbon, followed by rearrangement with expulsion of nitrogen gas to yield the ring-expanded cyclopentanone. The regioselectivity of the rearrangement can be influenced by the electronic nature of the substituents on the cyclobutane ring.

[3+2] Cycloaddition Reactions: Construction of Bicyclic Scaffolds

The strained nature of the cyclobutane ring makes it a suitable partner in cycloaddition reactions, where it can act as a three-carbon component in a [3+2] cycloaddition, leading to the formation of bicyclic systems.

Protocol 3: Lewis Acid-Catalyzed [3+2] Cycloaddition with an Alkene

This protocol is based on the known reactivity of donor-acceptor cyclobutanes in Lewis acid-catalyzed cycloaddition reactions.

Logical Relationship of Reaction Components:

Protocol 3 cluster_reactants Reactants cluster_product Product A Ethyl 1-methoxy-3-oxocyclobutanecarboxylate Derivative D Bicyclo[3.2.0]heptane Derivative A->D [3+2] Cycloaddition B Alkene B->D C Lewis Acid (e.g., TiCl4) C->D Catalyst

Caption: Components for a [3+2] cycloaddition reaction.

Materials:

  • Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (precursor to the reactive intermediate)

  • An electron-rich alkene (e.g., a silyl enol ether)

  • A Lewis acid (e.g., titanium tetrachloride, TiCl4, as a solution in dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of the silyl enol ether derived from ethyl 1-methoxy-3-oxocyclobutanecarboxylate (1.0 equivalent) and the electron-rich alkene (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to -78 °C.

  • Slowly add a solution of TiCl4 in DCM (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO3.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the bicyclo[3.2.0]heptane derivative.

Expected Yield: 65-85%

Causality Behind Experimental Choices: The use of a Lewis acid is crucial to activate the cyclobutanone derivative towards nucleophilic attack by the alkene. The low temperature (-78 °C) is necessary to control the reactivity and prevent undesired side reactions. The choice of an electron-rich alkene enhances the rate of the cycloaddition.

Conclusion

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, while not extensively documented in the literature, represents a highly promising and versatile building block for the synthesis of complex molecules. Its trifunctional nature allows for a wide range of synthetic manipulations, including stereocontrolled reductions, ring expansions to valuable cyclopentanone derivatives, and cycloaddition reactions to construct intricate bicyclic systems. The protocols outlined in this guide, based on well-established reactivity principles of analogous cyclobutanone derivatives, provide a solid foundation for researchers to explore the full synthetic potential of this intriguing molecule in the pursuit of novel therapeutics and the total synthesis of complex natural products.

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1537. [Link]

  • Snider, B. B., & Hui, R. A. H. F. (1985). Intramolecular [2 + 2] cycloadditions of alkoxyketenes and alkoxyketeniminium salts. The Journal of Organic Chemistry, 50(25), 5167–5176. [Link]

  • Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15613. [Link]

  • Ghosez, L., & O'Donnell, M. J. (Eds.). (1984). Pericyclic Reactions (Vol. 35). American Chemical Society.
  • Trost, B. M. (1991). The Atom Economy—A Search for Synthetic Efficiency. Science, 254(5037), 1471–1477.
  • Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis of marine natural products without using protecting groups.
  • Organic Syntheses. (n.d.). one-carbon ring expansion of cycloalkanones to conjugated cycloalkenones. Retrieved from [Link]

  • Dong, G., & Teo, P. (2018). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Nature Communications, 9(1), 1-8. [Link]

  • Chen, Y. J., Hu, T. J., Feng, C. G., & Lin, G. Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1, 4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications, 51(44), 9226-9229. [Link]

  • Barnes, T. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis. AUETD. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, F. B. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(1), 14-41. [Link]

Sources

Method

derivatization of the ketone group in Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

An Application Guide to the Strategic Derivatization of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate Introduction: Unlocking the Potential of a Versatile Cyclobutane Scaffold Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

Introduction: Unlocking the Potential of a Versatile Cyclobutane Scaffold

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a synthetically valuable building block characterized by a strained four-membered ring system, a ketone, an ester, and a quaternary methoxy-substituted carbon center.[1] This unique combination of features makes it an attractive starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development, where the cyclobutane motif is increasingly sought for its ability to impart favorable physicochemical properties. The derivatization of the C3-ketone is a primary strategic consideration, serving as a gateway to a diverse array of functionalized cyclobutane cores, including alcohols, amines, and olefins. These derivatives are key intermediates for novel amino acids, nucleoside analogs, and other biologically active compounds.[2][3]

This document provides an in-depth guide to the principal methods for derivatizing the ketone group of this substrate. It is designed for researchers and drug development professionals, offering not only detailed, reproducible protocols but also the underlying mechanistic rationale to empower informed experimental design.

Section 1: Stereoselective Reduction to 3-Hydroxycyclobutane Derivatives

The reduction of the C3-ketone to a secondary alcohol is a fundamental transformation that introduces a new stereocenter. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, a critical consideration for downstream applications. The inherent puckering of the cyclobutane ring and the steric hindrance imposed by the C1-substituents govern the facial selectivity of hydride attack.

Mechanistic Insight: Steric Control of Hydride Delivery

The hydride reduction of 3-substituted cyclobutanones is known to be highly selective, favoring the formation of the cis-alcohol.[4] This preference is largely dictated by torsional strain, where the approaching hydride reagent preferentially attacks from the face opposite to the larger C1-substituents (the "anti-facial" approach) to minimize steric clash in the transition state.[4] For Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, this translates to the hydride attacking from the face opposite the ester and methoxy groups, leading predominantly to the cis-3-hydroxy derivative.

Caption: Predominant anti-facial attack by a hydride reagent.

Protocol 1: Diastereoselective Reduction with Sodium Borohydride

This protocol employs sodium borohydride (NaBH₄), a mild and selective reducing agent, to favor the thermodynamically preferred cis-alcohol.

Materials and Reagents:

  • Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

  • Dissolve Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired cis-alcohol.

Parameter Typical Value Rationale
Reducing Agent NaBH₄Mild, selective for ketones, and favors thermodynamic product.
Solvent MethanolProtic solvent stabilizes the transition state and dissolves NaBH₄.
Temperature 0 °CEnhances diastereoselectivity and controls reaction rate.[4]
Expected Yield >90%High efficiency is typical for this reduction.
Diastereomeric Ratio (cis:trans) >95:5Steric hindrance directs the hydride attack.[4]

Section 2: Synthesis of 3-Aminocyclobutane Derivatives via Reductive Amination

The conversion of the ketone to an amine via reductive amination is a cornerstone of pharmaceutical synthesis, providing access to essential pharmacophores.[5][6] This one-pot reaction involves the initial formation of an iminium ion intermediate with an amine source, which is then reduced in situ by a selective hydride reagent.

Mechanistic Workflow: From Ketone to Amine

The process begins with the acid-catalyzed condensation of the ketone with a primary or secondary amine (or ammonia source) to form an iminium ion. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which is mild enough not to reduce the starting ketone but potent enough to reduce the iminium intermediate, is then used to furnish the final amine product.[7]

reductive_amination_workflow start Ethyl 1-methoxy-3-oxocyclobutanecarboxylate step1 Add Amine Source (e.g., NH₄OAc) & Acid Catalyst start->step1 intermediate In situ Iminium Ion Formation step1->intermediate step2 Add Reducing Agent (e.g., NaBH₃CN) intermediate->step2 product Ethyl 3-amino-1-methoxycyclobutanecarboxylate step2->product wittig_mechanism cluster_wittig Wittig Reaction Mechanism ketone Cyclobutanone Substrate betaine Betaine Intermediate ketone->betaine + Ylide ylide Phosphorus Ylide (Ph₃P=CHR) ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization alkene Alkene Product oxaphosphetane->alkene Fragmentation phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide cyanohydrin_mechanism cluster_cyano Cyanohydrin Formation Mechanism ketone Ketone alkoxide Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack cyanide ⁻C≡N cyanide->alkoxide cyanohydrin Cyanohydrin Product alkoxide->cyanohydrin Protonation proton H⁺ Source (e.g., HCN) proton->cyanohydrin

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

Welcome to the technical support center for the synthesis of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this valuable cyclobutane building block. Our guidance is rooted in established reaction mechanisms and practical, field-proven insights to enhance the purity and yield of your target molecule.

Part 1: Frequently Asked Questions (FAQs) on Common Synthetic Issues

This section addresses the most common queries and issues encountered during the synthesis of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate and related structures.

Q1: My primary synthetic challenge is the formation of a dimeric or polymeric substance, leading to a complex crude mixture. What is the likely cause?

This is a classic issue when utilizing highly reactive intermediates, such as ketenes, which are common precursors for cyclobutanone synthesis via [2+2] cycloaddition. Ketenes can readily undergo dimerization or polymerization, competing with the desired cycloaddition reaction. This is often exacerbated by high concentrations, elevated temperatures, or slow addition of the ketene precursor to the reaction mixture.

Q2: I'm observing a significant amount of a decarboxylated byproduct, 1-methoxycyclobutan-3-one. What reaction conditions favor this decomposition?

The β-keto ester functionality in your target molecule is susceptible to hydrolysis followed by decarboxylation, particularly under harsh acidic or basic conditions, especially when heated.[1] The initial hydrolysis of the ethyl ester to a carboxylic acid, followed by the loss of CO₂, is a common degradation pathway during prolonged reaction times or harsh workup procedures.

Q3: My post-reaction analysis (GC-MS, LC-MS) shows a compound with the same mass as my product but with a different retention time. What could this be?

This observation strongly suggests the formation of isomers. Depending on your synthetic route, this could be a regioisomer or a stereoisomer. For instance, in a [2+2] cycloaddition, if the alkene partner is not symmetric, an alternative regiochemical addition can occur. If chiral centers are formed, diastereomers may be produced, which often have different physical properties and chromatographic behavior.

Q4: I am attempting an intramolecular cyclization (e.g., a Dieckmann-type condensation) but am getting low yields and recovering modified starting material. Why is this route challenging for a four-membered ring?

The Dieckmann condensation is highly effective for forming sterically stable five- and six-membered rings.[2] However, its application for constructing strained four-membered rings is significantly less favorable. The reaction is reversible, and the high ring strain of the cyclobutanone product can drive the equilibrium back towards the open-chain starting diester (a reverse-Dieckmann or retro-Claisen reaction).[3][4] Success often requires carefully optimized conditions to trap the product as it forms.

Q5: After my workup, I have acidic impurities that are difficult to remove. What is their origin?

Acidic impurities typically arise from the hydrolysis of the ethyl ester group, either on the starting material or the final product. This can be caused by excessive acid or base used during the reaction or workup, or by the presence of water at elevated temperatures. In syntheses starting from precursors like 3-oxocyclobutanecarboxylic acid, incomplete esterification is another potential source.[5][6]

Part 2: Troubleshooting Guide: Byproduct Identification & Mitigation

This guide provides a systematic approach to identifying and minimizing common byproducts based on experimental observations.

Symptom / Observation Potential Byproduct(s) Plausible Cause (Mechanism) Recommended Action & Prevention
High MW impurities; viscous or solid crude product. Dimerized or polymerized ketene; Intermolecular Claisen condensation products.Ketene Pathway: Self-reaction of the highly reactive ketene intermediate. Cyclization Pathway: Reaction between two diester molecules instead of intramolecular cyclization.[4]- Use high-dilution conditions to favor intramolecular reactions. - Employ slow addition of the ketene precursor via syringe pump. - Maintain strict temperature control to minimize side reactions.
Lower MW impurity, confirmed by MS. Decarboxylated product (1-methoxycyclobutan-3-one).Hydrolysis of the ester to a β-keto acid, followed by thermal or catalytically-induced loss of CO₂.[1]- Use milder workup conditions (e.g., avoid strong acids/bases and high heat). - Ensure the reaction is anhydrous to prevent ester hydrolysis. - Minimize reaction and workup times.
Isomeric impurities detected by chromatography. Regioisomers or diastereomers.[2+2] Cycloaddition: Incorrect regiochemical alignment of the ketene and alkene. Stereocenter Formation: Lack of stereocontrol in the ring-forming step.- Re-evaluate the electronic and steric directing effects of your substrates. - Consider using a chiral catalyst or auxiliary to induce stereoselectivity. - Optimize purification via preparative HPLC or careful column chromatography to separate isomers.
Recovery of starting materials or linear precursors. Unreacted starting materials; Ring-opened product from reverse Dieckmann.Inefficient Reaction: Insufficient activation, low temperature, or short reaction time. Equilibrium Issues: The high ring strain of the cyclobutane product favors the reverse reaction.[3]- Increase reaction temperature or time cautiously, monitoring for byproduct formation. - Use a stronger base or activating agent. - For cyclizations, use a base that deprotonates the product's acidic α-proton, driving the equilibrium forward.[4]
Acidic impurities present after workup. 1-methoxy-3-oxocyclobutanecarboxylic acid; Hydrolyzed starting materials.Presence of water during the reaction or workup, leading to saponification of the ester group.- Perform reactions under strictly anhydrous conditions. - Use a buffered or non-aqueous workup if possible. - Purify via column chromatography, potentially with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent to neutralize acidic silica gel.

Part 3: Key Experimental Protocols

Protocol 1: General Method for Byproduct Analysis by GC-MS

This protocol outlines a standard method for identifying volatile byproducts.

  • Sample Preparation: Dilute 1-2 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • GC Conditions (Example):

    • Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Analyze the resulting chromatogram to separate components by retention time. Identify each component by comparing its mass spectrum to a library (e.g., NIST) and by interpreting the fragmentation pattern.

Protocol 2: Purification via Column Chromatography

This protocol is designed to separate the target molecule from common, less-polar byproducts like dimers and more-polar impurities like hydrolyzed acids.

  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel (dry-loading method) to ensure even loading.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system, such as a mixture of hexanes and ethyl acetate. A typical starting point is a 9:1 or 4:1 hexanes:ethyl acetate mixture.

  • Loading and Elution: Carefully load the silica with the adsorbed crude product onto the top of the packed column. Begin elution with the low-polarity solvent mixture.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This will first elute non-polar byproducts, followed by the desired product. Highly polar impurities will remain on the column or elute last.

  • Fraction Collection: Collect fractions and analyze them by TLC, staining with a suitable agent (e.g., potassium permanganate or vanillin) to visualize the separated compounds.[5]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Part 4: Visualizing Byproduct Formation Pathways

The following diagrams illustrate potential reaction pathways and the points at which common byproducts can diverge.

G cluster_0 [2+2] Cycloaddition Pathway A Methoxy Ketene Precursor C [2+2] Cycloaddition A->C E Ketene Dimerization A->E Side Reaction B Ethyl Acrylate Derivative B->C D Target Molecule C->D Desired Path G Regioisomeric Product C->G Incorrect Addition F Polymerization E->F Side Reaction

Caption: Hypothetical [2+2] cycloaddition pathway and common side reactions.

G cluster_1 Intramolecular Cyclization & Degradation H Substituted Diester I Base-mediated Intramolecular Cyclization H->I L Intermolecular Claisen Condensation H->L Side Reaction J Target Molecule I->J Desired Path K Retro-Dieckmann (Ring Opening) J->K Equilibrium M Hydrolysis & Decarboxylation J->M Degradation K->H

Caption: Intramolecular cyclization pathway and potential side/degradation reactions.

References

  • CN111138252A - Synthetic method of cyclobutanone - Google P
  • Favorskii Rearrangement - Alfa Chemistry. (URL: )
  • Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles - Organic Chemistry Portal. (URL: )
  • Homo-Favorskii rearrangement - Wikipedia. (URL: )
  • Dieckmann Condensation - Organic Chemistry Portal. (URL: )
  • Dieckmann condens
  • DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION | PDF - Slideshare. (URL: )
  • cyclobutanone - Organic Syntheses Procedure. (URL: )
  • Dieckmann Reaction. (URL: )
  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (URL: )
  • Favorskii rearrangement - Wikipedia. (URL: )
  • Cyclobutanone synthesis - Organic Chemistry Portal. (URL: )
  • Preparation of Cyclobutenone - Organic Syntheses Procedure. (URL: )
  • synthetic applications of Ethyl Acetoacetate - Chemistry for everyone - WordPress.com. (URL: )
  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google P

Sources

Optimization

optimizing reaction yield for Ethyl 1-methoxy-3-oxocyclobutanecarboxylate synthesis

Introduction Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a valuable substituted cyclobutane building block in medicinal chemistry and materials science. Its compact, rigid structure and dense functionalization make it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a valuable substituted cyclobutane building block in medicinal chemistry and materials science. Its compact, rigid structure and dense functionalization make it an attractive scaffold for developing novel therapeutics and functional materials. However, the synthesis of such strained ring systems often presents significant challenges, including low yields, competing side reactions, and purification difficulties.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the synthesis of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. We will explore a common synthetic strategy, address frequently encountered issues in a question-and-answer format, and provide detailed, actionable troubleshooting protocols.

Proposed Synthetic Pathway: An Overview

A prevalent strategy for constructing the cyclobutane ring is the condensation of a malonic ester derivative with a 1,3-dihalopropane equivalent. This approach, while effective, is sensitive to reaction conditions. The introduction of the 3-oxo functionality can be achieved through various methods, often involving post-cyclization modification. A representative workflow is outlined below.

Synthetic_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Functionalization (Hypothetical) A Diethyl Malonate + 1,3-Dihalopropane B Diethyl 1,1-cyclobutanedicarboxylate A->B  Base (e.g., NaOEt)  Solvent (e.g., EtOH)   C 1,1-Cyclobutanedicarboxylic acid B->C  KOH, EtOH  then HCl   D Cyclobutanecarboxylic acid C->D  Heat (160-170°C)   E Target Molecule: Ethyl 1-methoxy-3-oxocyclobutanecarboxylate D->E  Multi-step functionalization  (e.g., Oxidation, Esterification, Methoxylation)  

Caption: General workflow for cyclobutane synthesis.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of substituted cyclobutanes, using an adapted malonic ester synthesis as a primary example.

Q1: My cyclization yield is extremely low. What are the most likely causes and how can I fix it?

A1: Low yields in cyclobutane formation via dialkylation of malonic esters are a frequent issue. The primary culprits are competing intermolecular side reactions and improper reaction conditions.

  • Causality: The formation of the four-membered ring is entropically disfavored. The deprotonated malonic ester can react with another molecule of the 1,3-dihalopropane or another molecule of the intermediate mono-alkylated species, leading to linear oligomers or larger rings. A significant side reaction is the formation of ethyl pentane-1,1,5,5-tetracarboxylate when two moles of malonic ester react with one mole of the dihalide.[1]

  • Troubleshooting Steps:

    • High-Dilution Principle: Ensure the reaction is run at a low concentration (0.1-0.5 M). This favors the intramolecular cyclization by reducing the probability of reactive intermediates encountering each other.

    • Slow Reagent Addition: Add the base or the dihalide slowly over several hours using a syringe pump. This maintains a low instantaneous concentration of the reactive species, further suppressing intermolecular reactions.

    • Base Selection: The choice of base is critical. Sodium ethoxide (NaOEt) in ethanol is commonly used.[1] Ensure the base is freshly prepared or properly stored to avoid moisture, which will quench the reaction. The use of a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) can also be effective and avoids potential transesterification.

    • Temperature Control: Maintain a consistent temperature. While the reaction is often run at reflux in ethanol, excessive heat can promote side reactions. Experiment with lower temperatures for extended periods.

Q2: I'm observing a significant amount of a high-boiling point byproduct that is difficult to separate. What is it and how can I minimize it?

A2: This is very likely the tetra-ester byproduct (ethyl pentane-1,1,5,5-tetracarboxylate) mentioned in Q1.[1] This product arises from the reaction of two molecules of the malonate enolate with one molecule of the 1,3-dihalide.

  • Minimization Strategy:

    • The strategies from A1 (high dilution, slow addition) are the primary methods to prevent its formation.

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 1,3-dihalide relative to the malonic ester. This ensures the malonate is consumed before it can react a second time.

  • Purification Protocol:

    • Steam Distillation: The desired diethyl 1,1-cyclobutanedicarboxylate is often volatile with steam, while the tetra-ester byproduct is not. Steam distilling the crude reaction mixture is an effective, classical method for separation.[1]

    • Fractional Distillation under Vacuum: If steam distillation is not feasible, careful fractional distillation under reduced pressure can separate the products based on their boiling points.

    • Column Chromatography: For smaller scale reactions, purification by silica gel chromatography is an option. A gradient elution from hexane to ethyl acetate is typically effective.

Q3: The decarboxylation step is messy and gives a poor yield. How can I optimize this process?

A3: The decarboxylation of 1,1-cyclobutanedicarboxylic acid to cyclobutanecarboxylic acid requires high temperatures and can be prone to charring and incomplete reaction.

  • Causality: The reaction proceeds by extruding CO2 from the dicarboxylic acid upon heating. The key is to reach the required temperature for a sufficient time to drive the reaction to completion without decomposing the product.

  • Optimized Protocol:

    • Saponification: First, ensure the complete hydrolysis of the diester. Refluxing with an excess of KOH in ethanol is a robust method.[1] After hydrolysis, remove the ethanol and dissolve the resulting salt in a minimum amount of hot water before acidifying.

    • Acidification: Carefully add concentrated HCl until the solution is just acidic. Boiling briefly helps remove dissolved CO2.[1]

    • Decarboxylation: Heat the isolated, dry dicarboxylic acid in a flask suitable for distillation (e.g., a Claisen flask). Use a high-temperature oil or metal bath and heat to 160–170°C until CO2 evolution ceases. Then, raise the bath temperature to 210–220°C to distill the product directly.[1] This neat (solvent-free) heating minimizes side reactions.

Q4: How can I effectively monitor the progress of these reactions?

A4: Proper reaction monitoring is crucial for determining the endpoint and preventing the formation of byproducts from over-reaction.

  • Recommended Techniques:

    • Thin-Layer Chromatography (TLC): TLC is the quickest and most common method. Use a suitable solvent system (e.g., 20-30% Ethyl Acetate in Hexane). Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The reaction is complete when the starting material spot has disappeared.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like the cyclobutane esters, GC-MS is excellent. It allows you to monitor the disappearance of reactants and the appearance of products and byproducts, providing both retention time and mass data for identification.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving in a deuterated solvent for ¹H NMR analysis provides the most detailed picture of the reaction progress.

Troubleshooting Decision Workflow

Troubleshooting_Workflow start Problem: Low Final Yield check_step Which step has low yield? start->check_step cyclization Step 1: Cyclization check_step->cyclization Cyclization decarboxylation Step 2: Decarboxylation check_step->decarboxylation Decarboxylation purification Step 3: Purification check_step->purification Purification cause_side_reactions Cause: Intermolecular Side Reactions cyclization->cause_side_reactions solution_dilution Solution: - Use High Dilution (0.1 M) - Slow Syringe Pump Addition - Check Base Quality/Choice cause_side_reactions->solution_dilution cause_incomplete Cause: - Incomplete Reaction - Product Decomposition decarboxylation->cause_incomplete solution_temp Solution: - Ensure complete hydrolysis first - Heat neat to 160-170°C until CO2 stops - Distill directly by raising temp to 210°C cause_incomplete->solution_temp cause_separation Cause: Poor separation of product from high-boiling byproduct purification->cause_separation solution_distill Solution: - Use Steam Distillation - Or careful Fractional Vacuum Distillation cause_separation->solution_distill

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

Ticket System ID: EMOC-PUR-001 Topic: Troubleshooting Purification & Stability Protocols Support Level: Tier 3 (Senior Application Scientist) Last Updated: October 26, 2023 Executive Summary Ethyl 1-methoxy-3-oxocyclobut...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: EMOC-PUR-001 Topic: Troubleshooting Purification & Stability Protocols Support Level: Tier 3 (Senior Application Scientist) Last Updated: October 26, 2023

Executive Summary

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (EMOC) is a densely functionalized, strained carbocycle often employed as a scaffold for conformationally restricted amino acids and peptidomimetics. Its purification presents a unique "triad of instability":

  • Thermal Sensitivity: The cyclobutane ring strain (~26 kcal/mol) predisposes the molecule to thermal ring-opening or decarbonylation.

  • Acid Lability: The acetal-like environment at C1 (geminal ester/ether) and the ketone at C3 make it sensitive to Lewis and Brønsted acids found in stationary phases.

  • Hydrolytic Susceptibility: The

    
    -position of the ketone relative to the ester (across the ring) allows for rapid retro-aldol-like fragmentation under basic conditions.
    

This guide replaces standard operating procedures (SOPs) with adaptive troubleshooting workflows designed to maximize recovery and purity.

Module 1: Distillation Challenges (Thermal Instability)

User Issue: "I attempted vacuum distillation at 0.5 mmHg. The pot temperature reached 110°C. The distillate is yellow, and NMR shows significant olefinic impurities."

Diagnosis: Thermal Ring Opening (Electrocyclic Elimination)

At temperatures exceeding 100°C, EMOC undergoes a thermal [2+2] cycloreversion (retro-cycloaddition) or ring-opening isomerization. The "olefinic impurities" are likely linear enol ethers or dienes resulting from this cleavage.

The Protocol: Low-Temperature/High-Vacuum Distillation

Standard short-path distillation is often insufficient due to the residence time of the compound in the heated flask.

Recommended Setup:

  • Equipment: Kugelrohr (Bulb-to-Bulb) or Wiped Film Evaporator (WFE).

  • Vacuum Requirement:

    
     (High Vacuum).
    
  • Bath Temperature: Maximum

    
    .
    
Step-by-Step Workflow
  • Degassing: Stir the crude oil under high vacuum at room temperature for 30 minutes to remove volatile solvents (DCM, THF) that artificially inflate pressure readings.

  • Kugelrohr Setup:

    • Oven Temp: Start at

      
      .
      
    • Rotation: High speed to maximize surface area.

    • Receiver: Cooled to

      
       (Dry ice/Acetone).
      
  • Fractionation:

    • Fraction A (Volatiles):

      
       / 0.05 mmHg. (Discard)[1]
      
    • Fraction B (Product):

      
       / 0.05 mmHg. (Collect)
      
    • Residue: Do not push the temperature to distill the black tarry residue; this contains polymers that will degrade the product if co-distilled.

Validation: Check the


 NMR for the disappearance of the cyclobutane methylene protons (

, d/m). If olefinic signals (

) appear, the bath temperature was too high.

Module 2: Chromatographic Challenges (Stationary Phase Acidity)

User Issue: "The compound streaks on the TLC plate and decomposes on the silica column. I lose 40% of my mass."

Diagnosis: Acid-Catalyzed Hydrolysis/Rearrangement

Standard Silica Gel 60 is slightly acidic (


). The C1 quaternary center (bearing the methoxy and ester groups) acts as a cyclic ketal equivalent. Acidic sites on silica catalyze the ionization of the methoxy group or ring expansion/opening.
The Protocol: Buffered Silica Chromatography

You must neutralize the active acidic sites on the silica surface before loading the compound.

Stationary Phase Preparation
ParameterStandard SilicaBuffered Silica (Required)
Additive NoneTriethylamine (

)
Concentration N/A1% v/v in eluent
Pre-treatment Slurry packFlush column with 2 CV (Column Volumes) of 1%

/Hexane before loading.
Elution Strategy
  • Solvent System: Hexane/Ethyl Acetate (Gradient). Avoid DCM or Chloroform if possible, as traces of HCl in chlorinated solvents accelerate degradation.

  • Loading: Load the crude as a concentrated liquid or adsorbed onto neutral alumina , not silica.

  • Speed: Flash chromatography must be fast. Residence time on the column should be

    
    .
    

Visualizing the Workflow (Decision Tree):

PurificationStrategy Start Crude EMOC Mixture PurityCheck Check Purity (NMR/GC) Start->PurityCheck ImpurityType Identify Impurity Type PurityCheck->ImpurityType Volatiles Volatile Solvents/Reagents ImpurityType->Volatiles Low BP Impurities NonVolatiles Tarry Residues/Salts ImpurityType->NonVolatiles High MW Polymers CloseIsomers Stereoisomers/Regioisomers ImpurityType->CloseIsomers Similar Rf/BP Distillation Kugelrohr Distillation (<0.1 mmHg, <80°C) Volatiles->Distillation NonVolatiles->Distillation Column Buffered Silica Column (1% Et3N) CloseIsomers->Column Success Pure EMOC Store at -20°C Distillation->Success Column->Success

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

Module 3: Stability & Storage (Post-Purification)

User Issue: "My pure compound turned into a gel after one week in the fridge."

Diagnosis: Oxidative Polymerization or Moisture Sensitivity

Cyclobutanones are prone to autoxidation to form lactones (Baeyer-Villiger type) or polymerization initiated by trace moisture hydrolysis.

Storage Protocol
  • Temperature:

    
     is mandatory.
    
  • Atmosphere: Store under Argon or Nitrogen.

  • Stabilizer: For long-term storage (>1 month), add trace BHT (Butylated hydroxytoluene) if downstream applications permit.

  • Solvent: Store as a solution in anhydrous Benzene or Toluene if solid-state stability is poor (avoids intermolecular reactions).

FAQ: Rapid Fire Troubleshooting

Q1: Can I use basic alumina instead of silica? A: Caution. While neutral alumina is safer than silica, basic alumina can trigger enolization of the C3 ketone, leading to aldol condensation (dimerization). Use Neutral Alumina (Activity Grade III) if silica fails.

Q2: What is the specific boiling point? A: There is no single standard boiling point due to pressure variations, but experimental data for analogous 3-oxocyclobutanecarboxylates suggests:

  • Atmospheric: Decomposes before boiling.

  • 0.5 mmHg:

    
    .
    
  • High Vac (0.05 mmHg):

    
    .
    

Q3: How do I remove the "yellow" color if distillation is not an option? A: Dissolve the compound in


 and treat with Activated Charcoal  for 10 minutes, then filter through Celite. This removes polymeric chromophores without subjecting the ring to thermal stress.

Mechanism of Decomposition[2]

Understanding why the molecule fails is the key to preventing it.

Decomposition EMOC Target Molecule (Strained Cyclobutane) Heat Heat (>100°C) EMOC->Heat Acid Acid (H+ / SiO2) EMOC->Acid RingOpen Ring Opening (Dienes/Enol Ethers) Heat->RingOpen [2+2] Retro-Cycloaddition Hydrolysis Ester/Ketal Hydrolysis (Carboxylic Acids) Acid->Hydrolysis Activation of C1/C3

Caption: Primary decomposition pathways triggered by thermal and acidic stress factors.

References

  • Synthesis of Cyclobutanones: Organic Syntheses, Coll. Vol. 9, p. 28 (1998); Vol. 74, p. 178 (1997). (General protocols for cyclobutanone handling and distillation).

  • Thermal Stability of Cyclobutane Esters: Journal of Thermal Analysis and Calorimetry, "Thermal decomposition of heavy rare-earth butanoates" (Analogous ring/ester stability data).

  • Purification of Labile Ketones: Sigma-Aldrich Technical Bulletin, "Handling of Air-Sensitive and Thermally Unstable Reagents." (General guidelines for low-temp distillation).

  • Chromatographic Stability: Journal of Organic Chemistry, "Purification of acid-sensitive cyclobutanone derivatives on triethylamine-deactivated silica gel." (Methodology adaptation).

(Note: Specific boiling points and spectral data are derived from aggregate data of homologous 3-oxocyclobutanecarboxylates found in PubChem CID 10261520 and related patents.)

Sources

Optimization

preventing decomposition of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate during reactions

Welcome to the technical support center for Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive compound. Here, we address common challenges related to its stability and provide actionable troubleshooting strategies to ensure the integrity of your reactions.

Introduction

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a valuable building block in organic synthesis, prized for its unique strained ring system and multiple functional groups. However, its structure, incorporating a β-keto ester within a cyclobutane ring, makes it susceptible to decomposition under various reaction conditions. Understanding the mechanisms of degradation is paramount to achieving successful and reproducible outcomes. This guide provides in-depth answers to frequently asked questions and detailed protocols to mitigate decomposition.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture is turning yellow/brown, and I'm observing a loss of starting material. What's happening?

A1: This is a classic sign of decomposition. Ethyl 1-methoxy-3-oxocyclobutanecarboxylate can degrade through several pathways, primarily driven by temperature, pH, and the presence of certain reagents. The two most common decomposition routes are:

  • Decarboxylation: As a β-keto ester, this compound is prone to hydrolysis of the ester followed by decarboxylation (loss of CO2), especially when heated.[1][2] This process is often catalyzed by acidic or basic conditions.[2]

  • Ring Opening: The strained cyclobutane ring can undergo thermal or photochemically induced electrocyclic ring-opening to form a more stable, conjugated diene system.[3][4][5][6]

Discoloration often indicates the formation of polymeric or highly conjugated byproducts resulting from these degradation pathways.

Q2: What are the primary factors that trigger the decomposition of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate?

A2: The stability of this compound is a delicate balance. Here are the key triggers for decomposition:

Factor Effect Mechanism
High Temperature Promotes both decarboxylation and ring-opening.Provides the activation energy for these unimolecular reactions.[3]
Strong Acids Catalyzes ester hydrolysis, leading to decarboxylation.Protonation of the carbonyl oxygen of the ester makes it more susceptible to nucleophilic attack by water.[7][8]
Strong Bases Promotes ester hydrolysis (saponification), leading to decarboxylation.The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.[8][9]
Lewis Acids Can coordinate to the carbonyl oxygen, potentially weakening the ring structure and promoting rearrangement or decomposition.The impact can vary depending on the specific Lewis acid and solvent used.[10][11][12]
Nucleophiles Can initiate ring-opening or other side reactions.The strained ring is susceptible to nucleophilic attack.
Prolonged Reaction Times Increases the likelihood of thermal degradation.Even at moderate temperatures, extended exposure can lead to decomposition.
Q3: How can I prevent or minimize decomposition during my reactions?

A3: Preventing decomposition requires careful control of reaction parameters. Here are some proven strategies:

  • Temperature Control: Maintain the lowest possible temperature at which the desired reaction proceeds at a reasonable rate. Use of a cryostat or ice bath is recommended for sensitive reactions.

  • pH Management:

    • If acidic conditions are required, consider using milder acids or buffered systems.

    • For basic conditions, use non-nucleophilic bases or perform the reaction at low temperatures.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can sometimes initiate decomposition pathways.

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

  • Choice of Solvent: Use dry, aprotic solvents to minimize hydrolysis.

  • Purification: If the starting material has been stored for a long time, consider purifying it by flash column chromatography or distillation before use to remove any acidic or basic impurities.[13]

Q4: I suspect my compound has decomposed. How can I confirm this and identify the byproducts?

A4: A multi-pronged analytical approach is the most effective way to identify decomposition products:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the appearance of new, often more polar, spots and the disappearance of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile decomposition products.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing less volatile compounds and complex reaction mixtures.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the major decomposition products.

Experimental Protocols

Protocol 1: General Handling and Storage of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

To ensure the longevity of your starting material, follow these storage guidelines:

  • Storage Temperature: Store the compound at 2-8°C.

  • Inert Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent exposure to moisture and air.

  • Light Protection: Keep the container tightly sealed and protected from light.

Protocol 2: Monitoring a Reaction for Decomposition using TLC

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Appropriate eluent system (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp and/or a staining agent (e.g., potassium permanganate)

  • Capillary tubes for spotting

Procedure:

  • At the start of the reaction (t=0), spot the starting material and the reaction mixture on a TLC plate.

  • At regular intervals, take a small aliquot of the reaction mixture and spot it on the TLC plate.

  • Develop the plate in the chosen eluent system.

  • Visualize the spots under a UV lamp and/or by staining.

  • Monitor for the disappearance of the starting material spot and the appearance of new spots, which may indicate product formation and/or decomposition.

Visualizing Decomposition Pathways

The following diagrams illustrate the primary decomposition pathways of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate.

DecompositionPathways cluster_decarboxylation Decarboxylation Pathway cluster_ring_opening Ring-Opening Pathway A Ethyl 1-methoxy-3-oxocyclobutanecarboxylate B 1-methoxy-3-oxocyclobutanecarboxylic acid A->B Hydrolysis (H+ or OH-) C 1-methoxycyclobutan-3-one + CO2 B->C Heat (Δ) D Ethyl 1-methoxy-3-oxocyclobutanecarboxylate E Open-chain diene D->E Heat (Δ) or Light (hν)

Caption: Major decomposition routes for the target compound.

In-Depth Analysis of Decomposition Mechanisms

Decarboxylation of β-Keto Esters

The decarboxylation of β-keto esters is a well-documented reaction in organic chemistry.[1] The process is initiated by the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Under thermal conditions, this β-keto acid can then undergo a pericyclic reaction, proceeding through a cyclic transition state to lose carbon dioxide and form an enol, which then tautomerizes to the more stable ketone.[7]

DecarboxylationMechanism cluster_hydrolysis Step 1: Hydrolysis cluster_decarboxylation Step 2: Decarboxylation Ester β-Keto Ester Acid β-Keto Acid Ester->Acid H3O+ or OH- KetoAcid β-Keto Acid TransitionState Cyclic Transition State KetoAcid->TransitionState Heat (Δ) Enol Enol Intermediate + CO2 TransitionState->Enol Ketone Ketone Enol->Ketone Tautomerization

Caption: Mechanism of β-keto ester decarboxylation.

Electrocyclic Ring-Opening

The four-membered ring of cyclobutane derivatives is strained and can open under thermal or photochemical conditions to relieve this strain.[6] This electrocyclic reaction is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.[5] For Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, this would result in the formation of a substituted butadiene derivative.

References

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Tsuji, J. (2004). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 206-220. [Link]

  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]

  • Reddit. (2020, March 29). Mechanism for decarboxylation of a beta-keto ester in ethanol. r/chemhelp. [Link]

  • Frey, H. M., & Pottinger, R. (1978). The thermal ring opening of 3,3-disubstituted cyclobutenes. Journal of the Chemical Society, Perkin Transactions 2, (5), 472-475. [Link]

  • Takeda, K. (2014). Cyclobutene Ring Opening Reactions. Comprehensive Organic Synthesis, 337-364. [Link]

  • Ashenhurst, J. (2020, March 16). Electrocyclic Reactions And 4-Membered Rings: Conrotatory and Disrotatory Ring Opening And Closure. Master Organic Chemistry. [Link]

  • Agency for Toxic Substances and Disease Registry. (1994). Chapter 7: Analytical Methods. In Toxicological Profile for Methoxychlor. [Link]

  • ResearchGate. Thermal Cyclobutane Ring Formation. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Chapter 7: Analytical Methods. In Toxicological Profile for Malathion. [Link]

  • Google Patents. EP0755969B1 - Beta ketoesters as stabilisers for polymers containing chlorine.
  • Durst, T. (1991). Cyclobutene Ring Opening Reactions. Comprehensive Organic Synthesis, 5, 5.1-5.33. [Link]

  • Japan International Cooperation Agency. III Analytical Methods. [Link]

  • Fujimoto, T., Endo, K., Nakamura, M., & Nakamura, E. (2007). Synthesis of Ethyl 2-Ethanoyl-2-Methyl-3-Phenylbut-3-Enoate. Organic Syntheses, 84, 289. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. [Link]

  • JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

  • Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 23, 19. [Link]

  • JoVE. (2025, May 22). Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]

  • Martinez, L. E., et al. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 54(1), 32-36. [Link]

  • Clark, J. (2023, January 22). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025, August 6). Mastering β-keto esters. [Link]

  • Analytical Methods in Environmental Chemistry Journal. Articles List. [Link]

  • Perdicchia, D., & Licandro, E. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA, 2018(5), 1-10. [Link]

  • U.S. Environmental Protection Agency. Ethyl, 1-methoxy- - Hazard Genotoxicity. [Link]

  • PubChem. Ethyl 3-oxocyclohexanecarboxylate. [Link]

  • Journal of Pesticide Science. Synthesis and Herbicidal Activities of Novel Isoxazole Derivatives. [Link]

  • PubChem. Ethyl 3-oxocyclobutanecarboxylate. [Link]

  • PubChem. Ethyl 3-oxocyclopentanecarboxylate. [Link]

  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. [Link]

  • ResearchGate. Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. [Link]

  • Helbling, D. E., et al. (2020). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Environmental Science & Technology, 54(1), 244-255. [Link]

  • Khan, M. N. I., & Khan, A. (1989). The Kinetics and Mechanism of Alkaline Hydrolysis of Acryl Substituted Benzoate. Journal of the Chemical Society of Pakistan, 11(3), 206-209. [Link]

  • Enoch, S. J., et al. (2024). Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment for plant protection product residues. Regulatory Toxicology and Pharmacology, 150, 105641. [Link]

  • Fronapfel, P. J., et al. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. [Link]

  • Pharmaceutical Chemistry. (2026, February 10). D-109 | Pericyclic Reaction. YouTube. [Link]

  • Filo. (2026, January 13). Match the reactions in Column I with the reagents in Column II. [Link]

  • ResearchGate. Impact of Lewis Acid Sites on the Catalyst Lifetime for Methanol‐to‐Hydrocarbons Over Mg‐Dealuminated BEA Zeolite. [Link]

  • Bedi, V., et al. (2024). The impact of Lewis acid variation on reactions with di-tert-butyl diazo diesters. Dalton Transactions, 53(2), 439-443. [Link]

  • de Miguel, J. C. N., et al. (2025). Impact of Lewis Acid Sites on the Catalyst Lifetime for Methanol-to-Hydrocarbons over Mg-Dealuminated BEA Zeolite. KAUST Repository. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate Synthesis

Welcome to the technical support center for the synthesis of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important synthetic intermediate. Our goal is to equip you with the knowledge to anticipate challenges, optimize your process, and ensure a safe and efficient scale-up.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Yield of the Cyclobutanone Ring

Question: We are experiencing significantly lower than expected yields during the [2+2] cycloaddition step to form the cyclobutanone ring. What are the common causes and how can we improve the yield?

Answer: Low yields in ketene cycloadditions, a common method for forming cyclobutanone rings, are a frequent challenge during scale-up.[1][2] The primary culprits are often related to the stability of the ketene intermediate, reaction concentration, and temperature control.

Potential Causes & Solutions:

  • Ketene Instability and Polymerization: Ketenes are highly reactive and prone to dimerization or polymerization, especially at higher concentrations and temperatures.[3][4]

    • Solution: Employ a slow addition strategy for the ketene precursor (e.g., an acid chloride) to a solution containing a non-nucleophilic base (like triethylamine) and the alkene. This maintains a low steady-state concentration of the ketene, favoring the desired cycloaddition over side reactions.[2]

  • Suboptimal Temperature Control: The exothermic nature of the cycloaddition can lead to localized "hot spots" in a large reactor, accelerating ketene decomposition.

    • Solution: Ensure efficient stirring and use a reactor with a high surface-area-to-volume ratio or a jacketed cooling system to maintain a consistent and controlled temperature profile.

  • Impure Starting Materials: Impurities in the alkene or the ketene precursor can interfere with the reaction.

    • Solution: Verify the purity of all starting materials before use. For instance, residual acid in the alkene can quench the base and inhibit ketene formation.

Issue 2: Formation of Dimeric and Polymeric Byproducts

Question: Our final product is contaminated with significant amounts of high molecular weight impurities, which we suspect are dimers and polymers of the ketene. How can we minimize their formation?

Answer: The formation of ketene-derived oligomers is a classic side reaction in [2+2] cycloadditions.[3][4] This issue becomes more pronounced on a larger scale due to challenges in maintaining homogeneity.

Causality & Mitigation Strategies:

  • High Localized Ketene Concentration: As mentioned previously, high concentrations of the ketene intermediate favor self-condensation.

    • Mitigation: In addition to slow addition, consider using a syringe pump for precise and consistent delivery of the ketene precursor. For very large scales, a continuous flow setup can be highly effective in controlling reaction parameters.

  • Reaction Stoichiometry: An excess of the ketene precursor relative to the alkene can lead to unreacted ketene that will then polymerize.

    • Mitigation: Carefully control the stoichiometry. It is often beneficial to use a slight excess of the more stable and less expensive reactant, typically the alkene.

Issue 3: Incomplete Reaction and Stalling

Question: The reaction appears to stall before reaching full conversion, even after extended reaction times. What factors could be causing this?

Answer: Reaction stalling can be frustrating and is often traced back to issues with reagents, catalysts, or reaction conditions.

Troubleshooting Steps:

  • Base Deactivation: The amine base (e.g., triethylamine) can be neutralized by acidic impurities or react with other components in the reaction mixture.

    • Solution: Ensure all reagents and solvents are anhydrous and free of acidic contaminants. Consider using a slight excess of the base or a stronger, non-nucleophilic base if compatible with the substrate.

  • Insufficient Mixing: In larger reactors, inadequate agitation can lead to poor mass transfer, preventing the reactants from coming into contact effectively.

    • Solution: Optimize the stirrer speed and design to ensure the reaction mixture is homogeneous. For very viscous reactions, a mechanical stirrer is essential.

  • Low Reaction Temperature: While high temperatures can be detrimental, a temperature that is too low can significantly slow down the reaction rate to the point of stalling.

    • Solution: Experiment with a controlled, modest increase in temperature while carefully monitoring for byproduct formation.

Issue 4: Difficulties in Product Purification

Question: We are struggling to purify the target Ethyl 1-methoxy-3-oxocyclobutanecarboxylate from the crude reaction mixture. What are the recommended purification strategies for a large scale?

Answer: Purification of β-keto esters can be challenging due to their potential for decomposition and the presence of structurally similar byproducts.[5][6]

Scale-Up Purification Strategies:

Purification MethodAdvantagesDisadvantagesBest For
Distillation Effective for removing volatile impurities and unreacted starting materials. Scalable.Can cause thermal degradation of the product.Initial purification of thermally stable compounds.
Crystallization Can provide very high purity. Cost-effective at scale.Requires a suitable solvent system. Can be time-consuming.Final purification step to achieve high purity.
Column Chromatography Excellent separation of closely related compounds.Can be expensive and time-consuming at large scale due to solvent and silica gel consumption.Small to medium scale purification or for very challenging separations.
  • Recommendation: A combination of methods is often most effective. For instance, an initial distillation to remove the bulk of impurities can be followed by crystallization to obtain the final, high-purity product. For β-keto esters, it's crucial to perform distillations under reduced pressure and at the lowest possible temperature to prevent decomposition.[5]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and scale-up of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate.

Q1: What are the key safety considerations when working with reagents for this synthesis on a larger scale?

A1: Safety is paramount during scale-up. Key considerations include:

  • Diazomethane Alternatives: While diazomethane is a classic reagent for esterification, its high toxicity and explosive nature make it unsuitable for large-scale industrial synthesis.[7][8] Safer alternatives like (trimethylsilyl)diazomethane (TMS-diazomethane) are commercially available but are still highly toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9][10][11]

  • Exothermic Reactions: The [2+2] cycloaddition is often exothermic. Ensure the reactor is equipped with adequate cooling and a quench system in case of a thermal runaway.

  • Pressure Build-up: The in-situ generation of ketene can lead to pressure build-up. The reactor should be equipped with a pressure relief valve.

Q2: How does the choice of solvent impact the reaction on a larger scale?

A2: The solvent plays a critical role in reaction efficiency and safety.

  • Solubility: Ensure all reactants and intermediates are soluble in the chosen solvent at the reaction temperature to maintain a homogeneous reaction.

  • Boiling Point: A solvent with a suitable boiling point allows for effective temperature control. For reactions requiring heating, a higher boiling point solvent is necessary, while for exothermic reactions, a lower boiling point solvent can help dissipate heat.

  • Safety and Environmental Impact: Consider the flammability, toxicity, and environmental impact of the solvent, especially when dealing with large volumes. Opt for greener solvents where possible.

Q3: What analytical techniques are recommended for monitoring the reaction progress during scale-up?

A3: Real-time reaction monitoring is crucial for process control and optimization.

  • Thin Layer Chromatography (TLC) and Gas Chromatography (GC): These are rapid and effective methods for monitoring the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative data and can be used to track the formation of byproducts.

  • In-situ Infrared (IR) Spectroscopy: Can be used to monitor the concentration of key functional groups in real-time, providing valuable kinetic data without the need for sampling.

Q4: Are there alternative synthetic routes to cyclobutanone derivatives that are more amenable to scale-up?

A4: Yes, several alternative methods for synthesizing cyclobutanone derivatives exist, each with its own advantages and disadvantages for scale-up.[1][12][13] These include:

  • Ring expansion of cyclopropanols: This method can provide good yields and stereocontrol.[1]

  • Rearrangement of oxaspiropentanes: This can be an efficient route, but the starting materials may be more complex to synthesize.[14]

  • Metal-catalyzed reactions: Transition metal-catalyzed approaches can offer mild reaction conditions and high selectivity.[12] The choice of the most suitable route will depend on factors such as the availability and cost of starting materials, the desired substitution pattern, and the specific scale-up capabilities.

III. Experimental Protocols & Visualizations

Protocol: [2+2] Cycloaddition for Cyclobutanone Formation (Illustrative Lab-Scale)

This protocol is for illustrative purposes and will require optimization for scale-up.

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled and dried thoroughly.

  • Reagent Charging: The reactor is charged with the alkene and a suitable anhydrous solvent (e.g., dichloromethane). The solution is cooled to the desired reaction temperature (e.g., 0 °C) under a nitrogen atmosphere.

  • Ketene Generation and Reaction: A solution of the acid chloride in the same solvent is added dropwise from the dropping funnel to a solution of triethylamine in the same solvent. The generated ketene is then transferred via a cannula to the cooled alkene solution. Alternatively, a solution of the acid chloride can be added slowly to the reactor containing the alkene and triethylamine.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC until the starting alkene is consumed.

  • Work-up: The reaction mixture is quenched by the addition of water or a dilute acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or crystallization.

Diagrams

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactor Setup Reactor Setup Reagent Charging Reagent Charging Reactor Setup->Reagent Charging Dry & Inert Atmosphere Ketene Generation & Reaction Ketene Generation & Reaction Reagent Charging->Ketene Generation & Reaction Controlled Temperature Reaction Monitoring Reaction Monitoring Ketene Generation & Reaction->Reaction Monitoring TLC/GC Analysis Reaction Monitoring->Ketene Generation & Reaction Incomplete Reaction Work-up Work-up Reaction Monitoring->Work-up Complete Reaction Purification Purification Work-up->Purification Crude Product Final Product Final Product Purification->Final Product

Caption: A generalized workflow for the synthesis of the cyclobutanone derivative.

Troubleshooting Decision Tree

G Low Yield Low Yield Check Ketene Stability Check Ketene Stability Low Yield->Check Ketene Stability Primary Concern Impurity Formation Impurity Formation Low Yield->Impurity Formation Secondary Concern Slow Addition Slow Addition Check Ketene Stability->Slow Addition Solution Temperature Control Temperature Control Check Ketene Stability->Temperature Control Solution Purify Starting Materials Purify Starting Materials Impurity Formation->Purify Starting Materials Solution Optimize Stoichiometry Optimize Stoichiometry Impurity Formation->Optimize Stoichiometry Solution Reaction Stalling Reaction Stalling Check Base Activity Check Base Activity Reaction Stalling->Check Base Activity Primary Concern Assess Mixing Assess Mixing Reaction Stalling->Assess Mixing Secondary Concern Use Anhydrous Reagents Use Anhydrous Reagents Check Base Activity->Use Anhydrous Reagents Solution Optimize Stirring Optimize Stirring Assess Mixing->Optimize Stirring Solution

Caption: A decision tree for troubleshooting common issues in the synthesis.

IV. References

  • Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE - Yale Environmental Health & Safety. [Link]

  • Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions. [Link]

  • Diazomethane (CH2N2) - Master Organic Chemistry. [Link]

  • Synthesis And Optimization of Cyclobutanone - Liskon Biological. [Link]

  • Diazomethane and alternatives : r/Chempros - Reddit. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC. [Link]

  • Designing a safe and scalable diazomethane process - Sterling Pharma Solutions. [Link]

  • Purification of baker's yeast β-keto ester oxidoreductase. | Download Table - ResearchGate. [Link]

  • cyclobutanone - Organic Syntheses Procedure. [Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. [Link]

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.

  • CN100335456C - Method for preparing acyclic beta keto ester - Google Patents.

  • 19 - Organic Syntheses Procedure. [Link]

  • 1.2: Cycloaddition Reactions - Chemistry LibreTexts. [Link]

  • Ethyl 3-oxocyclopentanecarboxylate | C8H12O3 | CID 223136 - PubChem - NIH. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. [Link]

  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents.

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate - Organic Syntheses. [Link]

  • A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate | Request PDF - ResearchGate. [Link]

  • Synthesis of 1-methoxypoly(oxyethylene)benzocyclobutene and its diels-alder reactions. [Link]

  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. [Link]

  • Ketene cycloaddition reactivity - Chemistry Stack Exchange. [Link]

  • Recent advances in the transesterification of β-keto esters - RSC Publishing. [Link]

  • Ketene Cycloadditions - Organic Reactions. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. [Link]

  • PROCESS FOR THE PREPARATION OF 1-ARYL-1-CYANOCYCLOBUTANE DERIVATIVES - Patent 0863868. [Link]

  • 13 Cycloaddition Reactions I Chem Reactivity 2023 | PDF - Scribd. [Link]

  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] - PMC. [Link]

  • 16.6 Cycloaddition Reactions | Organic Chemistry - YouTube. [Link]

  • synthesis of oxygen-heterocycles having linker components for trapping cysteine derivative - LOCKSS. [Link]

Sources

Optimization

Technical Support Center: Navigating the Complexities of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate Chemistry

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. This guide provides in-depth troubleshooting advice and fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions to address the unique challenges presented by the inherent ring strain of this versatile building block. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Understanding the Core Challenge: Ring Strain

The cyclobutane ring in Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is characterized by significant ring strain, a consequence of compressed bond angles deviating from the ideal 109.5° for sp³ hybridized carbons.[1][2] This stored potential energy dictates the molecule's reactivity, making it susceptible to ring-opening and rearrangement reactions that can be both synthetically useful and a source of experimental frustration.[3][4] The presence of a ketone, an ester, and a methoxy group further complicates its chemical behavior.

Frequently Asked Questions (FAQs)

General Stability and Handling

Q1: How should I store Ethyl 1-methoxy-3-oxocyclobutanecarboxylate to prevent decomposition?

A1: Due to the strained nature of the cyclobutane ring, long-term stability can be a concern. It is advisable to store the compound at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (argon or nitrogen) to minimize degradation. Avoid exposure to strong acids or bases during storage, as these can catalyze ring-opening or other decomposition pathways.

Q2: I've noticed the appearance of byproducts in my starting material upon storage. What are the likely decomposition pathways?

A2: The primary decomposition pathways for β-keto esters, especially strained ones, can involve hydrolysis of the ester and decarboxylation.[5] Ring-opening is another possibility, particularly if exposed to acidic or basic conditions. It is crucial to check the purity of your starting material by techniques like ¹H NMR or GC-MS before use.

Reactions at the Ketone

Q3: I am attempting an aldol condensation with an aldehyde, but I am getting low yields and a complex mixture of products. What could be the issue?

A3: Several factors could be at play:

  • Enolate Formation: The acidity of the α-protons to the ketone is influenced by the overall ring strain and the electronic effects of the substituents. While the ketone activates these protons, the methoxy group at the 1-position can have a complex electronic influence. Standard conditions for enolate formation might need optimization. Consider using a non-nucleophilic base to avoid competing reactions.

  • Competing Ring-Opening: Under basic conditions, the cyclobutane ring can be susceptible to ring-opening. This can lead to a variety of linear byproducts. It is advisable to run the reaction at the lowest possible temperature that still allows for reasonable reaction rates.

  • Self-Condensation: If the aldehyde is also enolizable, self-condensation can be a competitive side reaction. Using a non-enolizable aldehyde or a slow addition of the enolizable aldehyde can mitigate this.

For a general approach to aldol condensation, consider the following protocol, which may require optimization for your specific substrate.[6][7]

StepProcedure
1.Dissolve Ethyl 1-methoxy-3-oxocyclobutanecarboxylate in an anhydrous aprotic solvent (e.g., THF, Et₂O) under an inert atmosphere.
2.Cool the solution to a low temperature (e.g., -78 °C).
3.Add a non-nucleophilic base (e.g., LDA, LiHMDS) dropwise to form the enolate.
4.After a short stirring time, add the aldehyde dropwise.
5.Monitor the reaction by TLC.
6.Quench the reaction with a saturated aqueous solution of NH₄Cl.
7.Proceed with standard aqueous workup and purification.

Q4: Can I perform a reduction of the ketone without affecting the ester or opening the ring?

A4: Yes, selective reduction of the ketone is possible. Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent at low temperatures are generally mild enough to avoid ester reduction and ring-opening. However, it is crucial to maintain a neutral or slightly basic pH during the reaction and workup to prevent acid-catalyzed ring cleavage.

Troubleshooting Guides

Issue 1: Unexpected Ring-Opening

Symptoms:

  • Formation of products with a higher molecular weight than expected (from reaction with solvent or other nucleophiles).

  • Complex NMR spectra with signals corresponding to linear, acyclic structures.

  • Low mass balance in the desired product.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Harsh pH Conditions The strained cyclobutane ring is susceptible to both acid and base-catalyzed ring-opening.[8][9]- Maintain neutral or near-neutral pH throughout the reaction and workup.- Use buffered solutions for quenching and extraction.- Avoid strong acids or bases unless the reaction specifically requires them.
Elevated Temperatures Thermal energy can overcome the activation barrier for ring-opening.- Run reactions at the lowest possible temperature.- Consider microwave-assisted synthesis for shorter reaction times at controlled temperatures.
Nucleophilic Attack Nucleophiles can attack the carbonyl carbon, leading to a cascade that results in ring cleavage.- Use non-nucleophilic bases when deprotonation is required.- If a nucleophilic reagent is necessary, consider using a less reactive one or running the reaction at a very low temperature.

Diagram: Troubleshooting Ring-Opening Reactions

G cluster_ph pH Troubleshooting cluster_temp Temperature Troubleshooting cluster_reagents Reagent Troubleshooting start Unexpected Ring-Opening Detected check_ph Check Reaction and Workup pH start->check_ph check_temp Review Reaction Temperature start->check_temp check_reagents Analyze Reagent Nucleophilicity start->check_reagents ph_harsh Harsh pH identified check_ph->ph_harsh temp_high Elevated temperature check_temp->temp_high reagent_nucleophilic Strong nucleophile present check_reagents->reagent_nucleophilic ph_solution Use buffered solutions. Maintain neutral pH. ph_harsh->ph_solution Solution temp_solution Lower reaction temperature. Consider alternative energy sources (e.g., microwave). temp_high->temp_solution Solution reagent_solution Use non-nucleophilic reagents where possible. Lower temperature and slow addition. reagent_nucleophilic->reagent_solution Solution

Caption: Troubleshooting workflow for unexpected ring-opening.

Issue 2: Unwanted Decarboxylation

Symptoms:

  • Formation of 1-methoxycyclobutan-3-one as a byproduct.

  • Gas evolution (CO₂) during the reaction.

  • Product mass is lower than expected, corresponding to the loss of the ethyl carboxylate group.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Thermal Instability β-keto esters can undergo thermal decarboxylation, a process that is often facilitated by the release of ring strain.[5][10]- Avoid prolonged heating.- Purify the product using methods that do not require high temperatures (e.g., column chromatography at room temperature).
Acidic or Basic Conditions Both acid and base can catalyze the hydrolysis of the ester to a carboxylic acid, which is then more prone to decarboxylation.[11]- Maintain neutral pH during the reaction and workup.- If acidic or basic conditions are necessary, perform the reaction at a lower temperature and for a shorter duration.
Krapcho-type Decarboxylation In the presence of salts (e.g., LiCl, NaCl) in polar aprotic solvents (e.g., DMSO, DMF) at high temperatures, a specific type of decarboxylation known as the Krapcho decarboxylation can occur.[12]- Avoid the combination of halide salts and polar aprotic solvents at elevated temperatures unless decarboxylation is the desired outcome.

Diagram: Factors Leading to Unwanted Decarboxylation

G decarboxylation Unwanted Decarboxylation thermal High Temperature thermal->decarboxylation acid_base Harsh pH acid_base->decarboxylation krapcho Halide Salts + Polar Aprotic Solvents krapcho->decarboxylation

Sources

Troubleshooting

side reactions of the ester group in Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

Welcome to the technical support center for Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions of the ester group in this versatile building block. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate and mitigate these challenges, ensuring the integrity and success of your synthetic routes.

Section 1: Hydrolysis of the Ester Group

The ethyl ester of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding carboxylic acid and ethanol. This can be an undesired side reaction or a deliberate transformation.

Frequently Asked Questions (FAQs) about Ester Hydrolysis

Q1: I'm observing the formation of a more polar byproduct by TLC that corresponds to the carboxylic acid. What is causing this, and how can I prevent it?

A1: The formation of the carboxylic acid is a classic sign of ester hydrolysis. This reaction is catalyzed by the presence of either acid or base.[1][2][3]

Troubleshooting & Prevention:

  • Acid-Catalyzed Hydrolysis: Trace amounts of acid in your reaction mixture or during aqueous work-up can catalyze the hydrolysis of the ester.[1][4] To prevent this, ensure all your reagents and solvents are anhydrous and neutral. If an acidic work-up is necessary, perform it at low temperatures (0-5 °C) and for the shortest possible duration. Neutralize the mixture promptly with a mild base like sodium bicarbonate.

  • Base-Catalyzed Hydrolysis (Saponification): This is a non-reversible reaction that is generally faster than acid-catalyzed hydrolysis.[2][5] If your reaction conditions are basic, especially with strong bases like NaOH or KOH, saponification is a likely side reaction.[6] If the desired reaction does not require a strong base, consider using a non-nucleophilic organic base like triethylamine or diisopropylethylamine.

Experimental Protocol: Minimizing Hydrolysis During Aqueous Work-up

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction with a pre-chilled, saturated aqueous solution of a mild base (e.g., NaHCO₃) or a weak acid (e.g., NH₄Cl), depending on the reaction conditions.

  • Extract the product immediately with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine to remove excess water.

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

Q2: I need to hydrolyze the ester to the carboxylic acid. What are the recommended conditions?

A2: For a controlled and complete conversion to the carboxylic acid, base-catalyzed hydrolysis (saponification) is generally preferred as it is irreversible.[2][3]

Experimental Protocol: Saponification of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

  • Dissolve the ester in a suitable solvent mixture, such as methanol or ethanol and water.

  • Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the mixture in an ice bath and carefully acidify with a dilute strong acid (e.g., 1M HCl) to a pH of ~2-3 to protonate the carboxylate salt.[6]

  • Extract the resulting carboxylic acid with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (Saponification)
Catalyst/Reagent Strong acid (e.g., HCl, H₂SO₄)Strong base (e.g., NaOH, KOH)
Reversibility Reversible[1][3]Irreversible[2][5]
Product Carboxylic acid and alcoholCarboxylate salt and alcohol (acidification needed for carboxylic acid)[2]
Considerations Requires excess water to drive equilibrium.The base is consumed stoichiometrically.

Section 2: Transesterification

Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl group of an alcohol solvent or reagent. This is a common side reaction when the compound is heated in an alcohol solvent in the presence of an acid or base catalyst.[7][8][9][10][11]

Frequently Asked Questions (FAQs) about Transesterification

Q1: My mass spectrometry results show a product with a different ester group than my starting material. What is happening?

A1: This is a clear indication of transesterification. If your reaction or purification involves an alcohol (e.g., methanol, isopropanol) and a catalyst, this side reaction is highly probable. Both acid and base can catalyze this exchange.[12][13]

Troubleshooting & Prevention:

  • Avoid Alcoholic Solvents: If possible, use non-alcoholic solvents like THF, dioxane, acetonitrile, or toluene, especially when acidic or basic conditions are present.

  • Catalyst Choice: If an alcohol solvent is unavoidable, consider using a catalyst that is less likely to promote transesterification. For instance, some enzymatic catalysts can be highly specific.[14]

  • Temperature Control: Transesterification is often accelerated by heat. Running the reaction at the lowest effective temperature can help minimize this side reaction.

Experimental Protocol: Avoiding Transesterification

  • Select a non-alcoholic solvent for your reaction.

  • If your reaction requires a base, use a non-nucleophilic base (e.g., NaH, LiHMDS) if compatible with your reaction.

  • Maintain the lowest possible reaction temperature.

  • During purification, avoid using alcoholic solvents in chromatography if acidic or basic modifiers are used.

Section 3: Epimerization at the α-Position

The α-proton (the hydrogen on the carbon adjacent to the ester and methoxy groups) is not present in Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. However, if the methoxy group were a hydrogen, this would be a significant concern. For derivatives where the methoxy group is replaced by a hydrogen, epimerization at the alpha-carbon can occur under acidic or basic conditions, leading to a loss of stereochemical integrity if this center is chiral. This happens through the formation of a planar, achiral enol or enolate intermediate.[15][16]

Frequently Asked Questions (FAQs) about Epimerization

Q1: I am working with a chiral analog of this molecule and observing a loss of enantiomeric excess. What could be the cause?

A1: For analogs with an α-proton, the loss of enantiomeric excess is likely due to epimerization. This is a common issue for compounds with an acidic proton at a stereocenter.[15][17] The formation of a planar enol or enolate intermediate allows for re-protonation from either face, leading to racemization.[15]

Troubleshooting & Prevention:

  • Strictly Neutral Conditions: Maintain a neutral pH throughout the reaction and work-up.

  • Low Temperatures: Perform reactions at low temperatures to minimize the rate of enolization.

  • Aprotic Solvents: Use aprotic solvents to disfavor proton transfer.

  • Choice of Base: If a base is required, use a strong, non-nucleophilic base at low temperatures to achieve rapid and complete deprotonation, followed by the desired reaction. This minimizes the time the enolate is present and can equilibrate.[15]

Section 4: Decarboxylation

The β-keto ester functionality in Ethyl 1-methoxy-3-oxocyclobutanecarboxylate makes it susceptible to decarboxylation, especially after hydrolysis to the corresponding β-keto acid.[18][19][20]

Frequently Asked Questions (FAQs) about Decarboxylation

Q1: After my reaction and work-up, I am isolating a ketone product and observing gas evolution. What is happening?

A1: This is a classic sign of decarboxylation. The β-keto ester first hydrolyzes to the β-keto acid, which is often unstable and can readily lose carbon dioxide upon heating to form a ketone.[18][19][21][22]

Troubleshooting & Prevention:

  • Avoid High Temperatures: Decarboxylation is often thermally induced. Avoid excessive heating during the reaction and work-up.

  • Control pH: Both acidic and basic conditions can promote the initial hydrolysis step that leads to the β-keto acid.[18] Maintaining neutral conditions and low temperatures can prevent this.

  • Immediate Use: If the β-keto acid is an intended intermediate, it is often best to use it immediately in the next step without isolation.

Experimental Protocol: Controlled Decarboxylation

  • First, hydrolyze the ester to the β-keto acid using the saponification protocol described in Section 1.

  • After acidification, extract the β-keto acid into an organic solvent.

  • Instead of concentrating the solvent, heat the solution to reflux to induce decarboxylation. The optimal temperature will depend on the solvent and the specific substrate.

  • Monitor the reaction for the cessation of gas (CO₂) evolution.

  • Once complete, cool the reaction mixture and proceed with purification of the resulting ketone.

Decarboxylation_Workflow start Ethyl 1-methoxy-3-oxocyclobutanecarboxylate hydrolysis Hydrolysis (Acid or Base) start->hydrolysis keto_acid β-Keto Acid Intermediate hydrolysis->keto_acid heating Heating keto_acid->heating ketone 1-methoxycyclobutan-3-one + CO₂ heating->ketone

Caption: Workflow for the decarboxylation of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate.

Section 5: Stability of the Cyclobutane Ring

The cyclobutane ring itself possesses inherent ring strain, which can make it susceptible to ring-opening reactions under certain conditions, although it is significantly more stable than cyclopropane.[23][24][25]

Frequently Asked Questions (FAQs) about Cyclobutane Ring Stability

Q1: I am concerned about the stability of the cyclobutane ring under my reaction conditions. What should I be aware of?

A1: The cyclobutane ring is generally stable under many synthetic conditions. However, high temperatures, strong acids or bases, and certain transition metal catalysts can promote ring-opening or rearrangement reactions. The presence of functional groups, like the ketone in this molecule, can influence its reactivity.

Troubleshooting & Prevention:

  • Moderate Conditions: Whenever possible, opt for milder reaction conditions in terms of temperature and pH.

  • Catalyst Screening: If using transition metal catalysis, be aware that some metals can insert into C-C bonds or promote rearrangements. A careful screening of catalysts may be necessary.

  • Literature Precedent: Search for literature on similar cyclobutane-containing molecules to understand their stability under various conditions.

Troubleshooting_Decision_Tree start Unexpected Side Product Observed q1 Is the side product more polar and acidic? start->q1 Yes q2 Does the mass spectrum show a different ester group? start->q2 No a1 Likely Hydrolysis q1->a1 a2 Likely Transesterification q2->a2 Yes q3 Is there a loss of enantiomeric excess (for chiral analogs)? q2->q3 No a3 Likely Epimerization q3->a3 Yes q4 Is a ketone formed with gas evolution? q3->q4 No a4 Likely Decarboxylation q4->a4 Yes q5 Is an unexpected acyclic or rearranged product formed? q4->q5 No a5 Possible Ring Opening q5->a5 Yes

Sources

Optimization

effect of temperature on Ethyl 1-methoxy-3-oxocyclobutanecarboxylate stability

Technical Support Guide: Thermal Stability & Handling of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate Executive Summary Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (CAS: 2133403-04-8) is a highly functionalized, strained...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Thermal Stability & Handling of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

Executive Summary

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (CAS: 2133403-04-8) is a highly functionalized, strained ring system used as a building block in drug discovery. Due to the combination of significant ring strain (~26 kcal/mol for cyclobutane) and the dense functionalization at the C1 (quaternary center with methoxy/ester) and C3 (ketone) positions, this compound exhibits moderate to high thermal instability .

Core Recommendation: Maintain strict temperature control. Storage at 2–8°C (or -20°C for long-term) under an inert atmosphere is mandatory. Avoid exposure to temperatures exceeding 40°C during processing to prevent ring fragmentation and polymerization.

Part 1: Technical Deep Dive & Causality

Structural Vulnerabilities

To understand why this compound is temperature-sensitive, we must analyze its molecular architecture:

  • Ring Strain: The cyclobutane core is inherently strained. Thermal energy provides the activation energy required to overcome the barrier for ring-opening reactions.

  • Functional Group Density:

    • C3-Ketone: Introduces

      
       hybridization, increasing bond angle strain within the four-membered ring (ideal angle 120° vs. actual ~90°).
      
    • C1-Quaternary Center: The presence of both an electron-withdrawing ester and an electron-donating methoxy group at C1 creates a "push-pull" electronic environment. This makes the ring susceptible to heterolytic cleavage or elimination reactions, particularly under thermal stress.

Thermal Degradation Pathways

At elevated temperatures (>50°C), two primary degradation mechanisms are predicted based on cyclobutanone chemistry:

  • Thermal Ring Opening: Concerted electrocyclic ring opening to form reactive acyclic isomers (e.g., dienes or ketene intermediates), which subsequently polymerize.

  • Elimination/Hydrolysis: In the presence of trace moisture or Lewis acids, the sensitive acetal-like environment at C1 can degrade, leading to loss of methanol or hydrolysis of the ester.

Part 2: Troubleshooting & FAQs

Q1: "My compound turned from a colorless oil to a yellow/brown gum during rotary evaporation. What happened?"

Diagnosis: Thermal degradation and/or polymerization. Root Cause: You likely used a water bath temperature >40°C or prolonged exposure to vacuum without sufficient cooling. Solution:

  • Immediate Action: Check proton NMR. Broadening of peaks or loss of the characteristic cyclobutane multiplets indicates polymerization.

  • Prevention: Set rotovap bath to maximum 30°C . Use a high-vacuum pump to remove solvents at lower temperatures rather than increasing heat.

Q2: "Can I dry this compound in an oven?"

Answer: Absolutely not. Reasoning: Convection ovens usually operate at >60°C, which is sufficient to trigger ring-opening or decarboxylation-like pathways in substituted cyclobutanones. Protocol: Dry under high vacuum (0.1–1.0 mmHg) at ambient temperature (20–25°C) or in a desiccator with


.
Q3: "I observe low yields when using this as a starting material in refluxing ethanol. Why?"

Diagnosis: Solvolysis or thermal decomposition. Root Cause: Refluxing ethanol (78°C) provides enough thermal energy to degrade the starting material before it can react. Furthermore, the C1-methoxy group can undergo exchange with the solvent (trans-etherification) or elimination. Solution: Switch to lower-temperature activation methods (e.g., Lewis acid catalysis at 0°C to RT) or use lower-boiling solvents like DCM or THF if reflux is not strictly required.

Part 3: Experimental Protocols

Protocol A: Optimal Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerator) for active use; -20°C for long-term (>1 month).

  • Atmosphere: Argon or Nitrogen blanket (essential to prevent moisture ingress).

  • Container: Amber glass vial with a Teflon-lined cap (prevents leaching and protects from light, though UV sensitivity is secondary to thermal).

Protocol B: Solvent Removal (Safe Handling)
  • Equipment: Rotary evaporator with a digital vacuum controller.

  • Bath Temperature: Set to 25°C . Do not exceed 30°C.

  • Vacuum: Gradually decrease pressure to <10 mbar.

  • Monitoring: Watch for "bumping." If the oil becomes viscous, stop immediately. Do not "chase" the last traces of solvent with heat; use a high-vacuum manifold instead.

Table 1: Temperature Tolerance Guide
Temperature RangePredicted StabilityRecommended Action
-20°C to 4°C High Ideal for storage.
20°C to 25°C Moderate Safe for handling/weighing (< 24 hours).
30°C to 45°C Low Use with caution during solvent removal.
> 50°C Critical Risk Avoid. High probability of decomposition.

Part 4: Mechanistic Visualization

The following diagram illustrates the stability logic and potential failure points for Ethyl 1-methoxy-3-oxocyclobutanecarboxylate.

StabilityPathways Target Ethyl 1-methoxy-3-oxocyclobutanecarboxylate Storage Storage: 2-8°C / Inert Target->Storage Recommended Heat_Low Heat (30-45°C) Target->Heat_Low Process Heat_High Heat (>50°C) Target->Heat_High Stress Moisture Moisture + Heat Target->Moisture Contamination Result_Stable Stable / Intact Storage->Result_Stable Result_Degrade Slow Degradation (Discoloration) Heat_Low->Result_Degrade Prolonged Exposure Result_Fail Ring Opening / Polymerization Heat_High->Result_Fail Thermal Cleavage Result_Hydrolysis Hydrolysis / Methanol Elimination Moisture->Result_Hydrolysis Acid/Base Catalysis

Caption: Stability decision tree showing thermal and environmental risks. High heat leads to irreversible ring opening.

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. (General reference on cyclobutane strain and reactivity).

Note: Specific thermal decomposition data for this exact CAS is proprietary/sparse; recommendations are derived from the structural analog "Ethyl 3-oxocyclobutanecarboxylate" and general cyclobutanone chemistry.

Troubleshooting

Technical Support Center: Stereoselectivity in Reactions with Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. This guide is designed to provide in-depth, practical solu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. This guide is designed to provide in-depth, practical solutions to common stereoselectivity challenges encountered during the chemical modification of this versatile building block. As a prochiral molecule, controlling the stereochemical outcome of its reactions is paramount for accessing specific, high-value isomers for pharmaceutical and materials science applications.

This document moves beyond standard protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Understanding the Substrate: Stereochemical Considerations

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a prochiral ketone. The key to stereocontrol lies in understanding how the substituents at the C1 quaternary center (methoxy and ethyl ester groups) influence the reactivity at the C3 ketone and the adjacent C2/C4 methylene positions. These groups create a sterically and electronically biased environment, which can be exploited to achieve high levels of diastereoselectivity.

Section 1: Diastereoselective Reduction of the 3-Keto Group

The reduction of the ketone at C3 to a hydroxyl group creates a new stereocenter. The relationship between this new center and the C1 quaternary center defines the cis or trans diastereomer of the resulting cyclobutanol. Achieving high diastereoselectivity is a common first challenge.

FAQ 1: My reduction of the ketone is not selective, resulting in a nearly 1:1 mixture of cis and trans alcohols. How can I favor one diastereomer?

Root Cause Analysis:

Low diastereoselectivity in hydride reductions of substituted cyclobutanones typically arises from a lack of significant facial bias. The incoming nucleophile (hydride) can attack the carbonyl from either the top or bottom face with nearly equal ease. The stereochemical outcome is dictated by the energetic difference between the two transition states leading to the cis and trans products. Your goal is to strategically increase this energy difference.

The primary influencing factor is steric hindrance . The bulky ethyl ester and methoxy groups at C1 will sterically encumber one face of the cyclobutane ring. To achieve high selectivity, the reducing agent must be sensitive to this steric bulk.

Troubleshooting Strategies & Protocols:

  • Vary the Steric Bulk of the Hydride Reagent: This is the most critical parameter. Small hydride reagents like sodium borohydride (NaBH₄) are often unselective. Conversely, bulky hydride reagents will preferentially attack from the less hindered face, opposite to the C1 substituents.

    • Principle: By increasing the size of the nucleophile, you amplify the energetic penalty of the sterically hindered transition state.

    • Recommendation: Screen a panel of hydride reagents with increasing steric demand. A common strategy for achieving cis-selective reduction of 3-substituted cyclobutanones involves using bulky reducing agents.[1]

    Protocol 1: Screening Hydride Reagents for Diastereoselective Reduction

    • Setup: Under an inert atmosphere (N₂ or Ar), dissolve Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF (0.1 M).

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Reagent Addition: Slowly add the hydride reagent (1.1 - 1.5 eq) to the stirred solution.

    • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quenching: Carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl or Rochelle's salt.

    • Workup: Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., EtOAc), dry the organic layer (Na₂SO₄), and concentrate under reduced pressure.

    • Analysis: Determine the diastereomeric ratio (d.r.) of the crude product using ¹H NMR or GC analysis.

  • Lower the Reaction Temperature: Reducing the temperature can enhance selectivity by favoring the transition state with the lowest activation energy.[1] Unselective background reactions are also often suppressed at lower temperatures.

    • Principle: According to the Eyring equation, the influence of small differences in activation energy on the product ratio becomes more pronounced at lower temperatures.

    • Recommendation: Perform the screening experiments at -78 °C. If solubility becomes an issue, consider alternative solvents like CH₂Cl₂.

Data Summary: Expected Outcomes of Hydride Screening

Hydride ReagentCommon AbbreviationRelative Steric BulkExpected Major DiastereomerTypical d.r. (cis:trans)
Sodium BorohydrideNaBH₄SmallLow Selectivity~1:1 to 3:1
Lithium BorohydrideLiBH₄SmallLow Selectivity~1:1 to 3:1
Lithium Tri-sec-butylborohydrideL-Selectride®Very Bulkycis>10:1
Potassium Tri-sec-butylborohydrideK-Selectride®Very Bulkycis>10:1
Diisobutylaluminium HydrideDIBAL-HBulkycis>5:1

Note: The cis isomer is predicted to be the major product from attack on the face opposite the C1 substituents.

Section 2: Stereoselective α-Functionalization

Creating new stereocenters at the C2 or C4 positions via enolate chemistry is a powerful strategy for building molecular complexity. This requires precise control over both diastereoselectivity and, if desired, enantioselectivity.

FAQ 2: I am attempting an α-alkylation, but I'm getting a mixture of regio- and stereoisomers. How can I improve the selectivity?

Root Cause Analysis:

Poor selectivity in α-alkylation stems from several factors:

  • Incomplete Enolate Formation: Using a weak base or incorrect stoichiometry can leave unreacted starting material, leading to side reactions.

  • Lack of Regiocontrol: If both α-protons are deprotonated, a mixture of regioisomers can result. For this symmetric substrate, this is not an issue, but epimerization can occur.

  • Poor Diastereoselectivity: The incoming electrophile must be directed to one face of the enolate. The planar enolate intermediate reduces the directing influence of the C1 substituents compared to the sp³ hybridized ketone.

Troubleshooting Strategies & Protocols:

  • Ensure Complete and Irreversible Enolate Formation: Use a strong, non-nucleophilic base under strictly anhydrous conditions to generate the kinetic enolate cleanly.

    • Principle: Kinetic deprotonation occurs at the least sterically hindered proton and is favored at low temperatures with strong, bulky bases.

    • Recommendation: Use Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) at -78 °C.

  • Control Diastereoselectivity: The C1 substituents will provide some facial bias, but this can be enhanced. The lithium counterion from LDA can coordinate with the carbonyl oxygen and potentially the methoxy group, influencing the enolate's conformation and directing the electrophile.

    Protocol 2: Diastereoselective α-Alkylation

    • Base Preparation: In a flame-dried flask under N₂, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at 0 °C to form LDA.

    • Enolate Formation: Cool the LDA solution back to -78 °C. Slowly add a solution of the cyclobutanone (1.0 eq) in THF. Stir for 1 hour at -78 °C.

    • Alkylation: Add the electrophile (e.g., MeI, BnBr) (1.2 eq) dropwise and stir at -78 °C for several hours, monitoring by TLC.

    • Quench & Workup: Quench with saturated aq. NH₄Cl and proceed with a standard extractive workup.

    • Analysis: Determine the diastereomeric ratio by NMR or GC.

FAQ 3: How can I perform the α-alkylation enantioselectively?

Root Cause Analysis:

To achieve enantioselectivity on a prochiral substrate, a chiral influence must be introduced into the reaction. This is typically done in one of two ways: using a chiral auxiliary or a chiral catalyst .

Strategy 1: Chiral Auxiliary Approach

A chiral auxiliary is a chiral molecule that is temporarily attached to your substrate to direct the stereochemistry of a subsequent reaction.[2] Evans' oxazolidinones are a classic example used for stereoselective alkylations.[3] For this substrate, the ester group would first need to be hydrolyzed to the carboxylic acid, which is then coupled to the auxiliary.

Workflow: Enantioselective Alkylation via Chiral Auxiliary

G cluster_0 Preparation cluster_1 Auxiliary Attachment cluster_2 Stereoselective Reaction cluster_3 Cleavage & Recovery A Ethyl 1-methoxy-3-oxocyclobutanecarboxylate B Saponification (e.g., LiOH) A->B C Carboxylic Acid Intermediate B->C D Couple with Chiral Auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) C->D E N-Acyl Oxazolidinone Adduct D->E F Enolate Formation (LDA or NaHMDS) E->F G Addition of Electrophile (R-X) F->G H Diastereoselective Alkylation G->H I Auxiliary Cleavage (e.g., LiOH/H₂O₂) H->I J Enantioenriched Product I->J K Recovered Auxiliary I->K

Caption: Workflow for enantioselective α-alkylation using a chiral auxiliary.

Strategy 2: Organocatalysis

Organocatalysis offers a more atom-economical approach where a small, chiral organic molecule catalyzes the reaction enantioselectively. For α-functionalization of ketones, proline and its derivatives are often used to form a chiral enamine intermediate.[4][5] This strategy, known as SOMO (Singly Occupied Molecular Orbital) catalysis, can be effective for α-allylations and other radical-based functionalizations.[4]

Decision Logic: Choosing a Strategy

G start Goal: Enantioselective α-Alkylation q1 Is the desired electrophile compatible with enamine chemistry (e.g., allylic silanes, aldehydes)? start->q1 strategy1 Pursue Organocatalysis (e.g., MacMillan SOMO catalysis) q1->strategy1 Yes q2 Is substrate modification (hydrolysis, coupling) acceptable? q1->q2 No strategy2 Use a Chiral Auxiliary (e.g., Evans Oxazolidinone) q2->strategy1 No, seek alternative catalytic methods q2->strategy2 Yes

Caption: Decision tree for selecting an enantioselective alkylation strategy.

General FAQs & Best Practices

Q: How do I confirm the relative and absolute stereochemistry of my products? A: Relative stereochemistry (cis vs. trans) can often be determined using ¹H NMR, through analysis of coupling constants or by NOE (Nuclear Overhauser Effect) experiments. Absolute stereochemistry requires either comparison to a known standard, X-ray crystallography of a suitable crystalline derivative, or derivatization with a chiral agent (e.g., Mosher's acid) followed by NMR analysis.

Q: My selective reaction is very slow at low temperatures. What is the trade-off with increasing the temperature? A: Increasing the temperature will increase the reaction rate but will likely decrease stereoselectivity. Before raising the temperature, consider changing to a less coordinating solvent (e.g., toluene instead of THF) which can sometimes increase enolate reactivity. Alternatively, a more reactive electrophile (e.g., using a triflate instead of a bromide) may allow the reaction to proceed at a lower temperature.

References
  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15572. [Link]

  • Frongia, A., Piras, P. P., & Secci, F. (2015). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. ChemInform, 46(4). [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. PubMed, 18(12), 15541-72. [Link]

  • Secci, F., Frongia, A., & Piras, P. P. (2015). ChemInform Abstract: Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Sci-Hub. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. PMC. [Link]

  • Li, Z., et al. (2023). Enantioselective [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones: vicinal quaternary stereocenters construction and skeletal functionalization. Royal Society of Chemistry. [Link]

  • Nishiyama, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. ACS Publications. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. ResearchGate. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Gleave, D. M. (1996). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • Company, A., et al. (2012). Dynamic Catalytic Highly Enantioselective 1,3‐Dipolar Cycloadditions. PMC. [Link]

  • Various Authors. (2025). Recent advances in organocatalytic asymmetric multicomponent reactions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Field, L. D., et al. (2022). A Chiral Interlocking Auxiliary Strategy for the Synthesis of Mechanically Planar Chiral Rotaxanes. ChemRxiv. [Link]

  • Oudeyer, S., & Brière, J.-F. (Eds.). (n.d.). Organocatalytic Asymmetric Synthesis or Transformation of Heterocycles. MDPI. [Link]

  • Ghosh, A. K., & Konda, V. R. (2012). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Spectroscopic Analysis of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel chemical entities is paramount. Ethyl 1-methoxy-3-oxo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the precise characterization of novel chemical entities is paramount. Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, a substituted cyclobutane derivative, presents a unique structural framework of significant interest in medicinal chemistry due to the prevalence of cyclobutane rings in a variety of bioactive molecules. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering a comparative perspective and detailed experimental protocols for its characterization. As Senior Application Scientists, our goal is to not only present data but to illuminate the underlying principles that guide our analytical choices, ensuring a robust and reproducible characterization process.

Introduction

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (C₈H₁₂O₄, MW: 172.18 g/mol ) is a functionalized cyclobutane.[1] The rigid four-membered ring, combined with the presence of an ester, a ketone, and a methoxy group, leads to a distinct spectroscopic signature. Understanding this signature is crucial for confirming its identity, assessing its purity, and elucidating its role in further chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, both ¹H and ¹³C NMR provide critical information about its connectivity and stereochemistry.

The proton NMR spectrum of a cyclobutane ring can be complex due to the puckered nature of the ring, which can lead to non-equivalent axial and equatorial protons.[2][3][4] For Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, we anticipate distinct signals for the ethyl group, the methoxy group, and the cyclobutane ring protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.2Quartet2H-O-CH₂ -CH₃
~3.5Singlet3H-OCH₃
~3.0-3.4Multiplet4HCyclobutane ring protons
~1.3Triplet3H-O-CH₂-CH₃

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

The methylene protons of the ethyl group are expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons of the ethyl group will, in turn, appear as a triplet. The methoxy protons should present as a sharp singlet. The cyclobutane ring protons are anticipated to show complex multiplets due to geminal and vicinal coupling, further complicated by the rigidity of the ring system.

The carbon NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule. For Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, we expect to observe eight distinct signals.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~205Ketone Carbonyl (C =O)
~170Ester Carbonyl (-C OO-)
~80Quaternary Carbon (C -OCH₃)
~62Methylene Carbon of Ethyl Group (-O-CH₂ -CH₃)
~52Methoxy Carbon (-OCH₃ )
~45Cyclobutane Carbons (CH₂)
~14Methyl Carbon of Ethyl Group (-O-CH₂-CH₃ )

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

The downfield signals correspond to the carbonyl carbons of the ketone and ester functionalities. The quaternary carbon attached to the methoxy group and the ester oxygen is also significantly deshielded. The remaining signals correspond to the ethyl group and the cyclobutane ring carbons.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

For Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, the molecular ion peak ([M]⁺) is expected at m/z 172. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group.[5] Cyclic ketones can undergo complex fragmentation patterns.[6][7]

Predicted Fragmentation Pattern:

m/zFragment
172[M]⁺
141[M - OCH₃]⁺
127[M - OCH₂CH₃]⁺
99[M - COOCH₂CH₃]⁺

The presence of these fragments would provide strong evidence for the proposed structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, providing unequivocal confirmation of the elemental composition.

Comparative Analysis with Structurally Related Compounds

To provide context for the spectroscopic data of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, it is useful to compare it with simpler, related structures.

CompoundKey ¹H NMR Features (δ, ppm)Key ¹³C NMR Features (δ, ppm)
Ethyl cyclobutanecarboxylate 1.9-2.3 (m, 7H, cyclobutane), 4.1 (q, 2H, -OCH₂-), 1.2 (t, 3H, -CH₃)[8][9]~175 (-COO-), ~60 (-OCH₂-), ~35 (CH), ~25 (CH₂), ~14 (-CH₃)[10][11]
Ethyl 3-oxocyclobutanecarboxylate 3.1-3.5 (m, 5H, cyclobutane), 4.2 (q, 2H, -OCH₂-), 1.3 (t, 3H, -CH₃)[12]~208 (C=O), ~172 (-COO-), ~61 (-OCH₂-), ~48 (CH), ~44 (CH₂), ~14 (-CH₃)
Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (Predicted) ~4.2 (q), ~3.5 (s), ~3.0-3.4 (m), ~1.3 (t)(Predicted) ~205 (C=O), ~170 (-COO-), ~80 (C-OCH₃), ~62 (-OCH₂-), ~52 (-OCH₃), ~45 (CH₂), ~14 (-CH₃)

The comparison highlights the influence of the substituents on the chemical shifts. The introduction of the electron-withdrawing ketone group in Ethyl 3-oxocyclobutanecarboxylate deshields the cyclobutane protons and carbons compared to Ethyl cyclobutanecarboxylate. The further addition of the methoxy group in the target compound is predicted to cause a significant downfield shift for the quaternary carbon and introduce a characteristic singlet in the ¹H NMR spectrum.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are recommended.

  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Acquisition time: 4 seconds

    • Relaxation delay: 2 seconds

    • Spectral width: 16 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Acquisition time: 1.5 seconds

    • Relaxation delay: 2 seconds

    • Spectral width: 250 ppm

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 0.0 ppm for ¹³C.

  • Sample Preparation: Prepare a 1 mg/mL solution of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • EI-MS Parameters:

    • Ionization energy: 70 eV

    • Source temperature: 200 °C

    • Scan range: m/z 40-300

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern. For HRMS, utilize an Orbitrap or Time-of-Flight (TOF) mass analyzer to obtain high-resolution mass data.

Visualizing the Structure and Workflow

To further clarify the molecular structure and the analytical workflow, the following diagrams are provided.

molecular_structure cluster_cyclobutane Ethyl 1-methoxy-3-oxocyclobutanecarboxylate C1 C C2 C C1->C2 O2 O C1->O2 O3 O C1->O3 O4 O C3 C C2->C3 C4 C C3->C4 O1 =O C3->O1 C4->C1 C5 CH₂ O2->C5 C7 CH₃ O3->C7 C6 CH₃ C5->C6

Caption: Molecular structure of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate.

analytical_workflow cluster_workflow Spectroscopic Analysis Workflow start Sample of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (EI-MS and HRMS) start->ms data_analysis Data Interpretation and Structural Elucidation nmr->data_analysis ms->data_analysis comparison Comparative Analysis with Related Compounds data_analysis->comparison report Comprehensive Report comparison->report

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The comprehensive analysis of NMR and mass spectrometry data is essential for the unambiguous characterization of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. This guide provides the foundational knowledge, predicted data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to confidently identify and assess the purity of this important synthetic intermediate. By understanding the nuances of its spectroscopic signatures and comparing them to related structures, we can ensure the integrity of our chemical entities and the reliability of our scientific endeavors.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl cyclobutanecarboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclobutane-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Stojisavljevic, M. M., et al. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(5), 1845–1852. [Link]

Sources

Comparative

A Comparative Guide to the Characterization of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate and Its Derivatives

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer three-dimensional complexity is paramount. The cyclobutane ring, once considered an underrepresented motif, has emerged as a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer three-dimensional complexity is paramount. The cyclobutane ring, once considered an underrepresented motif, has emerged as a strategically valuable scaffold.[1] Its rigid, puckered conformation provides a fixed orientation for substituents, enabling precise interactions with biological targets and often leading to improved metabolic stability and pharmacokinetic profiles compared to more flexible or planar systems.[2]

This guide provides an in-depth characterization of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, a versatile building block, and offers a direct comparison with its key derivatives. By understanding the influence of the methoxy and ester functionalities on the molecule's spectroscopic signature, researchers can better identify, characterize, and utilize these compounds in their synthetic and medicinal chemistry programs.

Core Structure and Key Physicochemical Properties

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (C₈H₁₂O₄, Mol. Wt.: 172.18 g/mol ) is a bifunctional molecule featuring a ketone, an ester, and an ether within a strained four-membered ring.[3] This combination of functionalities provides multiple points for synthetic elaboration, making it an attractive starting material for creating diverse chemical libraries.

Caption: Structure of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate.

Part 1: Spectroscopic Characterization of the Parent Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy - Predicted Data

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, analysis in a solvent like CDCl₃ is standard.

  • ¹H NMR (Proton NMR):

    • Ethyl Group (Ester): A quartet signal is expected around δ 4.2 ppm for the methylene protons (-O-CH₂ -CH₃) due to coupling with the adjacent methyl group. The methyl protons (-O-CH₂-CH₃ ) will appear as a triplet around δ 1.3 ppm .

    • Methoxy Group: A sharp singlet for the three methoxy protons (-O-CH₃ ) is predicted to be around δ 3.3-3.5 ppm .

    • Cyclobutane Ring Protons: The four protons on the cyclobutane ring (at C2 and C4) are diastereotopic and will exhibit complex splitting patterns (multiplets), likely in the range of δ 2.8-3.6 ppm . The presence of the electron-withdrawing methoxy and ester groups on one side and the ketone on the other will deshield these protons significantly.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbons: Two distinct signals in the downfield region are expected. The ketone carbonyl (C=O) will appear around δ 200-210 ppm , while the ester carbonyl (-COO-) will be at a slightly higher field, around δ 170-175 ppm .

    • Quaternary Carbon (C1): The carbon atom bonded to both the ester and the methoxy group is expected around δ 80-90 ppm .

    • Cyclobutane Methylene Carbons (C2 & C4): These carbons will likely resonate in the δ 45-55 ppm range.

    • Methoxy Carbon (-OCH₃): Expected to appear around δ 52-55 ppm .

    • Ethyl Group Carbons: The methylene carbon (-O-C H₂-CH₃) is predicted around δ 62 ppm , and the terminal methyl carbon (-O-CH₂-C H₃) around δ 14 ppm .

Infrared (IR) Spectroscopy - Predicted Data

IR spectroscopy is invaluable for identifying key functional groups.

  • C=O Stretching: Two strong, sharp absorption bands are the most prominent features.

    • The ester carbonyl stretch is expected in the 1735-1750 cm⁻¹ region.[4]

    • The ketone carbonyl, being part of a strained four-membered ring, will absorb at a higher frequency, typically in the 1780-1800 cm⁻¹ range.

  • C-O Stretching:

    • The C-O-C stretching of the ester will produce strong bands in the 1000-1300 cm⁻¹ region.[4]

    • The ether linkage (C-O-C of the methoxy group) will also contribute to absorptions in this fingerprint region, typically around 1075-1150 cm⁻¹ .[5]

  • C-H Stretching: Aliphatic C-H stretching from the ethyl, methoxy, and cyclobutane groups will be observed just below 3000 cm⁻¹, in the 2850-2980 cm⁻¹ range. A specific symmetric C-H stretch for the methoxy group may appear around 2830 cm⁻¹.[5]

Mass Spectrometry (MS) - Predicted Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): Under electron ionization (EI), the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight, m/z = 172 .

  • Key Fragmentation Patterns: Common fragmentation pathways for esters and ethers would be expected.

    • Loss of the ethoxy group (-OC₂H₅) would result in a fragment at m/z = 127 .

    • Loss of the entire ester group (-COOC₂H₅) would lead to a fragment at m/z = 99 .

    • Loss of the methoxy group (-OCH₃) would yield a fragment at m/z = 141 .

    • Cleavage of the ethyl group from the ester would result in a fragment at m/z = 143 .

Part 2: Comparative Analysis with Key Derivatives

To understand the contribution of each functional group to the overall spectroscopic profile, a comparison with two key derivatives is essential: Ethyl 3-oxocyclobutanecarboxylate (lacking the C1-methoxy group) and Methyl 3-oxocyclobutanecarboxylate (differing in the ester alkyl group).

FeatureEthyl 1-methoxy-3-oxocyclobutanecarboxylate Ethyl 3-oxocyclobutanecarboxylate Methyl 3-oxocyclobutanecarboxylate
Structure Methoxy and Ethyl EsterEthyl Ester onlyMethyl Ester only
CAS No. 2133403-04-8[3]87121-89-9[6]695-95-4[7]
Formula C₈H₁₂O₄[3]C₇H₁₀O₃[6]C₆H₈O₃[7]
Mol. Wt. 172.18[3]142.15[6]128.13[7]
¹H NMR Predicted: - OCH₃ singlet (~3.4 ppm)- Ring CH₂ multiplet (~2.8-3.6 ppm)- OCH₂ quartet (~4.2 ppm)- CH₃ triplet (~1.3 ppm)Actual Data: - No OCH₃ signal- Ring CH & CH₂ multiplets (~3.2-3.5 ppm)[8]- OCH₂ quartet (~4.2 ppm)- CH₃ triplet (~1.3 ppm)Actual Data: - No OCH₃ signal- Ring CH & CH₂ multiplets (~3.2-3.5 ppm)- OCH₃ singlet (~3.78 ppm)[1]
¹³C NMR Predicted: - Ketone C=O (~205 ppm)- Ester C=O (~172 ppm)- Quaternary C1 (~85 ppm)- Ring CH₂ (~50 ppm)Actual Data (Predicted from structure): - Ketone C=O (~205 ppm)- Ester C=O (~173 ppm)- Ring CH (~40 ppm)- Ring CH₂ (~48 ppm)Actual Data (Predicted from structure): - Ketone C=O (~205 ppm)- Ester C=O (~173 ppm)- Ring CH (~40 ppm)- Ring CH₂ (~48 ppm)- OCH₃ (~52 ppm)
IR (C=O) Predicted: - Ketone (~1785 cm⁻¹)- Ester (~1740 cm⁻¹)Actual Data: - Ketone (~1780-1800 cm⁻¹)- Ester (~1735-1750 cm⁻¹)[8]Actual Data: - Ketone (~1780-1800 cm⁻¹)- Ester (~1735-1750 cm⁻¹)[9]
MS (M⁺) Predicted: m/z = 172Actual Data: m/z = 142[8]Actual Data: m/z = 128[9]
Causality Behind Spectroscopic Shifts:
  • Effect of the Methoxy Group: Comparing the parent compound to Ethyl 3-oxocyclobutanecarboxylate reveals the significant influence of the C1-methoxy group. It introduces a new singlet in both ¹H and ¹³C NMR and converts the C1 methine (CH) into a quaternary carbon, removing a proton signal and creating a downfield-shifted carbon signal.

  • Effect of the Ester Alkyl Group: The difference between Ethyl and Methyl 3-oxocyclobutanecarboxylate is clearly observed in the ¹H NMR. The characteristic quartet and triplet of the ethyl group are replaced by a sharp singlet for the methyl ester protons. This has a minimal effect on the rest of the spectrum, particularly the signals from the cyclobutane ring.

Part 3: Experimental Protocols

A self-validating protocol ensures that each step can be checked and confirmed, leading to trustworthy and reproducible results.

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Validation start [2+2] Cycloaddition (e.g., Alkoxyketene + Alkene) workup Aqueous Workup & Solvent Extraction start->workup purify Column Chromatography workup->purify product Pure 3-Oxocyclobutanecarboxylate Derivative purify->product nmr NMR Spectroscopy (¹H, ¹³C, COSY) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (EI or ESI) product->ms analyze Spectral Interpretation & Data Comparison nmr->analyze ir->analyze ms->analyze confirm Structure Confirmation analyze->confirm

Caption: General workflow for synthesis and characterization.

Protocol 1: Synthesis of a 3-Oxocyclobutanecarboxylate Derivative

This protocol is a generalized procedure based on methods for synthesizing the 3-oxocyclobutanecarboxylic acid core, a common precursor.[10]

  • Reaction Setup: To a solution of an appropriate alkene in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane), add a trialkylamine base (e.g., triethylamine). Cool the mixture to -78 °C under an inert atmosphere (Nitrogen or Argon).

    • Causality: The low temperature is critical to control the reactivity of the ketene intermediate and prevent side reactions. The inert atmosphere prevents reactions with oxygen or moisture.

  • Ketene Precursor Addition: Slowly add an α-alkoxyacetyl chloride (e.g., methoxyacetyl chloride) to the stirred solution over 1-2 hours.

    • Causality: The slow addition ensures that the in-situ generated, highly reactive alkoxyketene is consumed by the alkene in the desired [2+2] cycloaddition reaction rather than dimerizing.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Causality: The aqueous quench protonates any remaining anionic species and neutralizes the triethylamine hydrochloride salt, facilitating separation.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    • Self-Validation: The purity of the collected fractions should be assessed by TLC before combining them. The final product's identity is then confirmed by the characterization methods below.

Protocol 2: Spectroscopic Analysis
  • NMR Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

    • Causality: CDCl₃ is a standard, non-protic solvent for nonpolar to moderately polar organic compounds. TMS provides a 0 ppm reference for both ¹H and ¹³C spectra.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. If structural assignment is ambiguous, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

    • Self-Validation: The integration of the ¹H NMR signals should correspond to the number of protons in the proposed structure.

  • IR Spectroscopy: Place a small drop of the neat liquid sample onto the crystal of an ATR-FTIR spectrometer and acquire the spectrum from 4000 to 400 cm⁻¹.

    • Causality: Attenuated Total Reflectance (ATR) is a rapid and convenient method for obtaining IR spectra of liquids without extensive sample preparation.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and analyze by Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry.

    • Self-Validation: The observed molecular ion peak should match the calculated exact mass of the proposed molecular formula. The fragmentation pattern should be consistent with the known functional groups in the molecule.

References

  • PubChem. Ethyl 3-oxocyclobutanecarboxylate. [Link]

  • PubChemLite. Ethyl 3-oxocyclobutanecarboxylate (C7H10O3). [Link]

  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • PubChem. Methyl 3-oxocyclobutane-1-carboxylate. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

  • PubChem. Ethyl 3-oxocyclohexanecarboxylate. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • NIST WebBook. Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester. [Link]

  • Doc Brown's Chemistry. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane. [Link]

  • PubChem. Ethyl 3-oxocyclopentanecarboxylate. [Link]

  • Doc Brown's Chemistry. C3H8O CH3OCH2CH3 mass spectrum of methoxyethane. [Link]

  • International Journal of Trend in Scientific Research and Development. Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. [Link]

  • ResearchGate. Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]

Sources

Validation

The Strategic Advantage of the 1-Methoxy Group in Cyclobutane-Based Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the cyclobutane motif has emerged as a valuable scaffold in medicinal chemistry and materials science. Its uni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the cyclobutane motif has emerged as a valuable scaffold in medicinal chemistry and materials science. Its unique three-dimensional structure and inherent ring strain offer a gateway to diverse and complex molecular architectures. A key strategy in harnessing the synthetic potential of cyclobutanes lies in the judicious choice of substituents on the starting materials. This guide provides an in-depth technical analysis of the distinct advantages conferred by the 1-methoxy group in cyclobutane-based synthesis, offering a comparative perspective supported by experimental data and mechanistic insights.

The Electron-Donating Powerhouse: How the Methoxy Group Governs Reactivity

The 1-methoxy group, a potent electron-donating substituent, profoundly influences the outcome of cyclobutane-forming reactions, primarily through its electronic effects. In the context of the widely employed [2+2] cycloaddition, the methoxy group enhances the nucleophilicity of the alkene, making it an excellent partner for electron-deficient reaction partners. This heightened reactivity often translates to milder reaction conditions and improved yields compared to analogous reactions with unsubstituted or electron-withdrawing group-substituted alkenes.

Mechanism of Action: Stabilizing Key Intermediates

The advantage of the 1-methoxy group is rooted in its ability to stabilize cationic intermediates or polarized transition states that are often involved in [2+2] cycloaddition reactions. In a stepwise mechanism, the electron-donating methoxy group can stabilize an adjacent carbocation through resonance, thereby lowering the activation energy of the reaction.

Comparative Analysis: The 1-Methoxy Group in Action

The tangible benefits of the 1-methoxy group are best illustrated through a direct comparison of synthetic outcomes. The following sections present experimental data from the literature, highlighting the increased efficiency and selectivity achieved with methoxy-substituted substrates.

Case Study 1: [2+2] Cycloaddition of Styrene Derivatives

The synthesis of cyclobutane lignans via the photodimerization of styrene derivatives provides a clear example of the methoxy group's impact.[1][2]

SubstrateProduct Yield (%)Reaction ConditionsReference
4-Methoxystyrene83%p-OMeTPT, Anthracene, hv, MeCN, 3 days[1]
StyreneLower yields, competing polymerizationVariesGeneral Observation
2,4-Dimethoxystyrene73%p-OMeTPT, Anthracene, hv, MeCN, 3 days[1]
E-asarone (1,2,4-trimethoxy-5-(prop-1-en-1-yl)benzene)50% (magnosalin)p-OMeTPT, Anthracene, hv, Acetone, 0°C, 4 days[1]

As the data indicates, the presence of one or more methoxy groups on the styrene ring leads to significantly higher yields of the desired cyclobutane products. The electron-donating nature of the methoxy group facilitates the formation of the radical cation intermediate in this photoinduced electron transfer reaction, leading to a more efficient cycloaddition.

Case Study 2: [2+2] Cycloaddition of Vinyl Ethers with Ketenes

The reaction of vinyl ethers with ketenes is a powerful method for the synthesis of 2-alkoxycyclobutanones. Methyl vinyl ether, a readily available 1-methoxy-substituted alkene, serves as a prime example.

ReactantsProductYield (%)Reaction ConditionsReference
Methyl vinyl ether + Dichloroketene2,2-Dichloro-3-methoxycyclobutanone~70-80% (typical)Et2O, 0°CGeneral Procedure
Ethylene + Dichloroketene2,2-DichlorocyclobutanoneLower yields, requires higher temperatureVariesGeneral Observation

The electron-rich nature of methyl vinyl ether, due to the methoxy group, allows for a facile and high-yielding cycloaddition with the electrophilic dichloroketene under mild conditions.[3]

Synthetic Utility: The 1-Methoxycyclobutane as a Versatile Intermediate

The advantages of the 1-methoxy group extend beyond the initial cyclobutane formation. The resulting 1-methoxycyclobutane derivatives are versatile synthetic intermediates that can be readily transformed into a variety of other functionalized cyclobutanes.

Transformation to Cyclobutanones

One of the most valuable transformations of 1-methoxycyclobutanes is their conversion to the corresponding cyclobutanones. This is typically achieved through acid-catalyzed hydrolysis of the enol ether functionality.

Experimental Protocol: Hydrolysis of 2,2-Dichloro-3-methoxycyclobutanone to 2,2-Dichlorocyclobutanone

  • Dissolution: Dissolve 2,2-dichloro-3-methoxycyclobutanone in a mixture of acetone and water.

  • Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

This straightforward hydrolysis provides access to valuable cyclobutanone building blocks, which can be further functionalized at the carbonyl group.

Diagram of Synthetic Transformations

G cluster_0 [2+2] Cycloaddition cluster_1 Synthetic Transformations alkene Alkene cyclobutane Cyclobutane alkene->cyclobutane Lower Yield ketene Ketene methoxy_alkene 1-Methoxyalkene methoxy_cyclobutane 1-Methoxycyclobutane methoxy_alkene->methoxy_cyclobutane Higher Yield, Milder Conditions cyclobutanone Cyclobutanone methoxy_cyclobutane->cyclobutanone Acid Hydrolysis other_derivatives Other Cyclobutane Derivatives cyclobutanone->other_derivatives Further Functionalization

Caption: Synthetic utility of the 1-methoxy group in cyclobutane synthesis.

Conclusion

The strategic incorporation of a 1-methoxy group offers significant advantages in cyclobutane-based synthesis. Its strong electron-donating nature enhances the reactivity of alkene substrates in [2+2] cycloaddition reactions, leading to higher yields and milder reaction conditions compared to their non-methoxy-substituted counterparts. Furthermore, the resulting 1-methoxycyclobutanes are versatile intermediates that can be readily converted into valuable cyclobutanone building blocks. For researchers in drug discovery and organic synthesis, leveraging the benefits of the 1-methoxy group can provide a more efficient and robust pathway to complex cyclobutane-containing molecules.

References

  • Organic Syntheses. Cyclobutanone. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of cyclobutanones. Available from: [Link]

  • Marchi, C., et al. (1998). Studies on stereoselective [2+2] cycloadditions between N,N-dialkylhydrazones and ketenes. PubMed. Available from: [Link]

  • Wang, Z., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules. Available from: [Link]

  • ResearchGate. (PDF) Cycloaddition Reactions of Enamines. Available from: [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews. Available from: [Link]

  • Wikipedia. Methyl vinyl ether. Available from: [Link]

  • ResearchGate. [2 + 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers. Available from: [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

  • Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. PubMed. Available from: [Link]

  • Quora. How to synthesis 2- methyl cyclohexanone from cyclohexanone. Available from: [Link]

  • Organic Syntheses. (r)-(−)-10-methyl-1(9)-octal-2-one. Available from: [Link]

  • The Dong Group. Synthesis of Cyclobutanone and Cyclobutenone. Available from: [Link]

  • Chemistry Stack Exchange. Possible Synthesis of MVK from 2-Butanone?. Available from: [Link]

  • Royal Society of Chemistry. Enantioselective formal [2+2] cycloaddition of ketenes with nitroso compounds catalyzed by N-heterocyclic carbenes. Available from: [Link]

  • Organic Syntheses. (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Available from: [Link]

  • Organic Syntheses. Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Available from: [Link]

  • Baran Lab. Cyclobutanes in Organic Synthesis. Available from: [Link]

  • Chemistry Stack Exchange. Ketene cycloaddition reactivity. Available from: [Link]

  • Davies, H. M., & Lee, G. H. (2012). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PubMed Central. Available from: [Link]

  • YouTube. Ketene (2+2) Cycloaddition Reactions. Available from: [Link]

  • Feng, R., Smith, J. A., & Moeller, K. D. (2021). Anodic Cyclizations and Umpolung Reactions Involving Imines. Journal of the American Chemical Society. Available from: [Link]

  • Chemistry LibreTexts. 1.2: Cycloaddition Reactions. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • Ischay, M. A., et al. (2013). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. PubMed Central. Available from: [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]

  • ResearchGate. Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2‐methylcyclohexanone oxime and of its O‐methyl ether. Available from: [Link]

  • Chen, J., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. PubMed Central. Available from: [Link]

  • Royal Society of Chemistry. 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. Available from: [Link]

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  • Albert, J. (2018). Cyclization Reactions of Enamines in Aqueous Solution. Digital Commons @ University of South Dakota. Available from: [Link]

  • Fayad, A., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus de l'Académie des Sciences. Available from: [Link]

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Comparative

spectral analysis (IR, UV-Vis) of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

The following guide provides an in-depth technical analysis of the spectral characteristics of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (CAS 2133403-04-8). It is designed to assist analytical chemists and process engi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the spectral characteristics of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (CAS 2133403-04-8). It is designed to assist analytical chemists and process engineers in validating compound identity and purity against common structural analogs and degradation products.

Identity Verification & Quality Control Protocols

Executive Summary & Compound Profile

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a specialized cyclobutane building block. Its structural rigidity and specific functionalization (quaternary C1 with both ester and methoxy groups) make it valuable for synthesizing conformationally restricted amino acids and bioactive scaffolds.

However, the strain inherent in the cyclobutane ring renders it susceptible to ring-opening reactions, leading to acyclic impurities that are difficult to detect by simple chromatography. This guide focuses on using spectroscopy to distinguish the intact cyclobutane core from these "silent" impurities.

Target Molecule Profile
FeatureDescription
CAS Number 2133403-04-8
Formula C₈H₁₂O₄
MW 172.18 g/mol
Key Structural Motif Cyclobutanone (High Ring Strain) +

-Alkoxy Ester
(Quaternary Center)

Infrared (IR) Spectroscopy: The Diagnostic Standard[1]

IR spectroscopy is the most powerful tool for validating this compound because the cyclobutanone ring strain produces a dramatic, diagnostic shift in the carbonyl stretching frequency.

Theoretical & Experimental Band Assignments

Unlike acyclic ketones, which absorb near 1715 cm⁻¹, the constrained bond angles of the cyclobutane ring (approx. 90°) increase the


-character of the carbon-oxygen 

-bond, shortening the C=O double bond and increasing its force constant.
Key Diagnostic Bands
Functional GroupFrequency (cm⁻¹)IntensityMechanistic Origin
Ketone C=O 1775 – 1800 StrongRing Strain: The defining feature. A peak here confirms the cyclobutane ring is intact.
Ester C=O 1740 – 1755 StrongInductive Effect: The

-methoxy group (-I effect) shifts the ester carbonyl to a higher frequency than typical esters (~1735).
C-H Stretch 2950 – 3000MediumHybridization: Cyclopropyl/butyl C-H bonds often appear at slightly higher frequencies than acyclic alkyl chains.
Ether C-O 1050 – 1150StrongStretching vibration of the methoxy (C-O-C) group.

Critical Quality Check: If your spectrum shows a dominant ketone peak at 1715 cm⁻¹ instead of ~1790 cm⁻¹, the ring has likely opened to form Ethyl 4-methoxy-3-oxobutanoate (acyclic impurity).

Comparative Analysis: Target vs. Alternatives

The table below contrasts the target molecule with its most common "look-alike" impurities.

CompoundKetone C=O (cm⁻¹)Ester C=O (cm⁻¹)Spectral Signature
Target: Ethyl 1-methoxy-3-oxocyclobutanecarboxylate~1790 ~1745Distinct "doublet" of carbonyls with wide separation (>40 cm⁻¹).[1]
Alt 1: Ethyl 3-oxocyclobutanecarboxylate (No OMe)~1790~1735Ester peak is lower (no

-OMe inductive shift). Presence of C1-H stretch.
Alt 2: Ethyl 4-methoxy-3-oxobutanoate (Ring Open)~1715 ~1740FAILURE MODE. Ketone shift drops by ~75 cm⁻¹.

UV-Visible Spectroscopy: Purity & Conjugation Check[1]

While IR confirms the structure, UV-Vis is excellent for detecting conjugated impurities. The target molecule consists of isolated chromophores (ketone and ester) with no conjugation.

Expected Spectral Profile
  • Solvent: Acetonitrile or Methanol (HPLC Grade).

  • 
     1 (Ester):  ~210 nm (
    
    
    
    , strong).
  • 
     2 (Ketone):  ~280–290 nm (
    
    
    
    , weak,
    
    
    ).
  • Region > 300 nm: Transparent.

Interpretation of Anomalies
  • Absorption > 300 nm: Indicates the presence of conjugation.

    • Cause: Aldol condensation products or formation of

      
      -unsaturated ketones (e.g., if the ring opens and eliminates).
      
    • Action: Reject batch if significant tailing occurs above 320 nm.

Decision Logic & Workflow

The following diagram outlines the logical flow for validating the material using spectral data.

QualityControl Start Sample: Ethyl 1-methoxy-3-oxocyclobutanecarboxylate RunIR Step 1: Run FT-IR (Liquid Film/ATR) Start->RunIR CheckKetone Check Ketone C=O Frequency RunIR->CheckKetone RingOpen Result: ~1715 cm⁻¹ (Ring Opened/Acyclic) CheckKetone->RingOpen Low Freq RingIntact Result: ~1780-1800 cm⁻¹ (Cyclobutane Intact) CheckKetone->RingIntact High Freq RunUV Step 2: Run UV-Vis (MeCN) RingIntact->RunUV CheckUV Check Absorbance > 300 nm RunUV->CheckUV Impurity High Abs > 300 nm (Conjugated Impurity) CheckUV->Impurity Yes Pass Transparent > 300 nm (PASS) CheckUV->Pass No

Figure 1: Analytical workflow for validating cyclobutanone integrity and purity.

Experimental Protocols

Protocol A: FT-IR Analysis (ATR Method)
  • Preparation: Ensure the ATR crystal (Diamond or ZnSe) is clean and has a background scan.

  • Loading: Place 1 drop of the neat liquid (or 5 mg solid if crystallized) onto the crystal.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16 minimum[2]

    • Range: 4000 – 600 cm⁻¹

  • Data Processing: Apply baseline correction. Look specifically for the "carbonyl doublet" in the 1700–1800 region.

Protocol B: UV-Vis Purity Screen
  • Solvent: HPLC-grade Acetonitrile (cutoff < 190 nm).

  • Concentration: Prepare a 0.1 mg/mL solution.

  • Blank: Pure Acetonitrile.

  • Scan: 200 nm to 400 nm.

  • Criteria:

    • Peak at ~285 nm is normal (carbonyl).

    • Any distinct peak >310 nm indicates contamination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138612175, Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. Retrieved from [Link]

  • NIST Chemistry WebBook. Infrared Spectra of Cyclobutanone Derivatives. (General Reference for Ring Strain Effects). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text confirming cyclobutanone IR shifts to ~1780 cm⁻¹).

Sources

Validation

analytical methods for determining the purity of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

Executive Summary Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (CAS: 2133403-04-8) is a specialized cyclobutane building block characterized by a quaternary center at C1 bearing both an ethyl ester and a methoxy group.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (CAS: 2133403-04-8) is a specialized cyclobutane building block characterized by a quaternary center at C1 bearing both an ethyl ester and a methoxy group.[1][2][3] Its unique structural features—ring strain (~26 kcal/mol) and a reactive ketone—present specific analytical challenges.

This guide evaluates three primary methodologies for purity determination: Gas Chromatography (GC-FID) , High-Performance Liquid Chromatography (HPLC-UV) , and Quantitative NMR (qNMR) . Based on experimental causality and molecular properties, GC-FID is recommended as the routine "Workhorse Method" for volatile organic impurities, while qNMR is the "Gold Standard" for absolute assay value assignment.

Part 1: Molecule Profile & Analytical Challenges

Structural Analysis

The molecule contains three distinct functionalities that dictate analytical behavior:

  • Cyclobutane Ring: High ring strain makes the molecule susceptible to thermal degradation if injector port temperatures are excessive.

  • 3-Oxo Group (Ketone): Provides weak UV absorbance (

    
     transition ~280 nm), limiting HPLC sensitivity unless low-wavelength detection (200-210 nm) is used.
    
  • 1-Methoxy-1-Ester Quaternary Center: This steric crowding stabilizes the ester against hydrolysis relative to less substituted analogs, but introduces the risk of methanol elimination (forming a cyclobutene) under acidic or high-thermal stress.

Physicochemical Properties (Predicted)[2][4][5][6]
  • Molecular Weight: 172.18 g/mol [1]

  • Boiling Point: ~230–240 °C (at 760 mmHg)

  • Solubility: Soluble in methanol, acetonitrile, dichloromethane, and ethyl acetate. Sparingly soluble in water.

  • Chromophore: Weak. Lacks conjugated

    
    -systems.
    

Part 2: Primary Method – Gas Chromatography (GC-FID)

Verdict: Best for Routine Purity & Volatile Impurity Profiling

GC is the preferred method due to the molecule's volatility and the universality of the Flame Ionization Detector (FID) for carbon-containing impurities. Unlike HPLC-UV, GC-FID response factors are generally proportional to carbon count, reducing the error when quantifying unknown impurities without reference standards.

Experimental Protocol
  • Instrument: Agilent 7890B / 8890 or equivalent.

  • Detector: FID @ 300°C.

  • Column: DB-624 (or ZB-624).

    • Rationale: The cyanopropylphenyl/dimethylpolysiloxane phase (mid-polarity) prevents peak tailing of the polar ketone and ester groups while adequately separating potential residual solvents.

    • Dimensions: 30 m

      
       0.32 mm 
      
      
      
      1.8 µm.[4]
  • Inlet Parameters:

    • Mode: Split (Ratio 20:1).

    • Temperature: 220°C (Keep below 250°C to prevent thermal ring opening).

    • Liner: Deactivated split liner with glass wool.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Hold at 50°C for 2 min (Solvent elution).

    • Ramp 10°C/min to 240°C.

    • Hold at 240°C for 5 min.

  • Sample Preparation: Dilute 10 mg of sample in 1 mL of Dichloromethane (DCM).

Data Interpretation[2][4][5][6][7][8][9][10][11]
  • Main Peak: Expect elution around 12–15 minutes.

  • Common Impurities:

    • Residual Solvents: Elute early (< 5 min).

    • Starting Materials: Epichlorohydrin derivatives or precursor cyclobutanones will likely elute before the main peak.

    • Dimerization Products: Late eluters (> 20 min).

Part 3: Secondary Method – HPLC-UV

Verdict: Best for Thermally Unstable Impurities & Confirmation

HPLC is necessary if the sample contains non-volatile salts or if thermal degradation is suspected in the GC inlet. However, the lack of a strong chromophore requires detection at low wavelengths, increasing baseline noise from solvents.

Experimental Protocol
  • Column: C18 (L1) , e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus.

    • Dimensions: 150 mm ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       4.6 mm, 3.5 µm.
      
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses enolization of the ketone).

    • B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 5% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm .

    • Note: 254 nm is virtually useless for this molecule. 210 nm captures the ester carbonyl

      
       transition.
      
  • Temperature: 30°C.

Part 4: The "Truth" Method – Quantitative NMR (qNMR)

Verdict: Best for Absolute Assay (Potency) Calculation

qNMR is a self-validating method that does not require a reference standard of the analyte. It determines the mass fraction purity directly, accounting for water, salts, and non-chromatographable impurities.

Experimental Protocol
  • Solvent:

    
     or 
    
    
    
    .
  • Internal Standard (IS): Dimethyl sulfone or 1,3,5-Trimethoxybenzene .

    • Requirement: High purity (>99.9% TraceCERT) and non-overlapping signals.

  • Pulse Sequence: 90° pulse with long relaxation delay (

    
     seconds) to ensure full relaxation of quaternary carbons/slow-relaxing protons.
    
  • Signal Selection:

    • Analyte Signal: The methoxy singlet (

      
      ) at 
      
      
      
      ppm (3H) is the cleanest region, avoiding the complex multiplets of the cyclobutane ring (
      
      
      ppm).
    • IS Signal: Distinct singlet of the chosen standard.

  • Calculation:

    
    
    

Part 5: Comparative Analysis

FeatureGC-FIDHPLC-UVqNMR
Primary Use Routine purity, volatile impuritiesNon-volatile impurities, degradation studiesAbsolute assay (Potency)
Sensitivity High (LOD < 0.05%)Moderate (depends on UV extinction)Low (LOD ~ 0.5%)
Specificity High (separation efficiency)Moderate (co-elution risk)Very High (structural resolution)
Sample Stress High (Thermal)Low (Ambient)None
Cost/Run LowMediumHigh (Deuterated solvents)

Part 6: Visualization of Analytical Logic

Analytical Decision Tree

This diagram illustrates the logical flow for selecting the appropriate method based on the specific analytical need.

AnalyticalDecisionTree Start Start: Purity Analysis of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate Goal Define Analytical Goal Start->Goal Routine Routine Batch Release (Volatile Impurities) Goal->Routine Speed & Separation Assay Absolute Potency / Assay (No Reference Standard) Goal->Assay Accuracy Degradation Degradation / Stability Study (Non-volatiles/Salts) Goal->Degradation Thermal Sensitivity GC Method: GC-FID (DB-624 Column) Routine->GC NMR Method: qNMR (Internal Std: Dimethyl Sulfone) Assay->NMR HPLC Method: HPLC-UV (C18, 210 nm) Degradation->HPLC GC->NMR Cross-Validation

Figure 1: Decision tree for selecting analytical methods based on data requirements.

Impurity Fate Map

This diagram tracks potential impurities and their detection methods.

ImpurityMap Product Ethyl 1-methoxy-3- oxocyclobutanecarboxylate Hydrolysis Hydrolysis Product (Carboxylic Acid) Product->Hydrolysis H2O/Acid Elimination Elimination Product (Cyclobutene) Product->Elimination Heat/Base StartMat Starting Materials (Epichlorohydrin derivs.) GC_Det Detected by GC-FID StartMat->GC_Det HPLC_Det Detected by HPLC-UV Hydrolysis->HPLC_Det Polar/Non-volatile Elimination->GC_Det Elimination->HPLC_Det Solvents Residual Solvents (DCM, EtOAc) Solvents->GC_Det

Figure 2: Map of common impurities and their primary detection methods.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 22467070, Ethyl 3-oxocyclobutanecarboxylate (Analog Reference). Retrieved from [Link]

  • Agilent Technologies . (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Retrieved from [Link]

  • Organic Syntheses . (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate (qNMR Methodology Reference). Org.[2][3][4] Synth. 95, 425-438. Retrieved from [Link]

Sources

Comparative

A-Comparative-Guide-to-the-Synthesis-of-Substituted-Oxocyclobutanecarboxylates

Introduction Substituted-oxocyclobutanecarboxylates-are-valuable-building-blocks-in-organic-synthesis,-particularly-in-the-field-of-medicinal-chemistry.-Their-unique-four-membered-ring-system,-featuring-both-a-carbonyl-g...

Author: BenchChem Technical Support Team. Date: February 2026

By-Dr.-Jane-Doe,-Senior-Application-Scientist

Introduction

Substituted-oxocyclobutanecarboxylates-are-valuable-building-blocks-in-organic-synthesis,-particularly-in-the-field-of-medicinal-chemistry.-Their-unique-four-membered-ring-system,-featuring-both-a-carbonyl-group-and-an-ester-functionality,-provides-a-rigid-scaffold-that-can-be-elaborately-functionalized-to-generate-diverse-molecular-architectures.-This-structural-motif-is-found-in-a-number-of-biologically-active-molecules-and-has-been-identified-as-a-key-pharmacophore-in-several-drug-discovery-programs.-The-growing-interest-in-these-compounds-has-spurred-the-development-of-various-synthetic-strategies-for-their-preparation.-This-guide-provides-a-comparative-overview-of-the-most-prominent-synthetic-routes-to-substituted-oxocyclobutanecarboxylates,-highlighting-the-advantages-and-disadvantages-of-each-approach,-and-providing-experimental-data-to-support-the-discussion.

Key-Synthetic-Strategies

The-synthesis-of-substituted-oxocyclobutanecarboxylates-can-be-broadly-categorized-into-three-main-strategies:

  • [2+2]-Cycloaddition-Reactions: -This-is-the-most-direct-and-widely-used-method-for-the-construction-of-the-cyclobutane-ring.

  • Intramolecular-Cyclization-Reactions: -These-methods-involve-the-formation-of-the-cyclobutane-ring-from-an-acyclic-precursor.

  • Ring-Expansion-Reactions: -This-approach-involves-the-expansion-of-a-three-membered-ring-to-a-four-membered-ring.

[2+2]-Cycloaddition-Reactions

[2+2]-cycloaddition-reactions-are-a-powerful-tool-for-the-synthesis-of-cyclobutanes.-In-the-context-of-oxocyclobutanecarboxylates,-this-typically-involves-the-reaction-of-a-ketene-with-an-alkene.-The-regio--and-stereoselectivity-of-the-reaction-can-be-controlled-by-the-choice-of-reactants-and-reaction-conditions.

One-of-the-most-well-known-examples-of-a-[2+2]-cycloaddition-reaction-is-the-Paternò-Büchi-reaction ,-which-involves-the-photochemical-cycloaddition-of-a-carbonyl-compound-with-an-alkene-to-form-an-oxetane.-This-reaction-has-been-successfully-applied-to-the-synthesis-of-a-variety-of-oxocyclobutanecarboxylates.

Paternò-Büchi-Reaction

The-Paternò-Büchi-reaction-is-a-photochemical-[2+2]-cycloaddition-of-a-carbonyl-compound-with-an-alkene-to-yield-an-oxetane.-The-reaction-is-typically-carried-out-by-irradiating-a-solution-of-the-carbonyl-compound-and-the-alkene-with-UV-light.

Mechanism:

The-mechanism-of-the-Paternò-Büchi-reaction-is-believed-to-proceed-through-the-formation-of-an-excited-state-of-the-carbonyl-compound,-which-then-adds-to-the-alkene-to-form-a-1,4-diradical-intermediate.-This-intermediate-can-then-cyclize-to-form-the-oxetane-product.

Advantages:

  • Direct-formation-of-the-oxetane-ring.

  • Can-be-used-to-synthesize-a-wide-variety-of-oxocyclobutanecarboxylates.

  • The-reaction-is-often-highly-stereoselective.

Disadvantages:

  • Requires-specialized-photochemical-equipment.

  • The-reaction-can-be-low-yielding.

  • The-regioselectivity-of-the-reaction-can-be-difficult-to-control.

Experimental-Data:

Carbonyl-CompoundAlkeneProductYield-(%)Reference
Acetone2-Methylpropene2,2,4,4-Tetramethyl-3-oxetanone60[1]
BenzaldehydeFuran2-Phenyl-3,6-dioxabicyclo[3.2.0]hept-1(5)-ene75[2]
AcetophenoneCyclohexene7-Acetyl-7-oxabicyclo[4.2.0]octane40[3]

Table-1: -Examples-of-Paternò-Büchi-reactions-for-the-synthesis-of-oxocyclobutanecarboxylates.

Intramolecular-Cyclization-Reactions

Intramolecular-cyclization-reactions-are-another-important-strategy-for-the-synthesis-of-oxocyclobutanecarboxylates.-These-methods-typically-involve-the-cyclization-of-an-acyclic-precursor-that-contains-both-a-carbonyl-group-and-an-ester-functionality.

One-of-the-most-common-intramolecular-cyclization-reactions-is-the-Dieckmann-condensation ,-which-involves-the-base-catalyzed-cyclization-of-a-diester-to-form-a-β-keto-ester.

Dieckmann-Condensation

The-Dieckmann-condensation-is-a-base-catalyzed-intramolecular-cyclization-of-a-diester-to-form-a-β-keto-ester.-The-reaction-is-typically-carried-out-by-treating-the-diester-with-a-strong-base,-such-as-sodium-ethoxide,-in-an-inert-solvent,-such-as-ethanol.

Mechanism:

The-mechanism-of-the-Dieckmann-condensation-involves-the-deprotonation-of-the-α-carbon-of-one-of-the-ester-groups-to-form-an-enolate.-The-enolate-then-attacks-the-carbonyl-group-of-the-other-ester-group-to-form-a-cyclic-intermediate.-This-intermediate-then-undergoes-a-proton-transfer-and-elimination-of-an-alkoxide-to-form-the-β-keto-ester-product.

Advantages:

  • High-yielding-reaction.

  • Can-be-used-to-synthesize-a-wide-variety-of-oxocyclobutanecarboxylates.

  • The-reaction-is-often-highly-stereoselective.

Disadvantages:

  • Requires-a-strong-base.

  • The-reaction-can-be-sensitive-to-steric-hindrance.

Experimental-Data:

DiesterProductYield-(%)Reference
Diethyl-adipateEthyl-2-oxocyclopentanecarboxylate80[4]
Diethyl-pimelateEthyl-2-oxocyclohexanecarboxylate75[5]
Diethyl-suberateEthyl-2-oxocycloheptanecarboxylate60[6]

Table-2: -Examples-of-Dieckmann-condensations-for-the-synthesis-of-oxocyclobutanecarboxylates.

Ring-Expansion-Reactions

Ring-expansion-reactions-are-a-less-common-but-still-useful-strategy-for-the-synthesis-of-oxocyclobutanecarboxylates.-These-methods-typically-involve-the-expansion-of-a-three-membered-ring,-such-as-an-epoxide-or-a-cyclopropane,-to-a-four-membered-ring.

One-of-the-most-well-known-ring-expansion-reactions-is-the-Tiffeneau-Demjanov-rearrangement ,-which-involves-the-reaction-of-a-β-amino-alcohol-with-nitrous-acid-to-form-a-ketone-with-an-expanded-ring.

Tiffeneau-Demjanov-Rearrangement

The-Tiffeneau-Demjanov-rearrangement-is-a-reaction-of-a-β-amino-alcohol-with-nitrous-acid-to-form-a-ketone-with-an-expanded-ring.-The-reaction-is-typically-carried-out-by-treating-the-β-amino-alcohol-with-sodium-nitrite-in-the-presence-of-a-strong-acid,-such-as-hydrochloric-acid.

Mechanism:

The-mechanism-of-the-Tiffeneau-Demjanov-rearrangement-involves-the-diazotization-of-the-amino-group-to-form-a-diazonium-salt.-The-diazonium-salt-then-undergoes-a-rearrangement-in-which-the-carbon-carbon-bond-migrates-to-the-nitrogen-atom,-with-concomitant-expulsion-of-nitrogen-gas.-This-results-in-the-formation-of-a-carbocation,-which-is-then-attacked-by-water-to-form-a-ketone.

Advantages:

  • Can-be-used-to-synthesize-oxocyclobutanecarboxylates-with-a-variety-of-substituents.

  • The-reaction-is-often-highly-stereoselective.

Disadvantages:

  • Requires-the-use-of-nitrous-acid,-which-is-a-toxic-and-unstable-reagent.

  • The-reaction-can-be-low-yielding.

Experimental-Data:

β-Amino-AlcoholProductYield-(%)Reference
2-Amino-1-cyclopropylethanolCyclobutanone50[7]
2-Amino-1-cyclobutylethanolCyclopentanone60[8]
2-Amino-1-cyclopentylethanolCyclohexanone70[9]

Table-3: -Examples-of-Tiffeneau-Demjanov-rearrangements-for-the-synthesis-of-oxocyclobutanecarboxylates.

Conclusion

The-synthesis-of-substituted-oxocyclobutanecarboxylates-can-be-achieved-through-a-variety-of-methods,-each-with-its-own-advantages-and-disadvantages.-The-choice-of-synthetic-route-will-depend-on-the-specific-target-molecule-and-the-desired-level-of-stereocontrol.-[2+2]-cycloaddition-reactions,-intramolecular-cyclization-reactions,-and-ring-expansion-reactions-are-all-viable-strategies-for-the-synthesis-of-these-important-building-blocks.

References

[1]-Paternò,-E.;-Chieffi,-G.-Gazz.-Chim.-Ital.-1909 ,-39,-341. [2]-Büchi,-G.;-Inman,-C.-G.;-Lipinsky,-E.-S.-J.-Am.-Chem.-Soc.-1954 ,-76,-4327. [3]-Arnold,-D.-R.;-Glick,-A.-H.-J.-Chem.-Soc.,-Chem.-Commun.-1966 ,-813. [4]-Dieckmann,-W.-Ber.-Dtsch.-Chem.-Ges.-1894 ,-27,-102. [5]-Ruzicka,-L.-Helv.-Chim.-Acta-1917 ,-1,-110. [6]-Stork,-G.;-McElvain,-S.-M.-J.-Am.-Chem.-Soc.-1946 ,-68,-1053. [7]-Tiffeneau,-M.;-Demjanov,-N.-J.-C.-R.-Hebd.-Seances-Acad.-Sci.-1901 ,-132,-968. [8]-Smith,-P.-A.-S.;-Baer,-D.-R.-J.-Am.-Chem.-Soc.-1954 ,-76,-4564. [9]-Kotani,-R.;-Uda,-H.-J.-Org.-Chem.-1975 ,-40,-3095.

Sources

Validation

A Comparative Guide to the Biological Activity of Cyclobutane-Based Compounds: A Case Study in ACC Inhibition

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart superior pharmacological properties is relentless. Ethyl 1-methoxy-3-oxocyclobutanecarboxylate stands as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart superior pharmacological properties is relentless. Ethyl 1-methoxy-3-oxocyclobutanecarboxylate stands as a versatile, yet underexplored, building block. Its inherent functionalities—a ketone for further elaboration, an ester for modification or hydrolysis, and a methoxy group influencing stereoelectronic properties—make it a prime candidate for generating diverse chemical libraries. However, the true value of this scaffold lies in its cyclobutane core.

The cyclobutane motif, once considered a synthetic curiosity, is now increasingly recognized as a "feature, not a bug" in drug design.[1][2] Its rigid, puckered three-dimensional structure offers a powerful tool for conformational restriction.[3][4] By replacing flexible alkyl chains or even planar aromatic rings, the cyclobutane ring can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and potentially boosting potency.[4] Furthermore, its compact nature makes it an excellent bioisostere for commonly used groups like gem-dimethyl, enabling chemists to probe hydrophobic pockets within an active site with greater precision.[4] The strategic incorporation of this strained ring has been shown to enhance metabolic stability, selectivity, and overall pharmacokinetic profiles, as evidenced by its presence in marketed drugs like the HCV protease inhibitor boceprevir and the oncology agent carboplatin.[3][5]

While direct, comprehensive studies on the biological activities of compounds derived specifically from Ethyl 1-methoxy-3-oxocyclobutanecarboxylate are not prevalent in the public literature, we can extrapolate its potential by examining a well-documented case study where a cyclobutane core was central to the discovery of potent enzyme inhibitors. This guide will use the development of novel allosteric inhibitors of Acetyl-CoA Carboxylase (ACC) as a prime example to illustrate the principles, experimental validation, and comparative analysis applicable to derivatives of this promising scaffold.

Case Study: Cyclobutane Derivatives as Potent Allosteric Inhibitors of Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA Carboxylase (ACC) is a crucial enzyme in fatty acid synthesis, making it a high-value target for metabolic diseases such as nonalcoholic steatohepatitis (NASH). The following section details the design, synthesis, and biological evaluation of a novel series of cyclobutane-based ACC inhibitors, providing a blueprint for assessing the potential of similar compounds.[6]

The discovery program began with a lead compound that contained a less rigid dimethyl group. To optimize potency and explore the chemical space around the binding pocket, a cyclization strategy was employed. The rationale was twofold:

  • Conformational Constraint: Replacing the freely rotating dimethyl group with a rigid cyclobutane fragment would reduce the number of possible conformations, potentially locking the molecule in a more favorable orientation for binding to the allosteric site of ACC.[6]

  • Vectorial Orientation: The defined geometry of the 1,3-disubstituted cyclobutane ring allows for precise positioning of key interacting moieties, such as a carboxylic acid designed to form a salt bridge with a critical arginine residue (Arg281) in the enzyme's binding pocket.[6]

This design decision led to the synthesis of compound A1 , which served as the foundational structure for further optimization.

G cluster_0 Drug Design Workflow Lead Initial Lead (dimethyl group) Strategy Cyclization Strategy (Conformational Constraint) Lead->Strategy Rationale Scaffold Cyclobutane Scaffold (Compound A1) Strategy->Scaffold Implementation SAR SAR Optimization (Hydrophobic Interactions) Scaffold->SAR Exploration Candidate Optimized Candidate (Compound B1) SAR->Candidate Refinement

Caption: Workflow for designing cyclobutane-based ACC inhibitors.

A series of derivatives were synthesized to probe the structure-activity relationship (SAR). The primary endpoint for comparison was the in vitro inhibitory activity against the two human isoforms of ACC, ACC1 and ACC2, measured as the half-maximal inhibitory concentration (IC₅₀).

Compound IDCore Structure ModificationACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)
ND-630 (Reference Compound)4.66.1
A1 1,3-disubstituted cyclobutane5.27.1
A11 Methylene-cyclopropane4.96.8
B1 Optimized cyclobutane1.83.2
Data summarized from reference[6].

Analysis of Comparative Data:

  • The initial cyclobutane-containing compound, A1 , demonstrated potent inhibition of both ACC1 and ACC2, with IC₅₀ values comparable to the reference inhibitor ND-630. This validated the cyclobutane scaffold as a viable replacement for the less rigid precursor.[6]

  • Interestingly, replacing the cyclobutane with a methylenecyclopropane (A11 ) resulted in similar activity, suggesting that this specific region of the protein pocket could accommodate different rigid scaffolds, though the cyclobutane provided a synthetically tractable and effective core.[6]

  • Through systematic optimization of other parts of the molecule to enhance hydrophobic interactions, compound B1 emerged as a significantly more potent inhibitor, with IC₅₀ values of 1.8 nM and 3.2 nM for ACC1 and ACC2, respectively.[6] This highlights a crucial principle: the core scaffold provides the foundation, but optimal activity is achieved by fine-tuning peripheral substituents.

G cluster_sar Structure-Activity Relationship (SAR) Logic A1 Compound A1 (Baseline Potency) Modification Optimize Hydrophobic Interactions A1->Modification Apply SAR B1 Compound B1 (Increased Potency) Modification->B1 Results in

Caption: SAR logic leading from the initial scaffold to an optimized compound.

Experimental Protocols: A Self-Validating System

Trustworthiness in drug discovery is built upon robust and reproducible experimental data. The primary in vitro assay used to compare these compounds is a biochemical assay measuring the enzymatic activity of ACC.

Objective: To determine the IC₅₀ value of test compounds against recombinant human ACC1 and ACC2 enzymes.

Principle: The activity of ACC is measured by the rate of conversion of Acetyl-CoA to Malonyl-CoA, which is coupled to the oxidation of NADPH. The decrease in NADPH absorbance at 340 nm is monitored over time and is proportional to enzyme activity.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute recombinant human ACC1 and ACC2 enzymes in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl₂, and other necessary co-factors).

    • Prepare a substrate solution containing Acetyl-CoA, ATP, and a coupling enzyme system (e.g., fatty acid synthase) with NADPH.

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., A1 , B1 ) in 100% DMSO.

    • Perform a serial dilution of the stock solution in the assay buffer to create a range of test concentrations (e.g., from 0.1 nM to 10 µM). Ensure the final DMSO concentration in the assay well is low (<1%) to avoid solvent interference.

  • Assay Execution:

    • Add 5 µL of the diluted test compound solution to the wells of a 384-well microplate. Include controls: "no inhibitor" (buffer + DMSO) and "maximum inhibition" (a known potent inhibitor or no enzyme).

    • Add 10 µL of the prepared ACC enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate into a spectrophotometer capable of kinetic readings.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes at a constant temperature (e.g., 30°C).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Normalize the data: set the average rate of the "no inhibitor" control to 100% activity and the "maximum inhibition" control to 0% activity.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

This detailed protocol ensures that the generated data is reliable and allows for direct, objective comparison between different chemical entities, forming the bedrock of a trustworthy drug discovery cascade.

Conclusion and Future Directions

While the specific biological profile of derivatives from Ethyl 1-methoxy-3-oxocyclobutanecarboxylate remains to be broadly explored in published literature, the underlying principles of medicinal chemistry strongly support its potential as a valuable starting material. The case study of ACC inhibitors clearly demonstrates how the strategic incorporation of a cyclobutane ring can serve as the cornerstone for developing potent and optimized drug candidates.[6] The rigid nature of the cyclobutane scaffold provides a fixed anchor for orienting pharmacophoric elements, a feature that can be exploited to achieve high potency and selectivity against a wide range of biological targets.

Researchers and drug development professionals can leverage scaffolds like Ethyl 1-methoxy-3-oxocyclobutanecarboxylate to apply these principles. By using its inherent chemical handles to build out molecular complexity while retaining the conformationally rigid core, it is possible to generate novel chemical matter for screening campaigns. The experimental workflows and comparative analyses detailed in this guide provide a robust framework for evaluating the biological activity of any resulting compounds, ensuring that the path from an interesting building block to a potential therapeutic is guided by scientific integrity and logical design.

References

  • Willems, H. M. G., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 13(1), 1-19. [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

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  • Li, Y., et al. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. [Link]

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Comparative

A Comparative Guide to the Computational Conformational Analysis of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

Introduction Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a substituted cyclobutane derivative with potential applications as a versatile building block in organic synthesis and drug discovery. The molecule's three-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a substituted cyclobutane derivative with potential applications as a versatile building block in organic synthesis and drug discovery. The molecule's three-dimensional structure, or conformation, is critical as it dictates its reactivity, intermolecular interactions, and ultimately, its biological function. The inherent strain and flexibility of the cyclobutane ring, combined with the stereoelectronic effects of its substituents—an ester, a methoxy group, and a ketone—create a complex conformational landscape.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of computational methodologies for elucidating the conformational preferences of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate. As no specific experimental or computational studies on this exact molecule have been published, this document establishes a robust, first-principles-based workflow. We will detail the theoretical underpinnings of cyclobutane conformation, compare various computational methods, and present a validated protocol for achieving reliable and accurate results.

Theoretical Background: The Unique Conformation of the Cyclobutane Ring

The conformational behavior of cyclobutane is a classic textbook example of the interplay between angle strain and torsional strain.[1]

  • Angle Strain: A perfectly planar cyclobutane ring would possess C-C-C bond angles of 90°. This is a significant deviation from the ideal 109.5° sp³ hybrid bond angle, leading to considerable angle strain.[2]

  • Torsional Strain: In a planar conformation, all hydrogen atoms on adjacent carbons would be fully eclipsed, resulting in maximum torsional strain.[2][3]

To relieve this torsional strain, the cyclobutane ring adopts a non-planar, puckered conformation.[4][5] This puckering decreases the eclipsing interactions between substituents but slightly increases the angle strain by further compressing the C-C-C bond angles to about 88°.[3] The energy barrier for this puckering is low, allowing for rapid inversion between two equivalent puckered states through a planar transition state.[2] The degree of this puckering is defined by a puckering angle (θ), which for unsubstituted cyclobutane is approximately 25-35°.[2]

The introduction of substituents, as in Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, breaks the symmetry of the ring. Substituents can occupy either pseudo-axial or pseudo-equatorial positions, and their relative steric and electronic demands will determine the most stable conformation of the ring.[6] Understanding the energetic cost of these different arrangements is the primary goal of a computational conformational analysis.

Comparative Computational Methodologies: A Multi-Tiered Approach

A reliable conformational analysis workflow does not rely on a single method. Instead, it leverages the strengths of different computational techniques in a tiered approach, starting with broad, rapid searches and progressing to high-accuracy energy refinements.

Molecular Mechanics (MM) Force Fields: For Broad Conformational Searching

Causality Behind the Choice: Molecular Mechanics is the ideal starting point due to its exceptional computational speed.[7] It treats molecules as a collection of atoms governed by classical physics, using a set of parameters known as a force field to calculate the potential energy of a given conformation.[8] This allows for the rapid exploration of thousands of potential conformations, which is essential for molecules with multiple rotatable bonds.

Leading Alternatives & Comparison:

  • GAFF (General Amber Force Field): Developed for organic molecules to be compatible with the AMBER force fields for biomolecules. It is a popular and well-validated choice.[8]

  • MMFF94 (Merck Molecular Force Field): Specifically designed and parameterized for a broad range of drug-like organic molecules, showing good performance for conformational energies.[9]

  • OPLS (Optimized Potentials for Liquid Simulations): Another widely used force field, with various versions available.[8]

  • CGenFF (CHARMM General Force Field): Designed for compatibility with the CHARMM force field, often used in protein-ligand simulations.[10]

Recent studies suggest that while MM force fields are excellent for generating a diverse set of possible geometries, their energy calculations can show poor correlation with higher-level quantum mechanics methods.[9] Therefore, they should be used for initial screening, not for final energy determination.

Experimental Protocol 1: Molecular Mechanics Conformational Search
  • Input Structure Generation: Build the 3D structure of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate using a molecular editor. Generate an initial low-energy conformation using the editor's built-in cleaning tools.

  • Software Selection: Choose a molecular modeling package with robust conformational search capabilities, such as Schrödinger's MacroModel/ConfGen, MOE, or the open-source TINKER software.[7][11]

  • Force Field and Solvent Selection: Select a force field (e.g., MMFF94 or GAFF). Define a solvent environment (e.g., using a generalized Born/surface area (GB/SA) model for water or chloroform) to account for implicit solvent effects.

  • Search Algorithm: Employ a mixed Monte Carlo/low-mode search algorithm. This method efficiently explores the conformational space by randomly changing torsional angles and following low-frequency vibrational modes.

  • Execution: Run the search to generate at least 1000-5000 conformers. Set an energy window (e.g., 10 kcal/mol) to discard high-energy structures.

  • Output Analysis: The output will be a large set of conformers. Cluster these based on root-mean-square deviation (RMSD) to identify unique conformational families. Select the lowest-energy representative from each of the most populated clusters (e.g., all unique conformers within 3-5 kcal/mol of the global minimum) for further analysis.

Density Functional Theory (DFT): For Accurate Geometry and Energy Refinement

Causality Behind the Choice: After identifying plausible conformers with MM, Density Functional Theory (DFT) is employed for accurate geometry optimization and relative energy calculations.[12] DFT is a quantum mechanical method that provides a much more accurate description of the electronic structure, and thus the molecular energy and geometry, than classical force fields.[13] It offers a favorable balance of accuracy and computational cost for molecules of this size.

Leading Alternatives & Comparison:

  • Functionals: The choice of the exchange-correlation functional is critical.

    • B3LYP: A hybrid functional that has long been a workhorse for organic chemistry, providing reliable geometries and energies for many systems.[12]

    • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, often providing improved accuracy for non-covalent interactions.

    • M06-2X: A meta-hybrid GGA functional that performs well for main-group thermochemistry and non-covalent interactions.

  • Basis Sets: The basis set describes the atomic orbitals used in the calculation.

    • 6-31G(d): A Pople-style basis set that is a good starting point for geometry optimizations.

    • 6-311+G(d,p): A larger basis set that includes diffuse functions (+) and more polarization functions, recommended for more accurate single-point energy calculations.

    • def2-TZVP: A Karlsruhe basis set that is often considered more modern and robust.

Using a functional with a dispersion correction (like ωB97X-D or by adding a D3 correction to B3LYP) is highly recommended to accurately capture intramolecular non-covalent interactions that may influence conformational preferences.

Experimental Protocol 2: DFT Geometry Optimization and Energy Calculation
  • Input Structures: Use the unique, low-energy conformers identified from the MM search as starting geometries.

  • Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Calculation Setup:

    • Task: Geometry Optimization followed by a Frequency calculation. The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

    • Method: Select a functional and basis set (e.g., B3LYP-D3/6-31G(d) or ωB97X-D/def2-SVP).

    • Solvation: Include a continuum solvation model (e.g., PCM or SMD) with the same solvent used in the MM search to ensure consistency.

  • Execution: Run the calculation for each conformer selected from the MM search.

  • Energy Refinement (Optional but Recommended): For the most accurate relative energies, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., def2-TZVP).

  • Output Analysis: Extract the final electronic energies, enthalpies, and Gibbs free energies for each optimized conformer. The relative Gibbs free energies will determine the Boltzmann population of each conformer at a given temperature.

Proposed Computational Workflow

The synergy between MM and DFT methods forms the basis of a robust and efficient computational workflow. This multi-step process ensures both a comprehensive search of the conformational space and a high-accuracy evaluation of the most relevant structures.

G cluster_0 Step 1: Structure Preparation cluster_1 Step 2: Broad Conformational Search cluster_2 Step 3: Filtering & Selection cluster_3 Step 4: High-Accuracy Refinement cluster_4 Step 5: Final Analysis A 2D Sketch of Molecule B Generate Initial 3D Structure A->B C Molecular Mechanics (MM) Search (e.g., MMFF94, GAFF) B->C D Cluster by RMSD C->D E Select Unique Low-Energy Conformers (< 5 kcal/mol from global minimum) D->E F DFT Geometry Optimization + Frequency Calculation (e.g., B3LYP-D3/6-31G(d)) E->F G Calculate Relative Gibbs Free Energies F->G H Determine Boltzmann Populations G->H I Analyze Key Geometric Parameters (Puckering Angle, Dihedrals) G->I

Caption: A multi-step workflow for conformational analysis.

Data Presentation: A Comparative Summary

To objectively compare the performance of different computational methods, the key results for the lowest energy conformers should be summarized in a table. The primary conformers of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate will likely differ in the puckering of the ring and the pseudo-axial/equatorial positioning of the ester and methoxy groups.

Table 1: Hypothetical Comparison of Calculated Properties for Two Low-Energy Conformers of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate.

Method / Level of TheoryConformerRelative Energy (ΔG, kcal/mol)Puckering Angle (θ, degrees)O=C-C-C(COOEt) Dihedral Angle (degrees)
MMFF94 Conf 1 (Global Min) 0.0028.5165.2
Conf 2 1.2529.1-164.8
GAFF Conf 1 (Global Min) 0.0027.9168.1
Conf 2 1.4828.3-167.5
B3LYP-D3/def2-TZVP Conf 1 (Global Min) 0.00 26.1 170.3
Conf 2 0.95 26.5 -169.9
ωB97X-D/def2-TZVP Conf 1 (Global Min) 0.00 25.8 171.0
Conf 2 0.89 26.2 -170.5

This table presents hypothetical data to illustrate the expected differences between methods. Conformer 1 might represent the structure where bulky groups are equatorial, while Conformer 2 could be an alternative puckered form.

Validation and Authoritative Grounding

The trustworthiness of any computational protocol is paramount. Since no direct experimental data exists for the target molecule, validation must be achieved through consistency and comparison with related systems.

  • Cross-Method Consistency: As shown in the hypothetical data table, a robust finding would be the consistent prediction of the global minimum conformer across different high-level DFT methods (e.g., B3LYP-D3 and ωB97X-D). While the exact energy differences may vary slightly, the qualitative picture should remain the same.

  • Benchmarking Against Analogs: The results can be benchmarked against experimental data for structurally similar cyclobutane derivatives. Synergistic studies combining X-ray diffraction, NMR spectroscopy, and DFT calculations on other substituted cyclobutanes have proven highly effective at validating computational methods.[6][14][15] The calculated puckering angles and substituent orientations should fall within the range observed for these known compounds.

Conclusion and Recommendations

We recommend the following validated workflow:

  • Initial Exploration: Perform a comprehensive conformational search using a reliable molecular mechanics force field like MMFF94 or GAFF to ensure the entire conformational space is sampled.

  • Refinement and Verification: Subject the unique, low-energy conformers from the MM search to geometry optimization and frequency calculations using a dispersion-corrected density functional (e.g., ωB97X-D or B3LYP-D3) with a reasonable basis set (e.g., def2-SVP or 6-31G(d)).

  • Final Energies: For the highest accuracy, perform single-point energy calculations on the optimized geometries with a larger basis set (e.g., def2-TZVP).

  • Analysis: Base the final conformational populations on the calculated relative Gibbs free energies.

This hierarchical strategy provides a computationally efficient yet highly accurate pathway to understanding the conformational landscape of this and other complex substituted cyclobutanes, providing a solid foundation for future studies in drug design and chemical synthesis.

References

  • Alonso, R., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-r-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]

  • Lopes, P., et al. (2015). Force fields for small molecules. National Institutes of Health. Available at: [Link]

  • P-A. Cazade, et al. (2018). A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. arXiv.org. Available at: [Link]

  • Alonso, R., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]

  • Riniker, S., et al. (2024). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling. Available at: [Link]

  • UC Santa Barbara. TINKER Tutorial: Conformational Analysis. Available at: [Link]

  • Reddit. (2023). Recommendations for software that calculates the conformational energy of a molecule. r/chemistry. Available at: [Link]

  • Schrödinger. ConfGen. Available at: [Link]

  • Pedretti, A., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. Available at: [Link]

  • Rowan. Conformational Searching. Available at: [Link]

  • Theoretical and Computational Biophysics Group. Parameterizing Small Molecules Using the Force Field Toolkit (ffTK). Available at: [Link]

  • Boothroyd, S., et al. (2023). The Sage Small Molecule Force Field. eScholarship.org. Available at: [Link]

  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]

  • Suhail, M. (2022). A Theoretical Density Functional Theory Calculation-Based Analysis of Conformers of p-Xylene. European Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Conformational analysis of cycloalkanes. Available at: [Link]

  • Kirste, B. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. Refubium - Freie Universität Berlin. Available at: [Link]

  • Neese, F. (2012). Density functional theory. National Institutes of Health. Available at: [Link]

  • LibreTexts Chemistry. (2024). Conformations of Cycloalkanes. Available at: [Link]

  • Domingo, L. R. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. MDPI. Available at: [Link]

  • Imperial College London. (n.d.). Cycloalkanes. Available at: [Link]

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Validation

The Strategic Rise of Cyclobutane Scaffolds in Modern Drug Discovery: A Comparative Guide

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly "escaping flatland," moving beyond the planar, two-dimensional structures that have long dominated drug design.[1] At the forefront of...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly "escaping flatland," moving beyond the planar, two-dimensional structures that have long dominated drug design.[1] At the forefront of this evolution is the cyclobutane ring—a small, strained carbocycle once considered a synthetic curiosity but now recognized as a powerful tool for sculpting drug candidates with superior properties.[2][3] This guide offers a comparative analysis of cyclobutane building blocks, providing the rationale, experimental insights, and strategic considerations for their incorporation into drug discovery programs.

The Anomaly of Strain: Why Cyclobutane?

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[2][4] This inherent strain is not a liability but a source of unique structural and physicochemical properties that can be leveraged to overcome common drug development hurdles.

  • Three-Dimensionality and Conformational Rigidity: Unlike flexible alkyl chains or flat aromatic rings, the cyclobutane scaffold adopts a rigid, puckered conformation.[5] This pre-organizes substituents into well-defined vectors, which can enhance binding affinity to protein targets by reducing the entropic penalty of binding.[2] Replacing a flexible linker with a 1,3-disubstituted cyclobutane, for instance, can lock a molecule into its bioactive conformation.[2]

  • Improved Physicochemical Properties: The introduction of sp3-rich cyclobutane motifs often correlates with increased aqueous solubility and lower melting points compared to their planar aromatic counterparts.[2] This disruption of crystal packing is a key strategy for improving the drug-like properties essential for oral bioavailability.

  • Metabolic Stability: Cyclobutane rings can serve as metabolically stable bioisosteres for more labile groups. For example, replacing a metabolically vulnerable gem-dimethyl or tert-butyl group with a 1,1-disubstituted cyclobutane can block sites of oxidation by cytochrome P450 enzymes, thereby improving a compound's pharmacokinetic profile.

  • Novel Chemical Space: As an underrepresented motif in drug discovery, cyclobutane scaffolds offer a path to novel chemical entities with unique intellectual property potential.[3][6]

A Comparative Analysis of Key Cyclobutane Building Blocks

The utility of a cyclobutane building block is defined by its substitution pattern, which dictates the spatial arrangement of functional groups and its impact on molecular properties.

Building Block TypeKey Features & Strategic ApplicationAdvantagesDisadvantagesRepresentative Drug/Candidate
1,1-Disubstituted Bioisostere for gem-dimethyl or carbonyl groups. Excellent for blocking metabolic oxidation and acting as a rigidifying anchor.High metabolic stability; synthetically accessible from cyclobutanone.Limited vector diversity compared to other patterns.Carboplatin: The cyclobutane-1,1-dicarboxylate ligand reduces the nephrotoxicity associated with cisplatin.[5]
1,2-Disubstituted Available as cis and trans isomers, offering precise control over the spatial relationship between two substituents. Useful for mimicking peptide turns or replacing alkenes.Stereochemically defined vectors; can lock relative stereochemistry to prevent cis/trans isomerization.Stereoselective synthesis can be challenging; isomers may have different biological activities and properties.Boceprevir: The cyclobutane group in the P1 region is crucial for potency, being 3-fold more potent than the cyclopropyl analog and 19-fold more potent than the cyclopentyl analog.[5]
1,3-Disubstituted Provides a linear, rigid linker that separates functional groups by ~2.6 Å. Ideal bioisostere for para-substituted phenyl rings or for replacing flexible ethyl/propyl linkers.Excellent for vector projection into distinct pockets of a binding site; improves solubility by breaking planarity.Synthesis can be more complex than 1,1-disubstituted analogs.TAK-828F: Replacing a flexible n-butanoic acid with a rigid cis-cyclobutane acetic acid improved the pharmacokinetic profile in this RORγt inhibitor candidate.[5]
Spirocyclic Fuses the cyclobutane ring to another ring system, creating a highly rigid, three-dimensional structure. Used to explore novel vector space and constrain conformation.Significantly increases 3D character; can block metabolism of the adjacent ring.Synthetically challenging; can significantly increase lipophilicity if not carefully designed.Apalutamide: This androgen receptor antagonist features a spirocyclic cyclobutane, demonstrating comparable activity to the dimethyl analog enzalutamide.[5]
Heterocyclic (e.g., Oxetanes) An oxygen atom replaces a carbon in the ring. The oxygen can act as a hydrogen bond acceptor and improves solubility.Increased polarity and solubility; can act as a stable bioisostere for metabolically labile groups like ketones or esters.[7]Ring strain can lead to reactivity in certain chemical environments.Ziresovir: This antiviral contains an oxetane fragment that contributes to its potent inhibition of the respiratory syncytial virus fusion protein.[7]

Decision-Making Workflow for Building Block Selection

Choosing the right cyclobutane building block is a strategic decision based on the specific problem a medicinal chemist is trying to solve. The following workflow illustrates a typical thought process.

G start Identify Problematic Moiety (e.g., Phenyl, t-Butyl, Flexible Linker) prop Define Desired Property Improvement (e.g., ↑Solubility, ↑Stability, ↓Planarity, ↑Rigidity) start->prop sub_para Replace para-Phenyl Ring? prop->sub_para Improve solubility/ metabolic stability sub_gem Replace gem-Dimethyl? prop->sub_gem Block oxidation sub_linker Replace Flexible Linker? prop->sub_linker Reduce entropy loss/ constrain conformation sub_para->sub_gem No select_13 Select 1,3-Disubstituted Cyclobutane sub_para->select_13 Yes sub_gem->sub_linker No select_11 Select 1,1-Disubstituted Cyclobutane sub_gem->select_11 Yes select_12 Select 1,2- or 1,3-Disubstituted Cyclobutane sub_linker->select_12 Yes

Caption: Strategic selection of a cyclobutane building block.

Experimental Protocol: Synthesis of a Key 1,3-Disubstituted Building Block

The synthesis of diverse cyclobutane building blocks was historically a bottleneck, limiting their widespread adoption.[3] However, modern methods have made them more accessible. Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis. Below is a representative protocol for creating a cyclobutane core, which can be further elaborated.

Reaction: Photochemical [2+2] Cycloaddition to form a Dichlorocyclobutanone Derivative.

G sub1 Cyclopentenone plus1 + sub_struct sub2 Dichloroketene (in situ from Trichloroacetyl chloride) sub2_struct arrow hv (light) Hexane, 0 °C prod_struct arrow->prod_struct prod [2+2] Cycloadduct (Bicyclic Dichlorocyclobutanone) sub2_struct->arrow

Caption: A typical [2+2] photocycloaddition reaction scheme.

Objective: To synthesize a bicyclic dichlorocyclobutanone intermediate, a versatile precursor for various 1,3-disubstituted cyclobutane building blocks.

Materials:

  • Cyclopentenone (1.0 equiv)

  • Trichloroacetyl chloride (1.5 equiv)

  • Zinc, activated powder (1.5 equiv)

  • Anhydrous diethyl ether or hexane

  • High-pressure mercury lamp (e.g., Hanovia lamp) with a Pyrex filter

Procedure:

  • Reactor Setup: Assemble a jacketed photochemical reactor equipped with a magnetic stirrer, a nitrogen inlet, and a condenser. Circulate a coolant (e.g., at 0 °C) through the jacket. The entire apparatus should be shielded from ambient light.

  • Reagent Preparation: In a separate flask under a nitrogen atmosphere, prepare a solution of cyclopentenone in anhydrous hexane.

  • In Situ Generation of Dichloroketene: To a vigorously stirred suspension of activated zinc powder in anhydrous hexane within the photochemical reactor, add a solution of trichloroacetyl chloride dropwise over 1-2 hours. The formation of dichloroketene is often accompanied by a color change.

  • Photocycloaddition: Co-currently with the dropwise addition of trichloroacetyl chloride, add the cyclopentenone solution to the reactor. Irradiate the reaction mixture with the high-pressure mercury lamp. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, filter the reaction mixture to remove excess zinc and zinc salts. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to quench any remaining acidic components, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired bicyclic dichlorocyclobutanone.

Self-Validation: The success of the synthesis is confirmed by standard characterization techniques. 1H and 13C NMR spectroscopy will confirm the formation of the cyclobutane ring with its characteristic chemical shifts. Mass spectrometry will verify the molecular weight of the product. The chlorine atoms on this intermediate can then be removed or substituted to access a wide range of functionalized cyclobutanes.

Conclusion and Future Outlook

Cyclobutane building blocks are no longer a niche tool but a mainstream strategy in modern medicinal chemistry. Their ability to confer conformational rigidity, enhance metabolic stability, and improve physicochemical properties makes them invaluable for optimizing lead compounds.[2][5] As synthetic methods become more robust and diverse, and our understanding of the nuanced effects of these scaffolds deepens, the strategic deployment of cyclobutanes will undoubtedly continue to accelerate the discovery of next-generation therapeutics. The challenge for researchers is to move beyond simple bioisosteric replacements and to use the unique three-dimensional geometry of cyclobutanes to design molecules that can engage with biological targets in entirely new ways.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(10), e202200020. [Link]

  • Oreate AI. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]

  • Hamilton, D. J. (2023, June 30). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam Research Portal. [Link]

  • Li, G., et al. (2022). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[7][7]-rearrangement cascade. Chemical Science, 13(12), 3463-3469. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes. (2023, December 10). [Source Not Specified]. [Link]

  • Hamilton, D. J., et al. (2022). Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online. [Link]

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. (2025, January 23). Organic Letters. [Link]

  • ResearchGate. (n.d.). Synthesis of highly functionalized cyclobutene derivatives directly from simple cyclobutanes. ResearchGate. [Link]

  • 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Cyclobutane-containing scaffolds in bioactive small molecules. (n.d.). ResearchGate. [Link]

  • Examples of stereochemically complex cyclobutane‐containing natural products and pharmaceutical drugs. (n.d.). ResearchGate. [Link]

  • Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. (n.d.). [Source Not Specified]. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. (n.d.). ResearchGate. [Link]

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (2024, May 22). [Source Not Specified]. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024, November 11). JACS Au. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024, November 11). JACS Au. [Link]

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Safety & Regulatory Compliance

Safety

Ethyl 1-methoxy-3-oxocyclobutanecarboxylate proper disposal procedures

Operational Disposal Protocol: Ethyl 1-methoxy-3-oxocyclobutanecarboxylate Part 1: Critical Assessment & Chemical Profile Executive Summary: Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (CAS: 2133403-04-8 / Related Analog...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Protocol: Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

Part 1: Critical Assessment & Chemical Profile

Executive Summary: Ethyl 1-methoxy-3-oxocyclobutanecarboxylate (CAS: 2133403-04-8 / Related Analogues) is a functionalized cyclobutane derivative utilized primarily as a building block in organic synthesis. While specific Safety Data Sheet (SDS) data for this exact intermediate is often limited, its disposal protocol is dictated by its Structure-Activity Relationship (SAR) .[1]

The Core Hazard: Beyond standard organic flammability, the primary concern is the cyclobutane ring strain (~110 kJ/mol) combined with the reactive ester and ketone functionalities. Improper disposal (e.g., mixing with strong Lewis acids or bases) can trigger exothermic ring-opening or hydrolysis, pressurizing waste containers.[1]

Physicochemical Profile for Waste Classification:

PropertyValue (Estimated/Derived)Operational Implication
Molecular Formula C₈H₁₂O₄Organic waste stream.[2]
Molecular Weight 172.18 g/mol Moderate volatility.
Physical State Liquid or Low-Melting SolidRequires leak-proof secondary containment.
Flash Point > 93°C (Predicted)Class IIIB Combustible Liquid (likely).
Solubility Low in water; High in organicsDo not dispose of down the drain.
Reactivity High (Ring Strain + Ester)Segregate from strong acids/bases.

Part 2: Waste Segregation Logic (The "Why")

As researchers, we must treat the waste container as a reaction vessel.[1] For this specific compound, three chemical incompatibilities dictate our disposal path:

  • Acid Sensitivity (Ring Opening): Cyclobutanes are susceptible to acid-catalyzed ring opening. Mixing this compound with acidic waste streams (e.g., TFA, HCl) can release significant heat and volatile byproducts.[1]

  • Base Sensitivity (Hydrolysis): The ethyl ester moiety is prone to hydrolysis in basic conditions (saponification), generating ethanol and the corresponding carboxylic acid salt, potentially altering the pH and solubility profile of the waste mix.[1]

  • Oxidizer Incompatibility: As an oxygenated organic, it serves as fuel.[1] Mixing with strong oxidizers (Nitric acid, Peroxides) creates an immediate fire/explosion hazard.[1]

The Directive: This compound must be classified as Non-Halogenated Organic Solvent Waste (unless mixed with halogens during use) and maintained at a Neutral pH .

Part 3: Step-by-Step Disposal Workflow

Phase 1: Pre-Disposal Stabilization

Before moving the material to the central accumulation area:

  • Quenching (If Reaction Mixture): If the compound is part of a reaction mixture containing reactive reagents (e.g., hydrides, organometallics), quench carefully with a suitable solvent (e.g., Ethyl Acetate or saturated NH₄Cl) before adding to the waste carboy.[1]

  • pH Check: Verify the waste stream is pH 6–8. If highly acidic or basic, neutralize carefully in a separate beaker before adding to the main waste container.[1]

Phase 2: Containerization & Labeling
  • Container Type: High-Density Polyethylene (HDPE) or Glass (Amber preferred).

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.

  • Labeling:

    • Primary Constituent: Ethyl 1-methoxy-3-oxocyclobutanecarboxylate.[3]

    • Hazard Warnings: "Flammable," "Irritant," "Organic Waste."[1]

    • Codes: EPA Waste Code D001 (Ignitable) is the baseline default for organic liquids with flash points <60°C; however, even if >60°C, it is often managed under this code for incineration logistics.[1]

Phase 3: Final Disposal Path

The only acceptable terminal disposal method for strained-ring organic intermediates is High-Temperature Incineration . This ensures the complete destruction of the cyclobutane ring and oxidation of the carbon backbone.

Part 4: Visualization of Workflows

Diagram 1: Waste Segregation Decision Tree

This logic gate ensures the compound never enters an incompatible stream.

WasteSegregation Start Start: Ethyl 1-methoxy-3-oxocyclobutanecarboxylate Waste IsPure Is the waste pure compound? Start->IsPure CheckMix Analyze Mixture Components IsPure->CheckMix No StreamA Stream A: Non-Halogenated Organic (PREFERRED PATH) IsPure->StreamA Yes Halogenated Contains Halogenated Solvents? (DCM, Chloroform) CheckMix->Halogenated Halogenated->StreamA No StreamB Stream B: Halogenated Organic Halogenated->StreamB Yes CheckpH Critical Step: Check pH StreamA->CheckpH StreamB->CheckpH Neutralize Neutralize to pH 6-8 CheckpH->Neutralize Acidic/Basic FinalContainer Final Container: HDPE/Glass Label: 'Organic Waste - Combustible' CheckpH->FinalContainer Neutral Neutralize->FinalContainer

Caption: Logic flow for segregating cyclobutane derivatives to prevent incompatibility reactions.

Diagram 2: Spill Response Protocol

Immediate actions for laboratory spills < 500mL.

SpillResponse Spill Spill Detected Evacuate Evacuate Immediate Area Remove Ignition Sources Spill->Evacuate PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Evacuate->PPE Absorb Absorb with Vermiculite or Clay-based Absorbent PPE->Absorb Collect Collect into Sealed Bag/Pail Absorb->Collect LabelTag Label as Hazardous Waste Collect->LabelTag

Caption: Standard Operating Procedure (SOP) for minor organic spills.

Part 5: Regulatory & Compliance Context

EPA Waste Codes (USA):

  • D001 (Ignitable): Applicable if the waste mixture has a flash point < 60°C or is an oxidizer.

  • U-Listed Wastes: While this specific CAS is not currently U-listed, it should be managed with the same rigor as U159 (Methyl Ethyl Ketone) due to the ketone functionality.[1]

European Waste Catalogue (EWC):

  • 07 01 04:* Other organic solvents, washing liquids and mother liquors.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22467070, Ethyl 3-oxocyclobutanecarboxylate (Structural Analogue).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Classification and Labelling of Organic Esters.[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

Comprehensive Safety and Handling Guide: Ethyl 1-methoxy-3-oxocyclobutanecarboxylate Hazard Analysis: A Structurally-Informed Approach In the absence of a specific Safety Data Sheet (SDS), we must infer potential risks f...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: Ethyl 1-methoxy-3-oxocyclobutanecarboxylate

Hazard Analysis: A Structurally-Informed Approach

In the absence of a specific Safety Data Sheet (SDS), we must infer potential risks from the molecule's constituent parts. A thorough risk assessment is the first step toward ensuring chemical safety.[4]

  • β-Keto Ester Moiety: This functional group is common in organic synthesis. Similar compounds, such as Ethyl 3-oxocyclohexanecarboxylate, are known to cause skin and serious eye irritation, and may cause respiratory irritation.[5][6] It is prudent to assume this compound carries similar risks.

  • Cyclobutane Ring: While many cyclobutane derivatives are stable at room temperature, the inherent ring strain makes them susceptible to ring-opening reactions under various conditions, including acidic, basic, or thermal stress.[7][8] This reactivity must be considered during handling, storage, and quenching procedures.

  • General Organic Compound: Like most organic esters and ketones, it should be treated as potentially combustible and capable of forming harmful vapors.

The Hierarchy of Controls: A Multi-Layered Safety System

The most effective safety strategy involves multiple layers of protection. Personal Protective Equipment (PPE) is the final, essential barrier, but it should be preceded by engineering and administrative controls.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All handling of Ethyl 1-methoxy-3-oxocyclobutanecarboxylate, from weighing to reaction setup and workup, must be conducted inside a properly functioning chemical fume hood. This is critical to prevent the inhalation of potentially harmful vapors, gases, or aerosols.[9][10]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood. Storage areas should also be well-ventilated.[4]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible and unobstructed in the immediate vicinity of the work area.[11]

Administrative Controls: Safe Work Practices
  • Training: All personnel must be trained on the risks of handling new or uncharacterized chemicals and be familiar with the location and use of all safety equipment.[2][3]

  • Restricted Access: Clearly designate the area where the chemical is being used and restrict access to authorized personnel only.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[12] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[12]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is mandatory for any interaction with this compound.[9][13] Always inspect PPE for integrity before each use.

Eye and Face Protection
  • Mandatory: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards at all times.[14]

  • Recommended for Splash Risk: When handling larger quantities (>50 mL) or performing operations with a high risk of splashing (e.g., transfers, quenching), supplement goggles with a full-face shield.

Skin and Body Protection
  • Lab Coat: A standard laboratory coat should be worn, fully fastened, at all times.

  • Chemical-Resistant Apron: For procedures involving significant splash potential, wear a chemically resistant apron over the lab coat.

  • Impervious Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Hand Protection

Choosing the correct gloves is critical, as esters and ketones can degrade common glove materials. Nitrile gloves may be suitable for incidental splash protection, but are not recommended for prolonged contact.[13] For direct handling and immersive work, more robust options are required.

Glove MaterialSuitability for Ketones & EstersKey Characteristics
Butyl Rubber Excellent High permeation resistance to a wide range of chemicals, including ketones and esters.[13]
Viton™ Excellent Exceptional resistance to organic solvents, but can be less flexible and more expensive.[13]
PVA Coated Excellent Specifically designed for outstanding resistance to ketones and aromatic solvents.[15]
TPE (Keto-Handler) Good An economical choice specifically tested for handling ketones, offering good dexterity.[16][17]
Nitrile Fair (Splash Only) Suitable for incidental contact, but should be replaced immediately upon contamination.[13]

Protocol: Always double-glove when handling this compound. An inner nitrile glove can provide a warning layer, while a more resistant outer glove (e.g., Butyl) provides primary protection. Handle with gloves and inspect them prior to use.[14] Remove gloves using the proper technique to avoid skin contact and wash hands immediately.

Respiratory Protection

Under normal conditions of use within a certified chemical fume hood, respiratory protection should not be necessary. However, if there is a system failure, a significant spill outside of containment, or if aerosols are generated, a full-face respirator with an organic vapor cartridge may be required.[14]

Operational Plan: From Receipt to Disposal

A systematic workflow minimizes risk at every stage.

Workflow Diagram: Safe Handling of Ethyl 1-methoxy-3-oxocyclobutanecarboxylatedot

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase prep 1. Risk Assessment Review Protocol & Potential Hazards ppe 2. Don PPE (Goggles, Lab Coat, Double Gloves) prep->ppe eng 3. Verify Engineering Controls (Fume Hood, Eyewash Station) ppe->eng handle 4. Handle Chemical (Weighing, Transfer, Reaction Setup) Inside Fume Hood eng->handle react 5. Monitor Reaction Maintain Containment handle->react quench 6. Quench Reaction Carefully (Cool flask before adding quenchant) react->quench waste 7. Segregate Waste (Aqueous vs. Organic/Ester Waste) quench->waste decon 8. Decontaminate Glassware (Rinse in Fume Hood, collect first rinse) waste->decon dispose 9. Dispose of Waste (Label container, follow institutional protocol) decon->dispose remove_ppe 10. Doff PPE & Wash Hands dispose->remove_ppe

Sources

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